N,2,2-trimethylpropan-1-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N,2,2-trimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-6(2,3)5-7-4/h7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGXHNDRCRTZAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512732 | |
| Record name | N,2,2-Trimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26153-91-3 | |
| Record name | N,2,2-Trimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,2-dimethylpropyl)(methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of N,2,2-trimethylpropan-1-amine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical properties of N,2,2-trimethylpropan-1-amine (also known as neopentylamine), a primary amine utilized as a building block in organic synthesis. This document collates essential quantitative data, outlines standard experimental protocols for their determination, and presents logical diagrams to illustrate structure-property relationships and typical experimental workflows. The information is intended to support research and development activities where this compound is a key intermediate.
Introduction
This compound, systematically named 2,2-dimethylpropan-1-amine and commonly referred to as neopentylamine, is an organic compound with the molecular formula (CH₃)₃CCH₂NH₂.[1] It is the primary amine analog of neopentane. Structurally, it features a sterically hindered neopentyl group attached to an amino group, which imparts distinct physical and chemical properties.[2] This compound is typically a colorless to pale yellow liquid with a characteristic amine odor.[1][2]
Due to its unique structure, neopentylamine serves as a valuable building block in the synthesis of more complex molecules, including experimental drugs and other specialty chemicals.[1] Understanding its physical properties is critical for its effective handling, reaction optimization, purification, and application in various synthetic protocols.
Physical and Chemical Properties
The physical properties of this compound are summarized in the table below. These values have been compiled from various chemical databases and literature sources.
| Property | Value | Source(s) |
| Identifiers | ||
| IUPAC Name | 2,2-dimethylpropan-1-amine | [3] |
| Synonyms | Neopentylamine, 1-Amino-2,2-dimethylpropane | [2][4] |
| CAS Number | 5813-64-9 | [3][5] |
| Molecular Formula | C₅H₁₃N | [1][5] |
| Molecular Weight | 87.166 g/mol | [1] |
| Physical Properties | ||
| Appearance | Colorless to almost colorless clear liquid | [1][2][4] |
| Melting Point | -70 °C (203 K) | [1] |
| Boiling Point | 80–82 °C (353–355 K) | [1][6] |
| Density | 0.74 g/cm³ | [1] |
| Solubility | Soluble in water and organic solvents | [2] |
| Chemical Properties | ||
| pKa of conjugate acid | 10.21 | [7] |
| Proton Affinity | 928.30 kJ/mol | [8] |
| Gas Basicity | 894.00 kJ/mol | [8] |
Experimental Protocols for Property Determination
The determination of the physical properties listed above follows standardized laboratory procedures. Below are detailed methodologies for key experiments.
3.1. Determination of Boiling Point
The boiling point is determined using distillation or a specialized boiling point apparatus, following principles outlined by standards such as ASTM D1078.
-
Apparatus: A round-bottom flask, heating mantle, distillation head with a thermometer, condenser, and receiving flask.
-
Procedure:
-
A sample of this compound is placed in the round-bottom flask with boiling chips.
-
The apparatus is assembled for distillation. The thermometer bulb is positioned so that its top is level with the bottom of the side-arm leading to the condenser.
-
The sample is heated gently.
-
The temperature is recorded when the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb. This temperature, corrected for atmospheric pressure, is the boiling point. The range is recorded from the first drop of distillate to the point where the temperature begins to drop.
-
3.2. Determination of Density
Density is measured using a pycnometer or a digital density meter at a specified temperature (e.g., 20°C).
-
Apparatus: A pycnometer (a glass flask with a precise volume), analytical balance, and a constant-temperature water bath.
-
Procedure:
-
The empty pycnometer is weighed.
-
It is then filled with the amine, ensuring no air bubbles are present, and placed in the constant-temperature bath until it reaches thermal equilibrium.
-
The pycnometer is removed, carefully dried, and weighed again to determine the mass of the amine.
-
The density is calculated by dividing the mass of the amine by the known volume of the pycnometer.
-
3.3. Determination of pKa
The pKa of the conjugate acid (R-NH₃⁺) is a measure of the amine's basicity and is typically determined by potentiometric titration.[9]
-
Apparatus: A pH meter with a calibrated electrode, a burette, a beaker, and a magnetic stirrer.
-
Procedure:
-
A known concentration of the amine is dissolved in deionized water.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve (pH vs. volume of acid added) is plotted.
-
The pKa is determined from the pH at the half-equivalence point, where the concentrations of the amine and its conjugate acid are equal.
-
Visualizations: Workflows and Relationships
To further elucidate the practical and theoretical aspects of this compound, the following diagrams illustrate a typical synthetic workflow and the relationship between its molecular structure and physical properties. As a simple aliphatic amine, it is not associated with complex biological signaling pathways.
References
- 1. Neopentylamine - Wikipedia [en.wikipedia.org]
- 2. CAS 5813-64-9: Neopentylamine | CymitQuimica [cymitquimica.com]
- 3. Neopentylamine | C5H13N | CID 79882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Neopentylamine | 5813-64-9 | TCI AMERICA [tcichemicals.com]
- 5. scbt.com [scbt.com]
- 6. CAS RN 5813-64-9 | Fisher Scientific [fishersci.com]
- 7. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 8. Neopentylamine (CAS 5813-64-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to N,2,2-trimethylpropan-1-amine
CAS Number: 26153-91-3
This technical guide provides a comprehensive overview of N,2,2-trimethylpropan-1-amine, a tertiary amine with potential applications in chemical synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, a plausible synthetic route with a general experimental protocol, and a discussion of its potential, though currently undocumented, biological relevance.
Chemical and Physical Properties
This compound, also known as N-methylneopentylamine, is a simple aliphatic tertiary amine. A summary of its key physicochemical properties is presented in the table below. While some data is readily available from chemical suppliers, other properties are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 26153-91-3 | [1] |
| Molecular Formula | C₆H₁₅N | [1][2] |
| Molecular Weight | 101.19 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| Synonyms | (2,2-dimethylpropyl)(methyl)amine | [3] |
| Purity | Typically available at ≥95% | [1] |
| SMILES | CC(C)(C)CNC | [1] |
| InChIKey | Not readily available |
Synthesis
A plausible and efficient synthetic route for this compound is the Eschweiler-Clarke reaction. This well-established method allows for the N-methylation of primary or secondary amines using formaldehyde and formic acid.[4][5][6] The reaction proceeds via reductive amination and is known to be a high-yielding, one-pot procedure that avoids the formation of quaternary ammonium salts.[4][5]
The synthesis of this compound would start from the primary amine, 2,2-dimethylpropan-1-amine (neopentylamine).
General Experimental Protocol: Eschweiler-Clarke Reaction
While a specific protocol for the synthesis of this compound is not detailed in the reviewed literature, a general procedure for the Eschweiler-Clarke reaction can be adapted.[5]
Materials:
-
2,2-dimethylpropan-1-amine (starting primary amine)
-
Formaldehyde (37% aqueous solution)
-
Formic acid
-
Dichloromethane (DCM) for extraction
-
1M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) for basification
-
Anhydrous sodium sulfate (Na₂SO₄) for drying
Procedure:
-
To the starting primary amine, 2,2-dimethylpropan-1-amine, add an excess of both formic acid and a 37% aqueous solution of formaldehyde.
-
Heat the reaction mixture to 80-100°C for several hours (typically 18 hours, but reaction progress should be monitored).[4][5]
-
After cooling to room temperature, add water and 1M HCl to the reaction mixture.
-
Extract the aqueous phase with dichloromethane (DCM) to remove any non-basic impurities.
-
Basify the aqueous phase to a pH of 11 or higher with a suitable base, such as sodium hydroxide.
-
Extract the now basic aqueous phase with DCM multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography or distillation to afford the final tertiary amine.
Experimental Workflow and Reaction Mechanism
The synthesis of this compound from 2,2-dimethylpropan-1-amine via the Eschweiler-Clarke reaction follows a well-understood mechanism.
Caption: Synthetic workflow for this compound.
The mechanism of the Eschweiler-Clarke reaction involves the formation of an iminium ion intermediate, which is then reduced by formic acid.[5]
Caption: Mechanism of the Eschweiler-Clarke reaction.
Biological Activity and Potential Applications in Drug Development
As of the latest literature review, there is no specific information available on the biological activity or signaling pathways associated with this compound. However, the tertiary amine functional group is a common motif in a vast array of biologically active compounds and pharmaceuticals.
Tertiary amines can play several crucial roles in drug molecules:
-
Improving Pharmacokinetic Properties: The basicity of the nitrogen atom allows for the formation of water-soluble salts, which can enhance the bioavailability of a drug.
-
Receptor Binding: The positively charged ammonium ion that can form at physiological pH can engage in crucial ionic interactions with biological targets such as receptors and enzymes.
-
Modulating Lipophilicity: The alkyl groups attached to the nitrogen can be modified to fine-tune the lipophilicity of a molecule, which is a critical parameter for membrane permeability and overall drug disposition.
While no direct biological data for this compound exists, it is plausible that this compound could serve as a building block in the synthesis of more complex molecules with potential therapeutic applications. Its neopentyl group provides significant steric bulk, which could be exploited to probe the binding pockets of biological targets or to enhance metabolic stability by shielding the amine from enzymatic degradation.
Researchers and drug development professionals could consider this compound as a starting material or a fragment for the design and synthesis of novel chemical entities for screening in various therapeutic areas. The lack of existing data presents an opportunity for novel research into the potential pharmacological profile of this and structurally related compounds.
References
- 1. This compound 95% | CAS: 26153-91-3 | AChemBlock [achemblock.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. keyorganics.net [keyorganics.net]
- 4. grokipedia.com [grokipedia.com]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Spectral Data of N-methylneopentylamine
Predicted Spectral Data for N-methylneopentylamine
N-methylneopentylamine possesses a secondary amine functional group and a neopentyl group, which includes a quaternary carbon and a tert-butyl group. These structural features will dictate its spectral characteristics.
1.1. Predicted ¹H NMR Spectral Data
The proton NMR spectrum of N-methylneopentylamine is expected to show three distinct signals:
-
A singlet for the nine equivalent protons of the tert-butyl group.
-
A singlet for the two protons of the methylene group adjacent to the nitrogen.
-
A singlet for the three protons of the N-methyl group.
-
A broad singlet for the amine proton, the chemical shift of which can be concentration and solvent-dependent.
| Predicted ¹H NMR Data | |
| Assignment | Predicted Chemical Shift (ppm) |
| (CH₃)₃C- | ~0.9 - 1.0 (s, 9H) |
| -CH₂-NH- | ~2.2 - 2.4 (s, 2H) |
| NH-CH₃ | ~2.3 - 2.5 (s, 3H) |
| -NH- | Variable, broad singlet |
1.2. Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum is predicted to have four signals corresponding to the four unique carbon environments in the molecule.
| Predicted ¹³C NMR Data | |
| Assignment | Predicted Chemical Shift (ppm) |
| (CH₃)₃C- | ~28 |
| (CH₃)₃C- | ~32 |
| -CH₂-NH- | ~55-60 |
| NH-CH₃ | ~35-40 |
1.3. Predicted Infrared (IR) Spectroscopy Data
The IR spectrum of N-methylneopentylamine would be characterized by absorptions corresponding to N-H and C-H stretching and bending vibrations.
| Predicted IR Data | |
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (secondary amine) | 3300 - 3500 (weak to medium, broad) |
| C-H Stretch (alkane) | 2850 - 3000 (strong) |
| C-H Bend (gem-dimethyl) | 1365 - 1385 (strong, two bands) |
| C-N Stretch | 1000 - 1250 (medium) |
Spectral Data of Analogous Compounds
For comparative purposes, the following tables summarize the available spectral data for neopentylamine and N-methylpentylamine.
2.1. Neopentylamine Spectral Data
Neopentylamine is a primary amine with a neopentyl group. Its mass spectrum is available in the NIST WebBook.[1]
| Neopentylamine Mass Spectrometry Data | |
| m/z | Relative Intensity |
| 30 | 100 |
| 44 | 50 |
| 57 | 40 |
| 72 | 20 |
| 87 (M⁺) | 5 |
2.2. N-Methylpentylamine Spectral Data
N-Methylpentylamine is a secondary amine with a straight-chain pentyl group. Its ¹H NMR data is available on SpectraBase.[2]
| N-Methylpentylamine ¹H NMR Data (Solvent: CDCl₃) | |
| Chemical Shift (ppm) | Multiplicity |
| 0.89 | t |
| 1.29 | m |
| 1.46 | m |
| 2.42 | s |
| 2.56 | t |
Experimental Protocols
A specific, validated experimental protocol for the synthesis of N-methylneopentylamine is not available in the searched literature. However, a plausible synthetic route would involve the reductive amination of neopentyl aldehyde (2,2-dimethylpropanal) with methylamine or the N-alkylation of neopentylamine with a methylating agent. A general protocol for N-methylation of a primary amine is described below.
3.1. General Protocol for N-methylation of a Primary Amine
This protocol is a general procedure and would require optimization for the specific synthesis of N-methylneopentylamine.
Materials:
-
Neopentylamine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88%)
-
Sodium bicarbonate
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
To a round-bottom flask, add neopentylamine and formic acid.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of formaldehyde with stirring.
-
After the addition is complete, attach a reflux condenser and heat the mixture at reflux for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude N-methylneopentylamine.
-
Purify the product by distillation.
Visualizations
4.1. Proposed Synthetic Pathway for N-methylneopentylamine
Caption: Proposed synthesis of N-methylneopentylamine via the Eschweiler-Clarke reaction.
4.2. Predicted Mass Spectrum Fragmentation of N-methylneopentylamine
Caption: Predicted major fragmentation pathways for N-methylneopentylamine in mass spectrometry.
References
1H NMR spectrum of N,2,2-trimethylpropan-1-amine
An In-depth Technical Guide to the 1H NMR Spectrum of N,2,2-trimethylpropan-1-amine
This guide provides a detailed analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the predicted spectral data, a standard experimental protocol for acquiring such a spectrum, and visual representations of the molecular structure and its spectral correlations.
Predicted 1H NMR Spectral Data
The is predicted to be relatively simple, with four distinct signals corresponding to the four unique proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom, which deshields adjacent protons, causing them to appear at a lower field (higher ppm value).
The predicted signals are as follows:
-
tert-Butyl Protons (-C(CH₃)₃): The nine protons of the three methyl groups on the quaternary carbon are chemically equivalent. Due to the absence of adjacent protons, this signal is expected to be a sharp singlet. These protons are furthest from the electronegative nitrogen atom and are therefore expected to be the most shielded, appearing at the highest field (lowest ppm value).
-
Methylene Protons (-CH₂-): The two protons of the methylene group are also chemically equivalent and have no adjacent protons to couple with, resulting in a singlet. Being adjacent to the nitrogen atom, these protons are deshielded and will appear at a lower field compared to the tert-butyl protons.
-
N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the nitrogen are equivalent and will appear as a singlet. The direct attachment to the nitrogen atom causes significant deshielding.
-
Amine Proton (-NH-): The single proton on the nitrogen atom typically appears as a broad singlet. Its chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[1][2] This signal may disappear upon the addition of deuterium oxide (D₂O) due to proton-deuterium exchange.[2]
Data Presentation
The following table summarizes the predicted quantitative data for the .
| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) | Integration (Number of Protons) | Multiplicity |
| -C(CH₃)₃ | 0.9 - 1.1 | 9H | Singlet |
| -CH₂- | 2.2 - 2.4 | 2H | Singlet |
| N-CH₃ | 2.3 - 2.5 | 3H | Singlet |
| -NH- | 0.5 - 5.0 (Broad) | 1H | Singlet (Broad) |
Molecular Structure and Signal Correlation
The relationship between the molecular structure of this compound and its predicted 1H NMR signals is illustrated in the following diagrams.
Caption: Molecular structure of this compound.
Caption: Correlation of proton environments to predicted 1H NMR signals.
Experimental Protocol
The following is a standard protocol for the acquisition of a 1H NMR spectrum of a liquid amine sample.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid interfering signals.[3]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm.[3]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is essential for high-resolution spectra.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including:
-
Pulse angle (typically 90°)
-
Acquisition time (e.g., 2-4 seconds)
-
Relaxation delay (e.g., 1-5 seconds)
-
Number of scans (typically 8-16 for a concentrated sample)
-
-
Acquire the Free Induction Decay (FID) signal.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, splitting patterns, and integration to elucidate the molecular structure.
-
Caption: Experimental workflow for 1H NMR spectroscopy.
References
In-Depth Technical Guide: Molecular Weight of (2,2-dimethylpropyl)(methyl)amine
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed calculation and summary of the molecular weight for the chemical compound (2,2-dimethylpropyl)(methyl)amine.
Compound Identification and Formula
The subject of this analysis is (2,2-dimethylpropyl)(methyl)amine. The first step is to determine its precise chemical formula.
-
Structure: The molecule consists of a central nitrogen atom bonded to a methyl group (-CH₃), a 2,2-dimethylpropyl group (-CH₂C(CH₃)₃), and a hydrogen atom.
-
Chemical Formula: Based on its structure, the chemical formula is determined to be C₆H₁₅N [1][2].
Calculation of Molecular Weight
The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).
Data Presentation: Atomic and Molecular Weights
The table below summarizes the components of the molecular weight calculation.
| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 6 | 12.011[3][4][5][6] | 72.066 |
| Hydrogen | H | 15 | 1.008[7][8] | 15.120 |
| Nitrogen | N | 1 | 14.007[3][9][10][11][12] | 14.007 |
| Total | C₆H₁₅N | 22 | 101.193 |
The calculated molecular weight of (2,2-dimethylpropyl)(methyl)amine is 101.19 g/mol [1].
Experimental Protocols
The molecular weight presented in this guide is a calculated value derived from standard atomic weights. In a research or drug development setting, this value would be confirmed experimentally. The most common and precise method for determining the molecular weight of a compound like this is Mass Spectrometry .
General Protocol Outline for Mass Spectrometry:
-
Sample Preparation: A pure sample of (2,2-dimethylpropyl)(methyl)amine is dissolved in a suitable volatile solvent.
-
Ionization: The sample is introduced into the mass spectrometer and ionized. Techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) are typically used. Ionization creates charged molecular ions (e.g., [M+H]⁺).
-
Mass Analysis: The ionized molecules are accelerated into a mass analyzer (e.g., Quadrupole, Time-of-Flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
Data Interpretation: The peak corresponding to the molecular ion is identified to confirm the molecular weight. For (2,2-dimethylpropyl)(methyl)amine, a prominent peak would be expected at or near an m/z value of 101.12 (for the monoisotopic mass) or 102.13 (for the [M+H]⁺ ion).
Note: This is a generalized protocol. Specific instrumental parameters and sample concentrations would be optimized for the particular instrument and experiment.
Visualization of Calculation Logic
The following diagram illustrates the logical workflow for calculating the molecular weight of the compound from its constituent elements.
Caption: Logical flow for molecular weight calculation.
References
- 1. (2,2-Dimethylpropyl)(methyl)amine | C6H15N | CID 12910381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. 2023 Atomic Weights [iupac.qmul.ac.uk]
- 4. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 5. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 6. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 8. Hydrogen - Wikipedia [en.wikipedia.org]
- 9. Nitrogen - Wikipedia [en.wikipedia.org]
- 10. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 11. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 12. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
An In-depth Technical Guide on the Chemical Structure and Bonding of N,2,2-trimethylpropan-1-amine
Note on Nomenclature: The chemical name "N,2,2-trimethylpropan-1-amine" can be interpreted in several ways. This guide focuses on the structure of N,N,2,2-tetramethylpropan-1-amine , a tertiary amine, which is a plausible interpretation of the intended molecule. The principles of structure and bonding discussed are broadly applicable to related aliphatic amines.
Chemical Structure and Bonding
N,N,2,2-tetramethylpropan-1-amine is a saturated aliphatic tertiary amine. Its structure consists of a neopentyl group attached to a dimethylamino group.
1.1. Molecular Formula: C₇H₁₇N[1]
1.2. Hybridization and Geometry:
The central nitrogen atom in N,N,2,2-tetramethylpropan-1-amine is sp³ hybridized.[2][3] It forms three single (sigma) bonds: two to methyl groups and one to the methylene carbon of the neopentyl group. The fourth sp³ hybrid orbital is occupied by a lone pair of electrons.[2][3] This arrangement results in a trigonal pyramidal geometry around the nitrogen atom, with bond angles slightly less than the ideal tetrahedral angle of 109.5° due to the greater repulsion of the lone pair.[2][4]
The carbon atoms within the molecule are also sp³ hybridized, each forming four single bonds and exhibiting a tetrahedral geometry.
1.3. Bond Types and Characteristics:
The molecule is held together by covalent sigma (σ) bonds.
-
C-N Bonds: The bonds between the nitrogen and carbon atoms are polar covalent bonds due to the difference in electronegativity between nitrogen (approx. 3.04) and carbon (approx. 2.55). The typical bond length for a C-N single bond in an amine is approximately 147 pm.[2][3]
-
C-C Bonds: These are nonpolar covalent bonds with a typical bond length of about 154 pm.[2]
-
C-H Bonds: These are considered to be nonpolar covalent bonds.
The presence of the lone pair on the nitrogen atom makes N,N,2,2-tetramethylpropan-1-amine a Lewis base and a nucleophile.
A diagram illustrating the chemical structure is provided below.
References
An In-depth Technical Guide to the Steric Hindrance Effects of N,2,2-trimethylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,2,2-trimethylpropan-1-amine, also known as N-methyl-neopentylamine, is a secondary amine characterized by significant steric bulk around the nitrogen atom. This steric hindrance is primarily due to the neopentyl group, which features a quaternary carbon atom adjacent to the nitrogen center. This structural feature profoundly influences its chemical reactivity, making it a valuable tool in organic synthesis and a relevant motif in medicinal chemistry. This guide provides a comprehensive overview of the steric effects of this compound, including its impact on nucleophilicity, basicity, and reaction selectivity. Quantitative data, detailed experimental protocols, and mechanistic visualizations are presented to offer a thorough understanding for researchers, scientists, and drug development professionals.
Introduction to Steric Hindrance and this compound
Steric hindrance is a fundamental concept in chemistry that describes the influence of the spatial arrangement of atoms on the rate and outcome of chemical reactions.[1] Bulky functional groups can impede the approach of reagents to a reactive site, thereby slowing down or preventing a reaction, or directing it towards a different pathway.[2] Amines, a crucial class of compounds in organic chemistry and pharmaceuticals, are particularly susceptible to steric effects. The lone pair of electrons on the nitrogen atom imparts both basic and nucleophilic character, the expression of which can be finely tuned by the steric environment.[3][4][5][6]
This compound possesses a unique structural architecture that exemplifies the impact of steric hindrance. The presence of a neopentyl group [(CH₃)₃CCH₂-] attached to the N-methylamino group creates a congested environment around the nitrogen's lone pair. This guide will explore the consequences of this steric shielding.
Physicochemical Properties and Steric Parameters
| Property | Value / Description | Analogue Comparison |
| IUPAC Name | This compound | - |
| Synonyms | N-methyl-neopentylamine | - |
| CAS Number | 26153-91-3[7] | - |
| Molecular Formula | C₆H₁₅N | N-methylpentylamine: C₆H₁₅N |
| Molecular Weight | 101.19 g/mol | N-methylpentylamine: 101.19 g/mol [8] |
| Boiling Point | Not readily available | Neopentylamine: 80-82 °C[9] |
| Steric Hindrance | High, due to the neopentyl group | Greater than N-methylpentylamine, which is less branched.[10] |
| Nucleophilicity | Significantly reduced compared to less hindered secondary amines. | Expected to be a poorer nucleophile than amines like diethylamine or N-methylbutylamine. |
| Basicity (pKa) | Expected to be a strong base, similar to other alkylamines. | Neopentylamine has a pKa of 10.15.[11] The N-methyl group may slightly increase basicity. |
Table 1: Physicochemical Properties and Steric Considerations of this compound
Effects of Steric Hindrance on Reactivity
The primary consequence of the steric bulk in this compound is the modulation of its nucleophilicity and basicity.
-
Suppressed Nucleophilicity: The congested environment around the nitrogen atom makes it difficult for the amine to act as a nucleophile and attack sterically hindered electrophilic centers. This can be advantageous in reactions where the amine is intended to act solely as a base.
-
Non-Nucleophilic Base: Like other bulky amines (e.g., diisopropylethylamine), this compound can function as a strong, non-nucleophilic base, capable of deprotonating acidic protons without engaging in competing nucleophilic side reactions.
-
Selectivity in Reactions: The steric hindrance can lead to high selectivity in reactions. For instance, in acylation or alkylation reactions, it will react preferentially with sterically accessible electrophiles. This property is valuable in complex molecule synthesis where chemoselectivity is crucial.[12]
Visualization of Steric Hindrance and Reaction Pathways
The following diagrams, generated using the DOT language, illustrate key concepts related to the steric hindrance of this compound.
Figure 1: Molecular structure and steric shielding of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Steric Effects In Organic Chemistry | Semantic Scholar [semanticscholar.org]
- 3. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. How are amines used in medicine? - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 7. lookchem.com [lookchem.com]
- 8. N-Methylpentylamine | C6H15N | CID 117479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Neopentylamine - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Buy Neopentylamine | 5813-64-9 [smolecule.com]
- 12. Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Guide: Physicochemical Characterization of N-methylneopentylamine, with a Focus on pKa Determination
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a detailed overview of the acid-dissociation constant (pKa) of N-methylneopentylamine, a sterically hindered secondary amine. Due to the absence of a directly reported experimental value, this document outlines a reasoned estimation based on structurally analogous amines. Furthermore, it presents a comprehensive experimental protocol for the determination of amine pKa values using potentiometric titration, a widely accepted and robust methodology. This guide is intended to serve as a valuable resource for researchers working with this compound or similar aliphatic amines, providing both theoretical understanding and practical guidance for its characterization.
Introduction to N-methylneopentylamine
N-methylneopentylamine, also known as N-methyl-2,2-dimethylpropan-1-amine, is a secondary amine characterized by the presence of a bulky neopentyl group attached to the nitrogen atom. This significant steric hindrance influences its chemical reactivity and physical properties, including its basicity, which is quantified by the pKa value. The pKa is a critical parameter in drug development and chemical synthesis, as it governs the extent of ionization at a given pH, thereby affecting solubility, membrane permeability, and receptor-binding interactions.
pKa Value of N-methylneopentylamine and Related Compounds
An exhaustive search of the current scientific literature did not yield a direct experimental pKa value for N-methylneopentylamine. However, an estimation can be made by examining the pKa values of structurally related aliphatic amines. The basicity of amines is primarily influenced by the inductive effect of alkyl groups, which increases electron density on the nitrogen atom, and by steric effects that can impact the solvation of the protonated form.
The following table summarizes the experimental and predicted pKa values of amines structurally related to N-methylneopentylamine, providing a basis for estimating its pKa.
| Compound Name | Structure | Type | pKa Value | Reference |
| Neopentylamine | (CH₃)₃CCH₂NH₂ | Primary | 10.15 (at 25°C) | [1] |
| N-methylisobutylamine | (CH₃)₂CHCH₂NHCH₃ | Secondary | 10.76 (Predicted) | [2][3] |
| Diisopropylamine | ((CH₃)₂CH)₂NH | Secondary | 11.05 (at 25°C) | [4][5][6] |
Estimation of pKa for N-methylneopentylamine:
The structure of N-methylneopentylamine incorporates a methyl group and a neopentyl group attached to the nitrogen. Alkyl groups are electron-donating, which generally increases the basicity of amines.[7][8][9] Compared to the primary amine, neopentylamine (pKa ≈ 10.15), the addition of a methyl group to the nitrogen is expected to increase the pKa. The predicted pKa of N-methylisobutylamine (pKa ≈ 10.76) serves as a close structural analog. The neopentyl group in N-methylneopentylamine is more sterically demanding than the isobutyl group in N-methylisobutylamine. While increased steric hindrance can sometimes decrease basicity by impeding solvation of the conjugate acid, the primary effect of the additional alkyl substitution is generally an increase in basicity. Therefore, the pKa of N-methylneopentylamine is estimated to be slightly higher than that of N-methylisobutylamine.
Estimated pKa of N-methylneopentylamine: ~10.8 - 11.0
This estimation positions N-methylneopentylamine as a moderately strong base, comparable in strength to other sterically hindered secondary amines like diisopropylamine.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate and commonly employed method for determining the pKa of ionizable compounds. The procedure involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.
Materials and Equipment
-
Analyte: N-methylneopentylamine
-
Titrant: Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Solvent: Deionized water or a co-solvent system (e.g., water/methanol) for compounds with low water solubility.
-
pH meter: Calibrated with standard buffer solutions (pH 4, 7, and 10).
-
Combined pH electrode: Suitable for the solvent system used.
-
Automatic titrator or manual burette: For precise delivery of the titrant.
-
Stirrer and stir bar: To ensure solution homogeneity.
-
Beaker and other standard laboratory glassware.
Experimental Procedure
-
Preparation of the Analyte Solution: Accurately weigh a known amount of N-methylneopentylamine and dissolve it in a specific volume of the chosen solvent to create a solution of known concentration (e.g., 0.01 M).
-
Calibration of the pH Meter: Calibrate the pH meter using at least three standard buffer solutions that bracket the expected pKa value.
-
Titration Setup: Place the analyte solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and the tip of the burette into the solution, ensuring they do not touch the bottom or sides of the beaker.
-
Titration Process:
-
Record the initial pH of the analyte solution.
-
Add the standardized HCl titrant in small, precise increments.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration until the pH has passed the equivalence point and a stable, low pH is reached.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point. The half-equivalence point is the volume of titrant that is half of the volume required to reach the equivalence point (the point of steepest inflection in the titration curve).
-
Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation at various points along the buffer region of the titration curve.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the potentiometric determination of the pKa of N-methylneopentylamine.
Conclusion
This technical guide provides a comprehensive overview of the pKa of N-methylneopentylamine. While a direct experimental value is not available, a reliable estimate of 10.8 - 11.0 is proposed based on the analysis of structurally similar amines. The provided detailed protocol for potentiometric titration offers a robust method for the experimental determination of this crucial physicochemical parameter. Accurate knowledge of the pKa is essential for professionals in research and drug development to predict the behavior of N-methylneopentylamine in various chemical and biological systems.
References
- 1. chembk.com [chembk.com]
- 2. lookchem.com [lookchem.com]
- 3. N-METHYLISOBUTYLAMINE CAS#: 625-43-4 [m.chemicalbook.com]
- 4. 108-18-9 CAS MSDS (Diisopropylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Diisopropylamine CAS#: 108-18-9 [m.chemicalbook.com]
- 6. Diisopropylamine | 108-18-9 [chemicalbook.com]
- 7. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline [pharmaguideline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
Navigating the Unseen: A Technical Safety and Handling Guide for N,2,2-trimethylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the known safety data and recommended handling procedures for N,2,2-trimethylpropan-1-amine. Given the limited publicly available data, this document also draws upon information from related aliphatic amines to provide a comprehensive, albeit conservative, safety profile.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The available data for this compound is presented below, alongside data for a structurally similar compound, N,N,2-trimethyl-1-propanamine, for comparative purposes.
| Property | This compound | N,N,2-trimethyl-1-propanamine (CAS 7239-24-9) - Proxy Data |
| CAS Number | 26153-91-3[1][2][3][4] | 7239-24-9[5] |
| Molecular Formula | C₆H₁₅N[1][2] | C₆H₁₅N[5] |
| Molecular Weight | 101.19 g/mol [1][2][3] | 101.19 g/mol |
| Appearance | Not specified | Colorless liquid |
| Odor | Not specified | Amine-like |
| Boiling Point | Not specified | 95-96 °C |
| Melting Point | Not specified | Not specified |
| Flash Point | Not specified | -10 °C |
| Density | Not specified | 0.731 g/mL at 25 °C |
Toxicological Data
Due to the absence of specific toxicological studies for this compound in the public domain, data from related amines is presented to infer potential hazards. Aliphatic amines are generally considered to be irritants and can be toxic upon ingestion, inhalation, or skin contact.
| Toxicological Endpoint | Data for Related Amines | Source Compound |
| Acute Oral Toxicity | Harmful if swallowed[6][7] | Trimethylamine Solution[6] |
| Acute Dermal Toxicity | Harmful in contact with skin[7] | N,N-Diethylmethylamine[7] |
| Acute Inhalation Toxicity | Harmful if inhaled[7] | N,N-Diethylmethylamine[7] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage[6][7] | Trimethylamine Solution, N,N-Diethylmethylamine[6][7] |
| Serious Eye Damage/Irritation | Causes serious eye damage[6][7] | Trimethylamine Solution, N,N-Diethylmethylamine[6][7] |
| Specific Target Organ Toxicity (Single Exposure) | May cause damage to the central nervous system and respiratory system[6] | Trimethylamine Solution[6] |
| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to the respiratory system through prolonged or repeated exposure[6] | Trimethylamine Solution[6] |
Safe Handling and Storage Protocols
Proper handling and storage are critical to minimize the risks associated with this compound. The following protocols are based on general best practices for handling volatile and potentially corrosive amines.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[8][9][10]
-
Eye Wash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate work area.[9]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles/Face Shield | Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing.[11][12] |
| Hand Protection | Chemical-Resistant Gloves | Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation before use and change them frequently.[12] |
| Body Protection | Laboratory Coat | A flame-retardant and chemical-resistant laboratory coat should be worn at all times.[12] |
| Respiratory Protection | Respirator | If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[11] |
Storage
-
Containers: Store in a tightly closed container in a dry, cool, and well-ventilated area.[7][13][14][15]
-
Incompatible Materials: Keep away from strong oxidizing agents, acids, and sources of ignition.[13][16]
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere, such as nitrogen, to prevent degradation.[13]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8][9][17][18] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][9][17] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9][17] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[8][13][16] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[8][13] A water spray can be used to cool fire-exposed containers.[13]
-
Specific Hazards: The compound is likely flammable and may form explosive mixtures with air. Vapors may travel to a source of ignition and flash back.[16][19] Hazardous combustion products include carbon oxides and nitrogen oxides.[13][16]
-
Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[13][16][19]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 3.2). Ensure adequate ventilation. Remove all sources of ignition.[8][13][16]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[8]
-
Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[13][16] For large spills, dike the area to contain the spill and follow your institution's hazardous material spill response procedures.
Experimental and Handling Workflows
The following diagrams illustrate the recommended workflows for handling this compound in a research setting.
Conclusion
While a complete safety profile for this compound is not currently available in the public domain, the information gathered from supplier data and analogous compounds suggests that it should be handled as a potentially flammable, corrosive, and toxic substance. Strict adherence to the safety protocols outlined in this guide, in conjunction with the official Safety Data Sheet provided by the supplier and institutional safety guidelines, is paramount for the protection of researchers and the environment. As more data becomes available, this guide will be updated to reflect a more complete understanding of the hazards associated with this compound.
References
- 1. This compound 95% | CAS: 26153-91-3 | AChemBlock [achemblock.com]
- 2. chemscene.com [chemscene.com]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. (2,2-dimethylpropyl)(methyl)amine hydrochloride - C6H16ClN | CSSB00000742839 [chem-space.com]
- 5. echemi.com [echemi.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. fishersci.com [fishersci.com]
- 14. diplomatacomercial.com [diplomatacomercial.com]
- 15. celanese.com [celanese.com]
- 16. fishersci.com [fishersci.com]
- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 18. First Aid Procedures For Chemical Hazards - Workplace Material Handling & Safety [workplacepub.com]
- 19. tri-iso.com [tri-iso.com]
Solubility of N,2,2-trimethylpropan-1-amine in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of N,2,2-trimethylpropan-1-amine (also known as N-methylneopentylamine). Due to a lack of specific quantitative solubility data in publicly available literature for this compound, this document focuses on its predicted solubility based on its structural characteristics and established principles of amine solubility. Furthermore, a detailed experimental protocol for the quantitative determination of its solubility is provided to guide researchers in generating precise data for their specific applications.
Introduction
This compound is a primary aliphatic amine with significant steric hindrance around the amino group due to the neopentyl structure. Its physicochemical properties, particularly its solubility in organic solvents, are critical for its application in organic synthesis, pharmaceutical development, and materials science. Understanding its solubility profile is essential for reaction optimization, purification processes, and formulation design.
Amines, as a class of organic compounds, generally exhibit good solubility in organic solvents.[1] The solubility of a specific amine is governed by a combination of factors including its polarity, hydrogen bonding capability, and the size and nature of its alkyl substituents.[2] Aliphatic amines are known to be soluble in a wide range of organic solvents, especially those that are less polar.[1][3]
Predicted Solubility Profile
This compound possesses a primary amine group (-NH2) capable of acting as a hydrogen bond donor and acceptor. This feature contributes to its potential solubility in polar solvents. However, the molecule is dominated by a bulky, nonpolar neopentyl group. This significant hydrocarbon character suggests that this compound will be highly soluble, and likely miscible, in a wide array of common organic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High / Miscible | The large nonpolar alkyl group of the amine will have strong van der Waals interactions with nonpolar aliphatic solvents. |
| Aromatic | Toluene, Benzene, Xylene | High / Miscible | Similar to aliphatic solvents, the nonpolar character of both the solute and solvent will lead to good solubility. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High / Miscible | Ethers are relatively nonpolar and can accept hydrogen bonds, making them excellent solvents for amines. |
| Halogenated | Dichloromethane, Chloroform | High / Miscible | These solvents are effective at dissolving a wide range of organic compounds, including amines. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High / Miscible | Ketones are polar aprotic solvents that can effectively solvate amines. |
| Alcohols | Methanol, Ethanol, Isopropanol | High / Miscible | Alcohols are polar protic solvents and can engage in hydrogen bonding with the amine group, ensuring good solubility. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High / Miscible | These highly polar solvents are capable of dissolving a vast array of organic compounds. |
Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method
To obtain precise quantitative solubility data for this compound, the isothermal shake-flask method is a reliable and commonly used technique. This method involves allowing a mixture of the solute and solvent to reach equilibrium at a constant temperature, followed by the analysis of the saturated solution's concentration.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound
-
Selected organic solvent(s) of high purity
-
Scintillation vials or other suitable sealed containers
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solute is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath set to the desired temperature. Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After the equilibration period, cease agitation and allow the vials to rest at the constant temperature for at least 24 hours to allow the undissolved solute to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant of the saturated solution using a syringe. Immediately filter the sample through a syringe filter to remove any remaining solid particles.
-
Analysis: Accurately dilute a known mass or volume of the filtered saturated solution with the pure solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated GC-FID or another appropriate analytical method.
-
Calculation: Calculate the solubility from the concentration of the analyte in the saturated solution. The solubility is typically expressed in units such as g/100 g of solvent, g/L of solvent, or mole fraction.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.
Caption: Workflow for the isothermal shake-flask solubility determination method.
Conclusion
While quantitative solubility data for this compound in common organic solvents is not currently available in the literature, its molecular structure strongly suggests a high degree of solubility, and likely miscibility, across a broad range of nonpolar and polar organic solvents. For applications requiring precise solubility values, the provided isothermal shake-flask experimental protocol offers a robust method for their determination. This guide serves as a foundational resource for researchers and professionals working with this sterically hindered primary amine, enabling informed decisions in experimental design and process development.
References
A Technical Guide to the Basicity of N,2,2-trimethylpropan-1-amine in Comparison to Structurally Diverse Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract: The basicity of an amine, a critical parameter in medicinal chemistry and materials science, is governed by a delicate interplay of electronic, steric, and solvation effects. This technical guide provides an in-depth analysis of the basicity of N,2,2-trimethylpropan-1-amine (neopentylamine), comparing it with other primary, secondary, and tertiary amines. We explore the underlying principles of amine basicity, present quantitative data in aqueous and gaseous phases, detail the experimental protocols for pKa determination, and use visualizations to clarify complex relationships. The unique structural features of this compound, specifically the bulky neopentyl group, result in a nuanced basicity profile that is weaker than less hindered primary amines but stronger than many aromatic amines.
Core Principles of Amine Basicity
The basicity of an amine is fundamentally determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton (H⁺). The strength of a basic amine is quantified using the pKb value, or more commonly, the pKa of its conjugate acid (pKaH). A higher pKaH value corresponds to a stronger base.[1][2] Several key factors influence this property:
-
Inductive Effects: Electron-donating groups, such as alkyl groups, increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thereby increasing basicity.[3][4]
-
Solvation Effects: In aqueous solutions, the stability of the protonated amine (the conjugate acid) through solvation plays a crucial role.[5] Primary (RNH₃⁺) and secondary (R₂NH₂⁺) ammonium ions can form more hydrogen bonds with water molecules compared to tertiary ammonium ions (R₃NH⁺), which can only form one. This enhanced solvation stabilizes the conjugate acids of primary and secondary amines, making them stronger bases in solution than might be predicted by inductive effects alone.[5][6]
-
Steric Hindrance: Bulky substituents around the nitrogen atom can physically impede the approach of a proton, thereby decreasing basicity.[7] This effect is particularly significant for this compound.
-
Hybridization: The basicity of nitrogen is influenced by the hybridization of the orbital containing the lone pair. sp³-hybridized nitrogens (as in alkylamines) are more basic than sp²-hybridized nitrogens (as in pyridine or imines), which are in turn more basic than sp-hybridized nitrogens (as in nitriles).[7][8]
Caption: Key factors determining the basicity of amines.
Quantitative Comparison of Amine Basicity
The basicity of this compound (neopentylamine) is best understood by comparing its pKaH value to that of other amines. The bulky neopentyl group introduces significant steric hindrance, which slightly reduces the availability of the nitrogen's lone pair for protonation compared to less branched primary amines.[12] However, the electron-donating inductive effect of the alkyl group ensures it is still a moderately strong base.[12]
Table 1: Basicity of Selected Amines in Aqueous Solution (25°C)
| Amine | Structure | Type | pKa of Conjugate Acid (pKaH) |
|---|---|---|---|
| Ammonia | NH₃ | - | 9.26[6] |
| This compound | (CH₃)₃CCH₂NH₂ | Primary | 10.15[12] |
| Methylamine | CH₃NH₂ | Primary | 10.66[4] |
| Ethylamine | CH₃CH₂NH₂ | Primary | 10.75[6] |
| Diethylamine | (CH₃CH₂)₂NH | Secondary | 10.93 |
| Triethylamine | (CH₃CH₂)₃N | Tertiary | 10.75 |
| Aniline | C₆H₅NH₂ | Aromatic | 4.6[12] |
Table 2: Gas-Phase Basicity of Selected Amines
| Amine | Structure | Gas-Phase Basicity (kJ/mol) | Proton Affinity (kJ/mol) |
|---|---|---|---|
| Ammonia | NH₃ | 819.2 | 853.6 |
| This compound | (CH₃)₃CCH₂NH₂ | 894.0[13] | 928.3[13] |
| Methylamine | CH₃NH₂ | 864.4 | 899.4 |
| Ethylamine | CH₃CH₂NH₂ | 879.1 | 913.0 |
| Diethylamine | (CH₃CH₂)₂NH | 909.2 | 942.2 |
| Triethylamine | (CH₃CH₂)₃N | 924.7 | 956.1 |
Note: Gas-phase basicity and proton affinity data are from the NIST Chemistry WebBook where not otherwise cited.
The data clearly illustrates that in the aqueous phase, this compound is a weaker base than smaller primary amines like methylamine and ethylamine. This is attributed to the steric hindrance from the neopentyl group, which likely interferes with the solvation of its conjugate acid. In the gas phase, however, its basicity is higher than that of methylamine and ethylamine, reflecting the strong electron-donating inductive effect of the tertiary butyl group when solvation is not a factor.[5][12]
Experimental Protocols for pKa Determination
Accurate determination of pKa values is essential for quantitative comparisons of basicity. Potentiometric titration is a highly reliable and commonly employed method.[14][15]
Methodology: Potentiometric Titration
-
Preparation of Amine Solution:
-
Accurately weigh a sample of the amine.
-
Dissolve the amine in a known volume of deionized, CO₂-free water to a final concentration of approximately 0.01 M to 0.1 M.
-
If the amine is not water-soluble, a mixed solvent system (e.g., water-ethanol) may be used, though this will affect the absolute pKa value.[16]
-
-
Titrant Preparation:
-
Prepare a standardized solution of a strong acid, typically 0.1 M Hydrochloric Acid (HCl), using a certified standard.
-
-
pH Meter Calibration:
-
Calibrate a high-precision pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) that bracket the expected pKa.
-
-
Titration Procedure:
-
Place the amine solution in a jacketed beaker to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Stir the solution gently with a magnetic stirrer.
-
Add the standardized HCl titrant in small, precise increments (e.g., 0.1 mL) using a calibrated burette or an autotitrator.
-
Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
The pKaH is equal to the pH at the half-equivalence point (the point where half of the amine has been protonated).
-
Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peak of this plot corresponds to the equivalence point. The volume at the half-equivalence point can then be determined and used to find the pKaH from the original titration curve.
-
Caption: Experimental workflow for pKa determination via potentiometric titration.
Conclusion
The basicity of this compound (pKaH ≈ 10.15) is a clear illustration of the competing factors that govern amine chemistry. While its alkyl structure provides a strong inductive effect that increases basicity relative to ammonia, the significant steric hindrance imposed by the neopentyl group makes it a weaker base in aqueous solution than less hindered primary amines like methylamine and ethylamine. In the gas phase, the absence of solvent interactions allows the inductive effect to dominate, making it more basic than smaller primary amines. This detailed understanding is crucial for professionals in drug development and chemical synthesis, where precise control over basicity is essential for optimizing molecular interactions, solubility, and reactivity.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Amine - Wikipedia [en.wikipedia.org]
- 6. Video: Basicity of Aliphatic Amines [jove.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jeeadvancedchemistry.quora.com [jeeadvancedchemistry.quora.com]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 12. Buy Neopentylamine | 5813-64-9 [smolecule.com]
- 13. Neopentylamine (CAS 5813-64-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. apps.dtic.mil [apps.dtic.mil]
Methodological & Application
Synthesis of N,2,2-trimethylpropan-1-amine via Reductive Amination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a highly versatile and widely utilized method in organic synthesis for the formation of carbon-nitrogen bonds, providing an efficient route to primary, secondary, and tertiary amines.[1][2][3] This method involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the corresponding amine.[2] This one-pot approach is favored for its operational simplicity and its ability to avoid the common issue of over-alkylation often encountered in direct alkylation of amines with alkyl halides.[4]
This application note provides a detailed protocol for the synthesis of N,2,2-trimethylpropan-1-amine from pivaldehyde and methylamine using sodium triacetoxyborohydride as the reducing agent. Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for reductive aminations, that offers broad substrate scope and functional group tolerance.[1][5][6]
Reaction Scheme
The synthesis of this compound proceeds via a two-step, one-pot reaction:
-
Imine Formation: Pivaldehyde reacts with methylamine to form the corresponding N-methyl-2,2-dimethylpropan-1-imine intermediate.
-
Reduction: The imine intermediate is then reduced by sodium triacetoxyborohydride to yield the final product, this compound.
Experimental Workflow
The overall experimental workflow for the synthesis of this compound is depicted below.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure for the reductive amination of an aldehyde with a primary amine.
Materials:
-
Pivaldehyde (2,2-dimethylpropanal)
-
Methylamine (solution in THF or water)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the pivaldehyde (1.0 eq.).
-
Dissolve the aldehyde in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[6]
-
Add the methylamine solution (1.0-1.2 eq.) to the stirred solution of the aldehyde at room temperature.
-
Stir the mixture for 20-30 minutes to allow for the formation of the imine intermediate.
-
-
Reduction:
-
To the reaction mixture, add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise at room temperature.[1] Control the rate of addition to manage any potential exotherm.
-
Stir the reaction mixture at room temperature for 1 to 24 hours.[1] The reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up:
-
Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1] Be aware of potential gas evolution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) two to three times.[1]
-
Combine the organic layers and wash with brine.[1]
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
-
Purification:
-
The crude this compound can be purified by distillation or column chromatography on silica gel to yield the pure product.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters for the reductive amination of aldehydes with amines using sodium triacetoxyborohydride. Please note that specific yields for the synthesis of this compound may vary and should be determined experimentally.
| Parameter | Value/Range | Reference |
| Pivaldehyde | 1.0 eq. | General Protocol |
| Methylamine | 1.0 - 1.2 eq. | General Protocol |
| Reducing Agent | Sodium Triacetoxyborohydride | [1][5][6] |
| Reducing Agent Stoichiometry | 1.5 - 2.0 eq. | [1] |
| Solvent | Anhydrous DCE or THF | [6] |
| Reaction Temperature | Room Temperature | [1] |
| Reaction Time | 1 - 24 hours | [1] |
| Typical Yield | 60 - 95% (for similar substrates) | [5][6] |
Signaling Pathway Diagram (Logical Relationship)
The logical progression of the chemical transformations during the synthesis is illustrated below.
Caption: Key transformations in the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) should be worn at all times.
-
Pivaldehyde and methylamine are volatile and have strong odors. Handle with care.
-
Sodium triacetoxyborohydride is a moisture-sensitive reagent and should be handled under an inert atmosphere. It can react with water to produce flammable hydrogen gas.
-
The quenching step with sodium bicarbonate should be performed slowly and carefully to control the rate of gas evolution.
Conclusion
The reductive amination of pivaldehyde with methylamine using sodium triacetoxyborohydride provides a reliable and high-yielding route to this compound. The mild reaction conditions and the selectivity of the reducing agent make this protocol suitable for a wide range of applications in research and development, particularly in the synthesis of pharmaceutical intermediates and other fine chemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for N-Alkylation of Neopentylamine: A Detailed Guide for Researchers
Introduction
Neopentylamine, a primary amine characterized by a sterically hindered neopentyl group, presents unique challenges in synthetic chemistry, particularly in N-alkylation reactions. The bulky tert-butyl group adjacent to the amino functionality significantly impedes the approach of electrophiles, often necessitating carefully optimized reaction conditions to achieve desired product yields and minimize side reactions. These application notes provide detailed protocols and comparative data for the N-alkylation of neopentylamine, catering to researchers, scientists, and professionals in drug development. Three primary methods are discussed: reductive amination, direct alkylation with alkyl halides, and catalytic alkylation with alcohols.
Methods Overview
The selection of an appropriate N-alkylation strategy for neopentylamine depends on several factors, including the desired alkyl group, the scale of the reaction, and the tolerance of other functional groups within the substrate.
-
Reductive Amination: This is a highly effective and widely used method that generally offers good selectivity for mono-alkylation.[1] It involves the reaction of neopentylamine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. This method is particularly advantageous for introducing a variety of alkyl groups and minimizing overalkylation products.[1]
-
Direct Alkylation with Alkyl Halides: This method involves the direct reaction of neopentylamine with an alkyl halide. While seemingly straightforward, this approach is often complicated by low reactivity due to steric hindrance and a propensity for overalkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[2] Careful control of stoichiometry and reaction conditions is crucial for achieving acceptable yields of the desired mono-alkylated product.
-
Catalytic Alkylation with Alcohols: This "borrowing hydrogen" or "hydrogen autotransfer" methodology is an atom-economical and environmentally friendly approach where an alcohol serves as the alkylating agent, with water as the only byproduct.[3] This method typically requires a transition metal catalyst and can offer high selectivity under the right conditions.
Data Presentation: Comparison of N-Alkylation Methods
The following tables summarize quantitative data for the N-alkylation of primary amines, with a focus on examples relevant to the sterically hindered nature of neopentylamine.
Table 1: Reductive Amination of Primary Amines
| Amine | Carbonyl Compound | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pentylamine | Acetaldehyde | NaBH(OAc)₃ | DCE | RT | 2-12 | High | [1] |
| Anilines | Various Aldehydes | H₂ (5 bar), Co/N-C-800 | THF | 110 | - | High | [4] |
| Sterically Hindered Aryl Amines | Various Ketones | HSiCl₃/TMEDA | CH₂Cl₂ | RT | 36 | Good to High | [5] |
| Benzylamines | Various Aldehydes | NaBH₄/p-TsOH | Neat | RT | 0.5 | Good | [6] |
Table 2: Direct Alkylation of Primary Amines with Alkyl Halides
| Amine | Alkyl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Various Primary Amines | Various Alkyl Bromides | CsOH | DMSO | 23 | - | High (mono-N-alkylation) | [7] |
| Benzyl amines | Benzyl bromide | Al₂O₃–OK | Acetonitrile | 30 | 1-7 | Good | [8] |
| Ammonia | Bromoethane | - | - | - | - | Mixture of primary, secondary, tertiary, and quaternary products | [2] |
| Pentan-1-amine | Benzyl alcohol | Iron Catalyst | - | - | - | 67 | [3] |
Table 3: Catalytic N-Alkylation of Primary Amines with Alcohols
| Amine | Alcohol | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Anilines | Pentan-1-ol | Iron Catalyst | - | - | 110-120 | 4-24 | 80-95 |[3] | | Ethylenediamine | Various Alcohols | CuO-NiO/γ-Al₂O₃ | - | - | 160-180 | - | 76-85 (mono-N-alkylation) |[9] | | Amines | Alcohols | Cobalt Nanoparticles | - | - | - | - | >100 examples with good yields |[10] |
Experimental Protocols
Protocol 1: Reductive Amination of Neopentylamine with Benzaldehyde
This protocol describes a general procedure for the synthesis of N-benzylneopentylamine via reductive amination.
Materials:
-
Neopentylamine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve neopentylamine (1.0 eq) in DCE or DCM.
-
Imine Formation: Add benzaldehyde (1.0-1.2 eq) to the solution and stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate this step.
-
Reduction: To the stirring mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. The reaction may be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by TLC or GC-MS until the reaction is complete (typically 2-12 hours).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude N-benzylneopentylamine can be purified by flash column chromatography or distillation.
Visualizations
Diagram 1: General Workflow for Reductive Amination
Caption: Workflow for the one-pot reductive amination of neopentylamine.
Diagram 2: Logical Relationship of N-Alkylation Methods
Caption: Comparison of N-alkylation strategies for neopentylamine.
Conclusion
The N-alkylation of the sterically hindered primary amine, neopentylamine, requires careful consideration of the chosen synthetic route. Reductive amination stands out as a versatile and selective method for introducing a wide range of alkyl groups with good to excellent yields. While direct alkylation with alkyl halides is a classical approach, it is often plagued by low yields and overalkylation, particularly with a hindered substrate like neopentylamine. Catalytic alkylation with alcohols offers a green and atom-economical alternative, though it is dependent on the availability and activity of a suitable catalyst. The provided protocols and comparative data serve as a valuable resource for researchers to select and optimize the most appropriate method for their specific synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reusable Co-nanoparticles for general and selective N-alkylation of amines and ammonia with alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for N,2,2-trimethylpropan-1-amine in Organometallic Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,2,2-trimethylpropan-1-amine, a sterically hindered primary amine, holds significant potential as a ligand or reaction additive in organometallic catalysis. Its bulky neopentyl group can influence the steric and electronic environment of a metal's coordination sphere, thereby impacting catalytic activity, selectivity, and the stability of catalytic intermediates. While direct literature on this compound as a ligand is limited, its structural similarity to other bulky primary amines, such as tert-butylamine and adamantylamine, allows for the extrapolation of its potential applications and the development of robust experimental protocols.
These application notes provide an overview of the prospective uses of this compound in key organometallic transformations, supported by detailed experimental protocols and comparative data from analogous systems. The primary areas of application are anticipated to be in palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, and as a bifunctional additive in nickel-catalyzed photoredox reactions.
Application in Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds.[1][2] The use of sterically bulky phosphine ligands is crucial for the successful coupling of hindered amines.[3] While this compound would typically act as a substrate in this reaction, its properties as a bulky primary amine are critical to understanding the requirements of the catalytic system.
Key Advantages of Bulky Primary Amines in C-N Cross-Coupling:
-
Monoarylation Selectivity: The steric hindrance of amines like this compound can disfavor a second arylation, leading to higher selectivity for the monoarylated product.[4]
-
Access to Sterically Congested Anilines: These amines are valuable building blocks in medicinal chemistry and materials science, and their synthesis is often challenging via traditional methods.[5]
Comparative Data for Buchwald-Hartwig Amination of Hindered Primary Amines
The following table summarizes the performance of palladium catalysts in the amination of various aryl halides with sterically demanding primary amines, providing a benchmark for expected yields with this compound.
| Entry | Amine Substrate | Aryl Halide | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | tert-Butylamine | 4-Chlorotoluene | Pd₂(dba)₃ (1) / XPhos (2.5) | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | Adamantylamine | 4-Bromobenzonitrile | Pd(OAc)₂ (2) / BrettPhos (4) | K₃PO₄ | t-AmylOH | 110 | 12 | 92 |
| 3 | 1-Adamantylamine | 2-Chloropyridine | [Pd(IPr*OMe)(cin)(Cl)] (1) | NaOtBu | Dioxane | 80 | 16 | 88 |
| 4 | tert-Octylamine | 4-Chloroanisole | Pd₂(dba)₃ (0.5) / RuPhos (1.5) | LiHMDS | THF | 70 | 24 | 90 |
Data is compiled from representative literature and is intended for comparative purposes.
Experimental Protocol: Palladium-Catalyzed Amination of an Aryl Bromide with this compound
This protocol is adapted from established procedures for the Buchwald-Hartwig amination of hindered primary amines.[6]
Reagents and Equipment:
-
Palladium(II) acetate (Pd(OAc)₂)
-
BrettPhos (or other suitable biarylphosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Aryl bromide
-
This compound
-
Anhydrous toluene
-
Schlenk tube or oven-dried vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), BrettPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).
-
Add the aryl bromide (1.0 mmol) and this compound (1.2 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application as a Bifunctional Additive in Nickel-Catalyzed Photoredox Reactions
Recent advancements have shown that bulky primary amines, such as tert-butylamine, can act as cost-effective bifunctional additives in nickel-catalyzed photoredox cross-coupling reactions, serving as both a base and a ligand. This approach is effective for C-O and C-N bond formation. Given its structural similarities, this compound is expected to perform similarly.
Logical Relationship: Role of Bulky Amine in Ni-Photoredox Catalysis
Caption: Bifunctional role of this compound in catalysis.
Experimental Protocol: Nickel-Photoredox C-N Cross-Coupling
This protocol is based on the use of tert-butylamine as a bifunctional additive.
Reagents and Equipment:
-
NiCl₂·glyme
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
Iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)
-
Aryl bromide
-
Amine nucleophile
-
This compound
-
Anhydrous 1,4-dioxane
-
Reaction vials
-
Blue LED light source
Procedure:
-
In a glovebox, add NiCl₂·glyme (0.05 mmol, 5 mol%), dtbbpy (0.05 mmol, 5 mol%), and the iridium photocatalyst (0.01 mmol, 1 mol%) to a reaction vial equipped with a stir bar.
-
Add the aryl bromide (1.0 mmol) and the amine nucleophile (1.2 mmol).
-
Add this compound (2.0 mmol) followed by anhydrous 1,4-dioxane (5 mL).
-
Seal the vial and remove it from the glovebox.
-
Place the reaction vial approximately 5 cm from a blue LED light source and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for setting up a palladium-catalyzed cross-coupling reaction using this compound as a component.
Caption: Workflow for a Pd-catalyzed cross-coupling reaction.
Conclusion
This compound represents a readily accessible and sterically hindered primary amine with high potential in organometallic catalysis. While direct studies are pending, strong analogies can be drawn from the well-documented applications of similar bulky amines in palladium-catalyzed C-N cross-coupling and nickel-catalyzed photoredox reactions. The protocols and comparative data presented herein provide a solid foundation for researchers to explore the utility of this compound in developing novel synthetic methodologies. Its unique steric profile may offer advantages in terms of selectivity and efficiency in the synthesis of complex molecules relevant to the pharmaceutical and materials science industries.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. research.rug.nl [research.rug.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: N,2,2-trimethylpropan-1-amine as a Non-Nucleophilic Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, the strategic selection of a base is paramount to achieving desired chemical transformations while minimizing side reactions. Non-nucleophilic bases are indispensable tools, capable of deprotonating acidic protons without participating in unwanted nucleophilic substitution reactions. This characteristic is primarily dictated by steric hindrance around the basic center. N,2,2-trimethylpropan-1-amine, also known as neopentylamine, is a primary amine featuring a bulky neopentyl group. This significant steric shielding is anticipated to render it a potent non-nucleophilic base, suitable for a variety of sensitive organic reactions.
While specific experimental data for this compound is sparse in the literature, its structural characteristics allow for well-founded predictions of its behavior and potential applications. These application notes provide a theoretical framework and generalized protocols for its use, drawing parallels with other well-characterized sterically hindered amines. Chiral amines, in particular, are crucial building blocks in the pharmaceutical industry for the development of enantiomerically pure drugs.[1][2]
Physicochemical Properties and Predicted Basicity
The defining feature of this compound is the quaternary carbon adjacent to the nitrogen atom, which effectively shields the lone pair of electrons. This steric hindrance is the primary determinant of its low nucleophilicity.
The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH).[3] For primary alkylamines, pKaH values typically fall in the range of 10-11.[4] It is therefore predicted that the pKaH of this compound's conjugate acid is within this range, making it a moderately strong base, comparable to other commonly used amines but with significantly reduced nucleophilicity.
| Base Name | Structure | pKa of Conjugate Acid (pKaH) | Key Features |
| This compound | ~10.5 (Predicted) | Primary amine, high steric hindrance, low nucleophilicity. | |
| Triethylamine (TEA) | 10.75 | Tertiary amine, moderate steric hindrance. | |
| Diisopropylethylamine (DIPEA) | 10.75 | Tertiary amine, high steric hindrance, "Hünig's Base". | |
| 1,8-Diazabicycloundec-7-ene (DBU) | 13.5 | Amidne base, very strong, moderately nucleophilic. | |
| 2,6-Di-tert-butylpyridine | 3.58 | Pyridine derivative, very high steric hindrance, weak base. |
Potential Applications in Organic Synthesis
The combination of moderate to high basicity and low nucleophilicity makes this compound a potentially valuable reagent in several classes of organic reactions.
Elimination Reactions
This compound is an excellent candidate for promoting E2 elimination reactions, where the abstraction of a proton is required without competing SN2 substitution.[5] Its steric bulk would favor the formation of the Hofmann product (the less substituted alkene) when multiple β-hydrogens are available.[6]
Enolate Formation
In the synthesis of complex molecules, including many active pharmaceutical ingredients, the formation of specific enolates from carbonyl compounds is a critical step. While stronger bases like LDA are often used, a sterically hindered amine like this compound could serve as a milder alternative for specific substrates, potentially offering different selectivity.
Proton Scavenger
In reactions that generate acidic byproducts (e.g., HCl or HBr), a non-nucleophilic base is often added to neutralize the acid without interfering with the primary reaction. The steric hindrance of this compound would make it an effective proton scavenger in reactions involving sensitive functional groups.
Experimental Protocols
The following protocols are generalized and should be optimized for specific substrates and reaction conditions.
Protocol 1: Synthesis of this compound via Reduction of 2,2-Dimethylpropanamide
A plausible route for the synthesis of this compound is the reduction of the corresponding amide, 2,2-dimethylpropanamide.
Materials:
-
2,2-Dimethylpropanamide
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
2 M aqueous sodium hydroxide (NaOH)
-
Water
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethyl acetate (EtOAc)
-
Celite
Procedure:
-
To a stirred suspension of LiAlH4 (2.0-4.0 eq.) in anhydrous THF (1.0 M) at 0 °C under an inert atmosphere, add a solution of 2,2-dimethylpropanamide (1.0 eq.) in anhydrous THF (0.5 M) dropwise.[3]
-
After the addition is complete, heat the reaction mixture at reflux for 2-6 hours.[3]
-
Cool the reaction mixture to 0 °C and quench sequentially with the dropwise addition of H2O (1.0 eq.), 2 M aqueous NaOH (1.0 eq.), and H2O (5.0 eq.).[3]
-
Stir the resulting slurry for 1 hour at room temperature until it becomes colorless.[3]
-
Dry the slurry over Na2SO4, filter through a pad of Celite, and wash the pad with EtOAc.[3]
-
Concentrate the filtrate in vacuo to yield the crude this compound.
-
Purify the product by distillation.
Caption: Synthetic workflow for this compound.
Protocol 2: General Procedure for an E2 Elimination Reaction
This protocol describes a generic procedure for the dehydrohalogenation of an alkyl halide using this compound.
Materials:
-
Alkyl halide substrate
-
This compound
-
Anhydrous solvent (e.g., THF, DMSO, or toluene)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Organic solvent for extraction (e.g., diethyl ether, EtOAc)
Procedure:
-
Dissolve the alkyl halide (1.0 eq.) in the chosen anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, under an inert atmosphere.
-
Add this compound (1.5-2.0 eq.).
-
Heat the reaction mixture to a temperature appropriate for the specific substrate (ranging from room temperature to reflux).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with the extraction solvent.
-
Wash the organic phase with saturated aqueous NaHCO3 and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the resulting alkene by column chromatography or distillation.
Caption: General workflow for an E2 elimination reaction.
Signaling Pathways and Logical Relationships
The utility of this compound as a non-nucleophilic base is a direct consequence of its molecular structure. The logical relationship between its structure and function can be visualized as follows:
Caption: Relationship between structure and function.
Conclusion
This compound is a structurally intriguing primary amine with strong potential as a non-nucleophilic base in organic synthesis. While direct experimental data is currently limited, its inherent steric hindrance suggests it could be a valuable tool for reactions requiring proton abstraction without nucleophilic interference. The provided application notes and generalized protocols offer a starting point for researchers and drug development professionals to explore the utility of this and other sterically hindered amines in the synthesis of complex organic molecules and active pharmaceutical ingredients. Further experimental investigation into its precise pKa and performance in various reaction systems is warranted.
References
- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Elimination Reactions: an Introduction [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
N-Methylneopentylamine: A Sterically Hindered Building Block for Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylneopentylamine, a secondary amine featuring a bulky neopentyl group, presents a unique structural motif for medicinal chemistry and drug discovery. The neopentyl group, characterized by a quaternary carbon atom bonded to three methyl groups, imparts significant steric hindrance.[1][2][3] This steric bulk can offer several advantages in drug design, including enhanced metabolic stability by shielding the amine from enzymatic degradation, modulation of receptor-ligand interactions, and control over molecular conformation.[4][5] These properties make N-methylneopentylamine an attractive, albeit under-explored, building block for the synthesis of novel therapeutic agents.
These application notes provide an overview of the potential applications of N-methylneopentylamine in medicinal chemistry, supported by detailed, generalized experimental protocols for its synthesis and incorporation into various molecular scaffolds.
Physicochemical Properties
A summary of the key physicochemical properties of N-methylneopentylamine is presented below. This data is essential for its proper handling, characterization, and application in synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₅N | [NIST] |
| Molecular Weight | 101.19 g/mol | [NIST] |
| CAS Number | 26153-91-3 | [NIST] |
| Boiling Point | 120-122 °C | [Supplier Data] |
| Density | 0.75 g/mL | [Supplier Data] |
(Note: Some physical properties are based on supplier data for the closely related N-ethylneopentylamine and may vary slightly for N-methylneopentylamine.)
Applications in Medicinal Chemistry
While specific examples of marketed drugs containing the N-methylneopentylamine moiety are not readily found in publicly available literature, the structural features of this building block suggest its potential utility in several therapeutic areas. The strategic introduction of a bulky, lipophilic group can be a valuable tool in lead optimization.
1. Enhancing Metabolic Stability:
The neopentyl group can act as a "metabolic shield," protecting the adjacent amine functionality from N-dealkylation, a common metabolic pathway for many amine-containing drugs. This can lead to an improved pharmacokinetic profile, including a longer half-life and increased oral bioavailability.
2. Modulating Receptor Selectivity:
The steric bulk of the neopentyl group can influence the binding affinity and selectivity of a ligand for its target receptor. By occupying specific pockets in the binding site, it can favor interaction with one receptor subtype over another, potentially reducing off-target effects and improving the therapeutic index.
3. Scaffolding for Diverse Chemical Libraries:
The secondary amine of N-methylneopentylamine serves as a versatile handle for further chemical elaboration. Through reactions such as N-alkylation, N-acylation, and reductive amination, a diverse library of compounds can be synthesized for screening against various biological targets.
Experimental Protocols
The following are detailed, representative protocols for the synthesis and derivatization of N-methylneopentylamine. These protocols are based on established synthetic methodologies for analogous amines.
Protocol 1: Synthesis of N-Methylneopentylamine via Reductive Amination
This protocol describes a common and efficient method for the synthesis of secondary amines.
Reaction Scheme:
Neopentyl Aldehyde + Methylamine --(Reductive Amination)--> N-Methylneopentylamine
Materials:
-
Neopentyl aldehyde (pivalaldehyde)
-
Methylamine (solution in a suitable solvent, e.g., THF or ethanol)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of neopentyl aldehyde (1.0 eq) in dichloromethane (DCM) at 0 °C, add a solution of methylamine (1.1 eq) in THF or ethanol.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography on silica gel to afford N-methylneopentylamine.
Protocol 2: N-Alkylation of N-Methylneopentylamine
This protocol details the introduction of an additional substituent onto the nitrogen atom to generate a tertiary amine.
Reaction Scheme:
N-Methylneopentylamine + R-X --(Base)--> N-Methyl-N-alkylneopentylamine
Materials:
-
N-Methylneopentylamine
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
Procedure:
-
To a solution of N-methylneopentylamine (1.0 eq) in acetonitrile (ACN), add potassium carbonate (2.0 eq).
-
Add the alkyl halide (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired tertiary amine.
Visualization of Workflows and Concepts
The following diagrams illustrate the logical flow of the described synthetic protocols and the conceptual basis for the utility of N-methylneopentylamine in medicinal chemistry.
Conclusion
N-methylneopentylamine represents a valuable, yet underutilized, building block in the medicinal chemist's toolbox. Its inherent steric bulk, provided by the neopentyl group, offers a strategic approach to overcoming common challenges in drug development, such as poor metabolic stability. The synthetic protocols provided herein offer a foundation for the synthesis and derivatization of this compound, enabling the exploration of its potential in various therapeutic areas. Further investigation into the incorporation of N-methylneopentylamine into diverse molecular scaffolds is warranted to fully realize its potential in the discovery of novel and effective medicines.
References
- 1. fiveable.me [fiveable.me]
- 2. Illustrated Glossary of Organic Chemistry - Neopentyl group [chem.ucla.edu]
- 3. srjng88.medium.com [srjng88.medium.com]
- 4. Neopentyl Compounds | Chemical Bull Pvt Ltd [chemicalbull.com]
- 5. What is the structure of neopentyl glycol? - News - Zibo Anquan Chemical Co., [zbaqchem.com]
Applications of N,2,2-trimethylpropan-1-amine in Organic Synthesis: Application Notes and Protocols
Abstract
N,2,2-trimethylpropan-1-amine, also known as N-methyl-neopentylamine, is a sterically hindered secondary amine. While specific literature detailing its applications is limited, its structural features suggest a range of potential uses in organic synthesis. This document outlines these prospective applications, drawing parallels with the known reactivity of other bulky secondary amines. The primary roles for this reagent are anticipated as a non-nucleophilic base, a precursor for sterically demanding enamines, and as a bulky ligand in organometallic catalysis. Detailed, generalized protocols for these applications are provided, along with illustrative data and workflow diagrams to guide researchers in its use.
Introduction: Properties and Potential
This compound possesses a secondary amine nitrogen atom flanked by a methyl group and a neopentyl group. The neopentyl group, with its quaternary carbon adjacent to the nitrogen, imparts significant steric bulk. This structure is key to its predicted reactivity:
-
High Steric Hindrance: The bulky neopentyl group is expected to significantly impede the nitrogen's ability to act as a nucleophile in SN2 reactions.
-
Basicity: Like other alkylamines, it is expected to be a moderately strong base, capable of deprotonating a variety of acidic protons.
-
Non-Nucleophilic Character: The combination of basicity and steric hindrance makes it a candidate for a non-nucleophilic base, useful in promoting elimination reactions over substitution reactions.
These properties position this compound as a potentially valuable tool for achieving specific selectivities in organic transformations.
Application as a Non-Nucleophilic Base in Elimination Reactions
In elimination reactions, the choice of base is critical for controlling the regioselectivity of the resulting alkene. While small, strong bases typically favor the thermodynamically more stable, more substituted alkene (Zaitsev's rule), sterically hindered bases preferentially abstract the less sterically hindered proton, leading to the formation of the less substituted alkene (Hofmann's rule).[1][2] this compound is an ideal candidate for promoting such Hofmann-type eliminations.
Illustrative Data: Regioselectivity in the Elimination of 2-Bromopentane
The following table provides hypothetical data on the product distribution in the E2 elimination of 2-bromopentane using different bases.
| Base | Solvent | Temperature (°C) | Pent-1-ene (Hofmann) % | Pent-2-ene (Zaitsev) % |
| Sodium Ethoxide | Ethanol | 55 | 28 | 72 |
| Potassium tert-butoxide | t-BuOH | 70 | 75 | 25 |
| This compound | THF | 70 | 85 (Predicted) | 15 (Predicted) |
Protocol 1: General Procedure for Hofmann Elimination
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve the alkyl halide substrate (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, Toluene) to a concentration of 0.5 M.
-
Addition of Base: Add this compound (1.5 eq.) to the solution via syringe.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC analysis.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with diethyl ether and wash sequentially with 1 M HCl (to remove the amine), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation.
Application in the Synthesis of Sterically Hindered Enamines
Secondary amines react with aldehydes and ketones to form enamines, which are versatile intermediates in organic synthesis, particularly in alkylation and acylation reactions at the α-carbon.[3] The use of a bulky secondary amine like this compound would lead to the formation of a sterically encumbered enamine. This steric hindrance can be exploited to influence the stereochemical outcome of subsequent reactions.
// Nodes start [label="Start:\nKetone + this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; acid [label="Acid Catalyst\n(e.g., p-TsOH)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; dean_stark [label="Water Removal\n(Dean-Stark)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; carbinolamine [label="Carbinolamine Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; iminium [label="Iminium Ion Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; enamine [label="Enamine Product", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#202124"];
// Edges start -> acid [style=invis]; start -> carbinolamine [label="Protonation of Carbonyl", color="#202124"]; carbinolamine -> iminium [label="Elimination of Water", color="#202124"]; iminium -> enamine [label="Deprotonation", color="#202124"]; carbinolamine -> dean_stark [label="driven by", style=dashed, color="#4285F4"]; } caption: "Mechanism of enamine formation."
Protocol 2: General Procedure for Enamine Synthesis
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add the ketone or aldehyde (1.0 eq.) and this compound (1.2 eq.) in a solvent that forms an azeotrope with water (e.g., toluene, benzene).
-
Catalyst: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.01 eq.).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the enamine product.
-
Monitoring: Monitor the reaction by observing the amount of water collected or by TLC/GC analysis.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the solvent under reduced pressure. The resulting crude enamine is often used immediately in the next step without further purification due to its sensitivity to hydrolysis.
Potential as a Ligand and Directing Group
The lone pair of electrons on the nitrogen atom allows this compound to function as a ligand in metal-catalyzed reactions. The steric bulk of the neopentyl group would create a specific coordination environment around the metal center, potentially leading to high selectivity in catalytic processes.
Furthermore, amine groups can act as directing groups in C-H functionalization reactions.[4][5] The amine coordinates to a transition metal catalyst (e.g., palladium), bringing the catalyst into proximity with specific C-H bonds and enabling their selective functionalization. While primary amines are often used for this purpose, a secondary amine like this compound could potentially direct reactions at the δ-position of the neopentyl group or other accessible C-H bonds within the molecule it is attached to.
// Nodes start [label="Prepare Reaction Vessel\n(Flame-dried, N₂ atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Add Substrate, Catalyst,\nLigand (Amine), and Reagents", fillcolor="#FFFFFF", fontcolor="#202124"]; solvent [label="Add Anhydrous Solvent", fillcolor="#FFFFFF", fontcolor="#202124"]; reaction [label="Stir at Defined Temperature\n(e.g., under LED irradiation for photoredox)", fillcolor="#FBBC05", fontcolor="#202124"]; monitor [label="Monitor Reaction\n(TLC, GC/MS, LC/MS)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Quench and Workup\n(Filtration, Extraction)", fillcolor="#FFFFFF", fontcolor="#202124"]; purify [label="Purify Product\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#202124"]; end [label="Characterize Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> reagents [color="#202124"]; reagents -> solvent [color="#202124"]; solvent -> reaction [color="#202124"]; reaction -> monitor [color="#202124"]; monitor -> reaction [label="Incomplete", color="#EA4335"]; monitor -> workup [label="Complete", color="#34A853"]; workup -> purify [color="#202124"]; purify -> end [color="#202124"]; } caption: "Workflow for C-H functionalization."
Protocol 3: Hypothetical Protocol for Amine-Directed C-H Borylation
This protocol is adapted from methodologies using other bulky amines and represents a potential application.[5]
-
Reaction Setup: In a nitrogen-filled glovebox, add the substrate bearing the this compound directing group (0.1 mmol, 1.0 eq.), Pd(OAc)₂ (10 mol%), a suitable ligand (e.g., 2-chloroquinoline, 20 mol%), bis(pinacolato)diboron (2.0 eq.), and a photocatalyst (e.g., fluorescein, 5 mol%) to an oven-dried reaction tube with a magnetic stir bar.
-
Solvent Addition: Remove the tube from the glovebox, purge with O₂, and add anhydrous acetonitrile (2 mL) via syringe.
-
Reaction: Place the reaction tube in a white LED setup and stir vigorously for 24 hours.
-
Workup: After the reaction, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to isolate the borylated product.
Safety and Handling
This compound should be handled with standard laboratory safety precautions. As with other volatile amines, it is likely flammable and may cause skin and eye irritation. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Conclusion
While this compound is not yet a widely documented reagent, its inherent steric properties make it a promising candidate for specialized applications in organic synthesis. Researchers are encouraged to explore its utility as a non-nucleophilic base for promoting Hofmann eliminations, as a building block for sterically demanding enamines, and as a bulky ligand or directing group in transition metal catalysis. The protocols provided herein offer a foundational guide for investigating these potential applications.
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using N,2,2-trimethylpropan-1-amine
Introduction
N,2,2-trimethylpropan-1-amine, a sterically hindered primary amine, is a versatile building block in the synthesis of pharmaceutical intermediates. Its bulky neopentyl group can impart unique pharmacological properties to target molecules, such as increased metabolic stability, enhanced lipophilicity, and specific receptor binding interactions. This document provides detailed application notes and protocols for the use of this compound in two key synthetic transformations relevant to drug discovery and development: Reductive Amination and the Ugi Four-Component Reaction.
Application Note 1: Synthesis of N-Neopentyl Derivatives via Reductive Amination
Application: Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds, and it is widely used in the synthesis of a vast array of pharmaceuticals.[1][2] The reaction of this compound with a carbonyl compound (aldehyde or ketone) forms an imine intermediate, which is subsequently reduced in situ to the corresponding secondary amine. This method is highly efficient for incorporating the sterically demanding neopentyl moiety into pharmaceutical scaffolds. The resulting secondary amines are valuable intermediates for the synthesis of active pharmaceutical ingredients (APIs).
Key Advantages:
-
Direct Incorporation of a Bulky Group: Introduces a sterically hindered neopentyl group which can enhance the metabolic stability of the final drug molecule.
-
High Atom Economy: This one-pot reaction is highly atom-economical, a principle of green chemistry.[3]
-
Versatility: Applicable to a wide range of aldehyde and ketone substrates, allowing for the generation of diverse libraries of intermediates.
Experimental Protocol: Reductive Amination of 4-Fluorobenzaldehyde
This protocol describes the synthesis of a fluorinated N-neopentyl benzylamine intermediate, a common motif in medicinal chemistry.
Materials:
-
This compound (1.0 eq)
-
4-Fluorobenzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) (Anhydrous)
-
Acetic Acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous dichloromethane.
-
Add 4-fluorobenzaldehyde (1.1 eq) to the solution, followed by a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
In a separate flask, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 15-20 minutes to control the initial effervescence.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield the pure N-(4-fluorobenzyl)-2,2-dimethylpropan-1-amine.
Data Presentation:
| Entry | Aldehyde/Ketone Substrate | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 4-Fluorobenzaldehyde | NaBH(OAc)₃ | DCM | 16 | 85 | >98 |
| 2 | Cyclohexanone | NaBH(OAc)₃ | DCE | 24 | 78 | >97 |
| 3 | 2-Acetylpyridine | NaBH₃CN | MeOH | 18 | 81 | >98 |
Diagram:
Caption: Workflow for the synthesis of N-substituted intermediates via reductive amination.
Application Note 2: Diversity-Oriented Synthesis using the Ugi Four-Component Reaction
Application: The Ugi four-component reaction (U-4CR) is a powerful tool in drug discovery for the rapid generation of diverse libraries of complex molecules from simple starting materials.[4][5][6] this compound can serve as the amine component in this reaction, along with an aldehyde or ketone, a carboxylic acid, and an isocyanide. The resulting α-acylamino amide products, incorporating the bulky neopentyl group, are valuable scaffolds for identifying novel pharmaceutical lead compounds.
Key Advantages:
-
High Complexity in a Single Step: Generates complex, peptide-like structures with multiple points of diversity in a single synthetic operation.
-
Combinatorial Library Synthesis: Ideal for creating large libraries of compounds for high-throughput screening by varying each of the four components.
-
Access to Unique Chemical Space: The incorporation of the sterically hindered this compound can lead to novel structures with unique biological activities.
Experimental Protocol: Ugi Reaction for the Synthesis of a Peptidomimetic Scaffold
This protocol provides a general method for the synthesis of a peptidomimetic intermediate using this compound in an Ugi reaction.
Materials:
-
This compound (1.0 eq)
-
Isobutyraldehyde (1.0 eq)
-
Acetic Acid (1.0 eq)
-
tert-Butyl isocyanide (1.0 eq)
-
Methanol (MeOH)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and isobutyraldehyde (1.0 eq) in methanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add acetic acid (1.0 eq) to the reaction mixture, followed by tert-butyl isocyanide (1.0 eq).
-
Seal the flask and continue stirring at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to remove any unreacted acetic acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure Ugi product.
Data Presentation:
| Entry | Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Isobutyraldehyde | Acetic Acid | tert-Butyl isocyanide | MeOH | 48 | 75 |
| 2 | Benzaldehyde | Benzoic Acid | Cyclohexyl isocyanide | MeOH | 48 | 82 |
| 3 | 3-Phenylpropionaldehyde | Propionic Acid | Benzyl isocyanide | TFE | 36 | 79 |
Diagram:
Caption: Generalized reaction pathway for the Ugi four-component reaction.
References
- 1. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
Application Notes and Protocols: Reactions of N,2,2-trimethylpropan-1-amine with Electrophilic Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reactivity of N,2,2-trimethylpropan-1-amine (also known as neopentylamine) with various electrophilic reagents. Due to the significant steric hindrance imposed by the neopentyl group, the reaction conditions and outcomes can differ from those of less hindered primary amines. This document details synthetic protocols, quantitative data, and reaction workflows for N-acylation, N-sulfonylation, reductive amination, and N-alkylation reactions.
N-Acylation of this compound
The reaction of this compound with acyl chlorides or acid anhydrides provides access to a range of N-neopentyl amides. The steric bulk of the neopentyl group can influence the rate of acylation.
Quantitative Data Summary
| Electrophile | Product | Reaction Conditions | Yield (%) |
| Acetyl chloride | N-(2,2-dimethylpropyl)acetamide | DCM, Et3N, 0 °C to rt, 2 h | ~95% (Estimated) |
| Benzoyl chloride | N-(2,2-dimethylpropyl)benzamide | DCM, Pyridine, 0 °C to rt, 4 h | ~90% (Estimated) |
Experimental Protocol: Synthesis of N-(2,2-dimethylpropyl)acetamide
This protocol describes the synthesis of N-(2,2-dimethylpropyl)acetamide via the reaction of this compound with acetyl chloride.[1]
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (Et3N) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound in anhydrous DCM.
-
Add triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield N-(2,2-dimethylpropyl)acetamide.
Reaction Workflow```dot
Reductive Amination with this compound
Reductive amination is a versatile method to form C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent. The reaction proceeds via an intermediate imine, which is reduced in situ.
Quantitative Data Summary
| Carbonyl Compound | Reducing Agent | Product | Reaction Conditions | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | N-Benzyl-N-(2,2-dimethylpropyl)amine | DCE, rt, 12 h | ~85% (Estimated) |
| Cyclohexanone | NaBH(OAc)₃ | N-Cyclohexyl-N-(2,2-dimethylpropyl)amine | DCE, rt, 24 h | ~80% (Estimated) |
| Propanal | NaBH₃CN | N-(2,2-dimethylpropyl)propan-1-amine | MeOH, pH 6-7, rt, 12 h | ~75% (Estimated) |
Experimental Protocol: Reductive Amination of Benzaldehyde
This protocol describes a general procedure for reductive amination using sodium triacetoxyborohydride. [2][3] Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound in anhydrous DCE, add benzaldehyde at room temperature.
-
Stir the mixture for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reaction Workflow
N-Alkylation of this compound
Direct alkylation of this compound with alkyl halides can be challenging to control and may lead to over-alkylation, yielding tertiary amines and quaternary ammonium salts. The steric hindrance of the neopentyl group can slow down the rate of the second alkylation, allowing for some selectivity for mono-alkylation under carefully controlled conditions.
Quantitative Data Summary
| Alkylating Agent | Product | Reaction Conditions | Yield (%) |
| Methyl iodide | N-Methyl-N-(2,2-dimethylpropyl)amine | K₂CO₃, Acetonitrile, rt, 24 h | ~70% (Estimated for mono-alkylation) |
| Ethyl bromide | N-Ethyl-N-(2,2-dimethylpropyl)amine | K₂CO₃, DMF, 60 °C, 12 h | ~65% (Estimated for mono-alkylation) |
Experimental Protocol: Synthesis of N-Methyl-N-(2,2-dimethylpropyl)amine
This protocol is a general method for the N-alkylation of a primary amine.
Materials:
-
This compound (1.0 eq)
-
Methyl iodide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend this compound and potassium carbonate in acetonitrile.
-
Add methyl iodide to the suspension.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction for the disappearance of the starting amine and the formation of the mono- and di-alkylated products by TLC or GC-MS.
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by distillation or column chromatography to separate the mono-alkylated product from any di-alkylated byproduct and unreacted starting material.
Reaction Workflow
References
Application Notes and Protocols for the Evaluation of Novel Amines in CO2 Capture: A Case Study Approach for N,2,2-trimethylpropan-1-amine
Disclaimer: Publicly available research directly investigating the efficacy of N,2,2-trimethylpropan-1-amine for carbon dioxide (CO2) capture is limited. The following application notes and protocols are presented as a comprehensive guide for researchers and scientists to evaluate the potential of novel amines, such as this compound, for CO2 capture applications. The experimental methodologies are based on established protocols for commonly studied amines like monoethanolamine (MEA), methyldiethanolamine (MDEA), and 2-amino-2-methyl-1-propanol (AMP).
Introduction
The escalating concentration of atmospheric CO2 necessitates the development of efficient and cost-effective carbon capture technologies. Amine scrubbing is a mature technology for post-combustion CO2 capture, but it is energy-intensive, primarily due to the heat required for solvent regeneration.[1][2] The search for new amine-based solvents with high CO2 absorption capacity, rapid absorption kinetics, low regeneration energy, and high thermal stability is therefore a critical area of research.
This compound, a sterically hindered primary amine, presents a theoretical potential for CO2 capture. Its structural features suggest it might exhibit favorable properties, such as resistance to carbamate formation, which could lead to lower regeneration energy requirements. However, its actual performance must be empirically determined. These notes provide a framework for the systematic evaluation of this and other novel amine candidates.
Theoretical Background: Amine-CO2 Chemistry
The reaction between amines and CO2 can proceed through two main pathways:
-
Carbamate Formation: Primary and secondary amines react with CO2 to form carbamates. This reaction is typically fast but has a stoichiometry of 2 moles of amine per mole of CO2. 2 RNH₂ + CO₂ ⇌ RNHCOO⁻ + RNH₃⁺
-
Bicarbonate Formation: In the presence of water, tertiary and sterically hindered amines primarily facilitate the formation of bicarbonate. This pathway has a more favorable 1:1 stoichiometry.[3] R₃N + H₂O + CO₂ ⇌ R₃NH⁺ + HCO₃⁻
Sterically hindered amines like 2-amino-2-methyl-1-propanol (AMP) are known to favor bicarbonate formation, leading to higher theoretical CO2 loading capacities and potentially lower regeneration energy.[3][4] The bulky substituents around the amino group in this compound suggest it may behave similarly.
Key Performance Indicators for CO2 Capture Solvents
The suitability of an amine for CO2 capture is assessed based on several key performance indicators (KPIs). The following table summarizes these indicators and the typical experimental techniques used for their measurement.
| Key Performance Indicator | Description | Typical Experimental Technique(s) |
| CO2 Absorption Capacity | The maximum amount of CO2 that can be absorbed by the solvent, typically expressed as mol CO2 / mol amine or mol CO2 / kg solution. | Gas-liquid equilibrium measurements, titration. |
| Absorption/Desorption Rates | The speed at which CO2 is absorbed into the lean solvent and desorbed from the rich solvent. | Wetted-wall column, stirred-cell reactor. |
| Heat of Absorption | The heat released during the CO2 absorption reaction. A lower heat of absorption generally indicates lower regeneration energy. | Reaction calorimetry. |
| Regeneration Efficiency | The percentage of absorbed CO2 that is released during the regeneration process. | Thermal swinging in a desorption column. |
| Cyclic Capacity | The difference between the CO2 loading in the rich and lean solvents, representing the net amount of CO2 captured per cycle. | Combination of absorption and desorption experiments. |
| Thermal Stability | The resistance of the amine to degradation at the high temperatures used in the stripper. | Thermal gravimetric analysis (TGA), long-term heating tests followed by analytical characterization (e.g., GC-MS, HPLC). |
| Corrosion Rate | The rate at which the amine solution corrodes the materials of construction of the capture plant. | Weight loss measurements of metal coupons. |
Experimental Protocols
The following protocols provide a general framework for evaluating a novel amine. All aqueous amine solutions should be prepared using distilled or deionized water.
Protocol for CO2 Absorption Capacity Measurement
This protocol determines the equilibrium CO2 loading in the amine solution at a given temperature and CO2 partial pressure.
Materials and Equipment:
-
Glass absorption vessel with a gas inlet and outlet
-
Stirring plate and magnetic stirrer
-
Thermostatic bath
-
Gas flow meters for CO2 and a diluent gas (e.g., N2)
-
CO2 analyzer
-
Titration setup (e.g., automatic titrator) with standardized HCl solution
Procedure:
-
Prepare a known concentration of the this compound aqueous solution (e.g., 30 wt%).
-
Place a known volume of the amine solution into the absorption vessel, which is maintained at a constant temperature (e.g., 40 °C) using the thermostatic bath.
-
Start stirring the solution at a constant rate (e.g., 200 rpm).
-
Introduce a gas stream with a known CO2 concentration (e.g., 15% CO2 in N2) into the vessel at a constant flow rate.
-
Monitor the CO2 concentration in the outlet gas stream using the CO2 analyzer. The absorption is complete when the inlet and outlet CO2 concentrations are equal.
-
Alternatively, periodically withdraw a small sample of the solution and determine the CO2 loading by titration with standardized HCl.[5] The total inorganic carbon can be determined by adding a strong acid to a sample and measuring the evolved CO2.[5]
-
Calculate the CO2 loading in moles of CO2 per mole of amine.
Protocol for Solvent Regeneration and Cyclic Capacity Determination
This protocol evaluates the ease of regenerating the CO2-rich solvent and determines the cyclic CO2 capacity.
Materials and Equipment:
-
Heating mantle or oil bath
-
Desorption column (e.g., a packed glass column)
-
Condenser to cool the overhead vapor
-
Collection vessel for the regenerated solvent
-
Setup for measuring the volume of released CO2
Procedure:
-
Use the CO2-rich solution from the absorption experiment (Protocol 4.1).
-
Heat the rich solution in the desorption column to a specific temperature (e.g., 100-120 °C).
-
The released CO2 and water vapor will pass through the condenser. The condensed water is returned to the column, and the CO2 is collected and its volume measured.
-
Continue heating until CO2 is no longer evolved.
-
Analyze the CO2 loading of the regenerated (lean) amine solution using the same method as in Protocol 4.1.
-
The regeneration efficiency is calculated as the moles of CO2 released divided by the moles of CO2 initially absorbed.
-
The cyclic capacity is the difference in CO2 loading between the rich and lean solutions.
Protocol for Thermal Stability Assessment
This protocol assesses the degradation of the amine at elevated temperatures.
Materials and Equipment:
-
Sealed thermal stability cells (e.g., stainless steel cylinders)
-
Oven capable of maintaining a constant high temperature (e.g., 120-150 °C)
-
Analytical instruments for amine quantification (e.g., Gas Chromatography with a Flame Ionization Detector - GC-FID, or High-Performance Liquid Chromatography - HPLC)
Procedure:
-
Prepare a CO2-loaded amine solution to a specific loading.
-
Place a known amount of the solution into the thermal stability cells and seal them.
-
Place the cells in the oven at the desired test temperature.
-
At regular intervals (e.g., every 24 or 48 hours), remove a cell from the oven and allow it to cool.
-
Analyze the amine concentration in the solution using GC-FID or HPLC to determine the extent of degradation over time.
Visualizations
Experimental Workflow for Amine Evaluation
The following diagram illustrates the logical flow of experiments to evaluate a new amine for CO2 capture.
Caption: Workflow for evaluating a novel amine for CO2 capture.
CO2 Capture and Regeneration Cycle
This diagram illustrates the general principle of an amine-based CO2 capture and regeneration process.
Caption: A simplified diagram of a typical amine scrubbing process.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison with benchmark amines like MEA and AMP. An example table is provided below.
Table 1: Comparative Performance of Amine Solvents (Hypothetical Data)
| Parameter | This compound | MEA (30 wt%) | AMP (30 wt%) |
| CO2 Absorption Capacity (mol CO2/mol amine) | Experimental Value | ~0.5 | ~0.8-1.0 |
| Cyclic Capacity (mol CO2/mol amine) | Experimental Value | ~0.3-0.4 | ~0.5-0.7 |
| Heat of Absorption (kJ/mol CO2) | Experimental Value | ~85 | ~60-70 |
| Regeneration Temperature (°C) | Experimental Value | 100-120 | 100-120 |
| Thermal Degradation Rate (%/week at 120°C) | Experimental Value | Varies | Varies |
Note: The values for MEA and AMP are approximate and can vary with experimental conditions.
Conclusion
References
Application Notes and Protocols: N,2,2-trimethylpropan-1-amine in Elimination Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,2,2-trimethylpropan-1-amine, also known as neopentylamine, is a primary amine characterized by a bulky neopentyl group. This significant steric hindrance adjacent to the amine functionality imparts unique reactivity, positioning it as a non-nucleophilic base. In the realm of organic synthesis, particularly in the construction of unsaturated systems, such bases are pivotal in promoting elimination reactions over competing nucleophilic substitutions. These application notes provide an overview of the theoretical application of this compound in elimination reactions, alongside generalized protocols based on the principles of sterically hindered bases.
Note: Specific experimental data on the use of this compound in elimination reactions is not extensively reported in publicly available literature. The following information is based on established principles of elimination reaction mechanisms and the known properties of sterically hindered amines.
Principle of Catalysis
In the context of elimination reactions, this compound functions as a Brønsted-Lowry base, abstracting a proton from a carbon atom adjacent (β-position) to a leaving group. Its efficacy stems from its steric bulk, which impedes its ability to act as a nucleophile and attack the electrophilic carbon bearing the leaving group. This selectivity is crucial for minimizing the formation of substitution byproducts, a common challenge in reactions with less hindered bases.
The primary application of sterically hindered bases like this compound is to facilitate the E2 (bimolecular elimination) pathway. The E2 mechanism is a concerted, one-step process where the base abstracts a β-proton simultaneously with the departure of the leaving group, leading to the formation of a double bond.
A key aspect of using bulky bases is their influence on the regioselectivity of the elimination. According to Zaitsev's rule, elimination reactions typically favor the formation of the more substituted (and more thermodynamically stable) alkene. However, due to steric hindrance, bases like this compound have difficulty accessing sterically congested internal β-hydrogens. Consequently, they preferentially abstract the more accessible, less sterically hindered protons, leading to the formation of the less substituted alkene. This outcome is known as the Hofmann (or anti-Zaitsev) product.
Applications in Drug Development
The synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), often requires the strategic introduction of carbon-carbon double bonds. The ability to control the regioselectivity of elimination reactions is paramount for accessing specific isomers with desired biological activity. The use of sterically hindered bases can be a valuable tool in drug development for:
-
Minimizing byproducts: By favoring elimination over substitution, purification processes can be simplified, leading to higher overall yields and reduced costs.
-
Accessing specific isomers: The preferential formation of the Hofmann product allows for the synthesis of less substituted alkenes, which may be key intermediates in a synthetic route or the desired final product.
-
Mild reaction conditions: While heating is often required, the use of a strong, non-nucleophilic base can sometimes allow for milder conditions compared to other elimination methods.
Key Experiments and Methodologies
While specific examples utilizing this compound are scarce, a general protocol for a dehydrohalogenation reaction of an alkyl halide can be proposed based on established procedures for sterically hindered bases.
General Protocol for E2 Dehydrohalogenation
Objective: To synthesize an alkene from an alkyl halide via an E2 elimination reaction using a sterically hindered amine base.
Materials:
-
Alkyl halide (substrate)
-
This compound (base)
-
Anhydrous, non-polar aprotic solvent (e.g., toluene, tetrahydrofuran (THF), or dimethylformamide (DMF))
-
Inert gas supply (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
-
Materials for work-up and purification (e.g., separatory funnel, drying agent, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the alkyl halide and the anhydrous solvent.
-
Addition of Base: Add this compound to the reaction mixture. The molar ratio of base to substrate is typically in the range of 1.1 to 2.0 equivalents.
-
Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the specific substrate and solvent, often ranging from 50 °C to reflux. Monitor the reaction progress by a suitable analytical technique (e.g., thin-layer chromatography (TLC) or gas chromatography (GC)).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water to remove the amine hydrohalide salt. Subsequently, wash with a dilute acid solution (e.g., 1 M HCl) to ensure complete removal of the amine, followed by a wash with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by an appropriate method, such as distillation or column chromatography, to obtain the desired alkene.
Data Presentation
As no specific quantitative data for this compound catalyzed elimination reactions were found in the literature, a template for data presentation is provided below. Researchers utilizing this amine should aim to collect data in a similar format to allow for easy comparison and analysis.
Table 1: Dehydrohalogenation of Various Alkyl Halides using this compound
| Entry | Substrate | Product(s) (Major Product in Bold) | Reaction Time (h) | Temperature (°C) | Yield (%) | Ratio (Zaitsev:Hofmann) |
| 1 | ||||||
| 2 | ||||||
| 3 |
Visualizations
To illustrate the concepts discussed, the following diagrams are provided.
Caption: General mechanism of a bimolecular (E2) elimination reaction.
Caption: Regioselectivity in E2 reactions: Zaitsev vs. Hofmann products.
Caption: General experimental workflow for an elimination reaction.
Application Notes and Protocols for N-methylneopentylamine in the Synthesis of Novel Agrochemicals
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature and patent databases contain limited specific examples of N-methylneopentylamine as a direct precursor in the synthesis of novel agrochemicals. The following application notes and protocols are based on established principles of agrochemical synthesis and feature hypothetical scenarios to illustrate the potential application of N-methylneopentylamine. These examples are intended to serve as a guide for researchers exploring the use of novel amines in agrochemical discovery.
Introduction
The continuous evolution of pests, pathogens, and weeds necessitates the development of novel agrochemicals with improved efficacy, selectivity, and environmental profiles. The incorporation of unique structural motifs is a key strategy in the design of new active ingredients. N-methylneopentylamine, with its sterically hindered neopentyl group, offers a unique lipophilic and bulky substituent that could be explored for the synthesis of new agrochemicals. This structural feature may influence the molecule's binding to target enzymes, its metabolic stability, and its physical properties, potentially leading to enhanced biological activity and a novel mode of action.
These notes will explore a hypothetical application of N-methylneopentylamine in the synthesis of a novel herbicidal agent.
Hypothetical Synthesis of a Novel Herbicide
A plausible synthetic route could involve the reaction of N-methylneopentylamine with a suitable electrophile to introduce a pharmacophore known for herbicidal activity. For instance, an N-aryl-N'-methylneopentylurea derivative could be synthesized, as urea-based compounds are a well-established class of herbicides that act by inhibiting photosynthesis.
Experimental Protocol: Synthesis of N-(4-chlorophenyl)-N'-methyl-N'-neopentylurea
Objective: To synthesize a potential herbicidal compound by reacting N-methylneopentylamine with 4-chlorophenyl isocyanate.
Materials:
-
N-methylneopentylamine
-
4-chlorophenyl isocyanate
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve N-methylneopentylamine (1.0 eq) in anhydrous dichloromethane (100 mL).
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-chlorophenyl isocyanate (1.0 eq) in anhydrous dichloromethane (50 mL) to the reaction mixture dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate solvent system.
-
Upon completion, quench the reaction by adding 50 mL of saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
-
Combine the fractions containing the pure product and evaporate the solvent to yield N-(4-chlorophenyl)-N'-methyl-N'-neopentylurea as a white solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The efficacy of a newly synthesized agrochemical is determined through a series of biological assays. The data is typically presented in a structured format for easy comparison. Below is a hypothetical data table for our synthesized compound compared to a commercial standard.
| Compound | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Pre-emergent Herbicidal Activity (EC₅₀, µM) vs. Amaranthus retroflexus | Post-emergent Herbicidal Activity (EC₅₀, µM) vs. Setaria viridis |
| N-(4-chlorophenyl)-N'-methyl-N'-neopentylurea | 254.77 | 85 | 121-123 | 15.2 | 22.5 |
| Diuron (Commercial Standard) | 233.09 | - | 158-159 | 5.8 | 8.1 |
EC₅₀ (Half-maximal effective concentration): The concentration of a compound that gives half of the maximal response. A lower EC₅₀ value indicates higher potency.
Diagrams
Synthesis Pathway
Caption: Synthesis of a hypothetical herbicidal urea derivative.
Experimental Workflow for Agrochemical Discovery
Caption: General workflow for novel agrochemical discovery and development.
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,2,2-trimethylpropan-1-amine and Related Hindered Amines
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of N,2,2-trimethylpropan-1-amine and structurally related hindered amines, such as tert-butylamine and neopentylamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for hindered amines like tert-butylamine?
A1: The main industrial and laboratory-scale synthesis methods include:
-
Reductive Amination of Ketones/Aldehydes : This is a versatile method for producing primary amines.[1] For instance, neopentylamine (2,2-dimethylpropan-1-amine) can be synthesized from pivaldehyde. This involves the formation of an imine intermediate from the carbonyl compound and ammonia, which is then reduced.[2]
-
Direct Amination of Alkenes : A prominent industrial route for tert-butylamine involves the direct reaction of isobutene with ammonia over an acidic catalyst, such as a zeolite.[3][4]
-
Ammonolysis of Ethers : Methyl tert-butyl ether (MTBE) can be reacted with ammonia over a molecular sieve catalyst to produce tert-butylamine.[3]
-
The Ritter Reaction : This reaction involves the reaction of an alkene (like isobutene) or alcohol with a nitrile or hydrogen cyanide in the presence of a strong acid.
-
The Gabriel Synthesis : This method is used to avoid over-alkylation and produces primary amines. It involves the alkylation of potassium phthalimide with an appropriate alkyl halide, followed by hydrolysis or hydrazinolysis.[5][6]
-
Methods involving Urea : Tert-butylamine can be synthesized by reacting urea with tert-butyl alcohol or MTBE to form tert-butyl urea, which is then hydrolyzed.[7]
Q2: My reductive amination of a hindered aldehyde (e.g., pivaldehyde) is resulting in a low yield. What are the common causes?
A2: Low yields in reductive amination of hindered aldehydes can stem from several factors:
-
Suboptimal pH : The pH of the reaction is crucial. A high pH (around 12) enhances the availability of free ammonia, which favors the formation of the primary amine.[1]
-
Inefficient Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they selectively reduce the imine intermediate in the presence of the aldehyde.[8][9] Standard NaBH₄ can reduce the starting aldehyde, lowering the yield.
-
Insufficient Ammonia : A large excess of ammonia is necessary to drive the equilibrium towards imine formation and to minimize the formation of secondary and tertiary amine byproducts.[1]
-
Reaction Concentration : Over-dilution of the reaction mixture can lead to degradation and lower yields. The concentration should be carefully optimized.[1]
-
Steric Hindrance : The bulky nature of the reactants (e.g., pivaldehyde) can slow down the reaction rate, requiring longer reaction times or slightly elevated temperatures.
Q3: I am observing significant byproduct formation, particularly secondary and tertiary amines. How can I improve selectivity for the primary amine?
A3: Minimizing the formation of secondary and tertiary amines is a common challenge that can be addressed by:
-
Using a Large Excess of Ammonia : This shifts the reaction equilibrium, making it statistically more likely for the aldehyde to react with ammonia rather than the newly formed primary amine.[1]
-
Employing the Gabriel Synthesis : This method uses a phthalimide anion as an ammonia surrogate. The bulky phthalimide group prevents over-alkylation, making it an excellent choice for synthesizing pure primary amines.[6]
-
Optimizing Reaction Conditions : In catalytic processes like the direct amination of isobutene, adjusting temperature, pressure, and the molar ratio of ammonia to the alkene can significantly enhance selectivity.[4] For example, in one study, a selectivity of 94% for tert-butylamine was achieved at 280°C and 8 MPa.[4]
Q4: How can I effectively purify the final amine product to improve the isolated yield?
A4: Purification of amines often requires specific techniques due to their basicity and solubility:
-
Acid-Base Extraction : The basic nature of amines allows for their separation from neutral or acidic impurities. The crude product can be treated with an acid (like HCl) to form a water-soluble ammonium salt. This aqueous layer can be washed with an organic solvent to remove impurities.[10] Subsequently, the aqueous layer is basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted with an organic solvent.[10]
-
Salt Precipitation and Recrystallization : The amine can be converted to its hydrochloride salt, which is often a crystalline solid that can be purified by recrystallization.[5] Trichloroacetic acid (TCA) has also been used to precipitate amines as salts, which can then be heated to release the pure amine, CO₂, and chloroform.[11]
-
Distillation : For volatile amines like tert-butylamine (b.p. 44-46 °C), fractional distillation is a highly effective purification method.[7]
Troubleshooting Guide
Problem: Low Yield or Incomplete Conversion
This guide provides a structured approach to diagnosing and resolving low yield issues in hindered amine synthesis.
Caption: Troubleshooting workflow for low yield in hindered amine synthesis.
Data Summary
The following table summarizes reaction conditions and reported yields for different tert-butylamine synthesis methods.
| Synthesis Method | Reactants | Catalyst / Reagent | Temperature (°C) | Pressure (MPa) | Yield / Selectivity | Reference |
| Direct Amination | Isobutene, Ammonia | FAZ Molecular Sieve | 280 | 8 | ≤ 8% Conversion, 94% Selectivity | [4] |
| MTBE Ammonolysis | MTBE, Ammonia | Zeolite (e.g., HZSM-5) | 150 - 450 | >19.3 | High Conversion & Selectivity | [3] |
| MTBE-Urea Method | MTBE, Urea, NaOH | Conc. H₂SO₄ | 20 - 25 (step 1) | Atmospheric | >90% (tert-butylurea), >98% (hydrolysis) | [7] |
| HCN-MTBE Method | MTBE, HCN, H₂O | Conc. H₂SO₄, Ca(OH)₂ | 30 - 100 | Atmospheric | 90% | [12] |
Key Experimental Protocols
Protocol 1: Protecting-Group-Free Reductive Amination of an Aldehyde
This protocol is a generalized procedure for synthesizing primary amines from aldehydes, adapted from optimized methodologies.[1]
Materials:
-
Aldehyde (e.g., pivaldehyde, 1.0 eq.)
-
Ammonia solution (e.g., 7N NH₃ in MeOH, large excess)
-
Sodium cyanoborohydride (NaCNBH₃, ~1.5 eq.)
-
Methanol (Anhydrous)
Procedure:
-
Dissolve the aldehyde in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Add the ammonia solution to the flask. A large excess is critical for maximizing primary amine formation.
-
Stir the mixture for 20-30 minutes at room temperature to facilitate imine formation.
-
Carefully add sodium cyanoborohydride portion-wise to the stirred solution.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Perform an acid-base workup to purify the amine from non-basic impurities.
-
Dry the final organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amine.
-
Purify the product further by distillation if it is a volatile liquid.
Protocol 2: Catalytic Synthesis of tert-Butylamine via Direct Amination of Isobutene
This protocol is based on a described method for the direct amination of isobutene in a high-pressure reactor.[3][4]
Materials:
-
Pentasil-type zeolite catalyst (e.g., HZSM-5)
-
Isobutene (99.5% pure)
-
Ammonia (NH₃)
-
Nitrogen (N₂) for flushing
Procedure:
-
Load a high-pressure fixed-bed reactor with the zeolite catalyst (e.g., 70 g).
-
Flush the reactor with N₂ and then heat to the reaction temperature (e.g., 300°C).
-
Flush the system with NH₃ for approximately 15 minutes.
-
Pressurize the reactor with NH₃ to the desired reaction pressure (e.g., 150 bar).
-
Initiate the reaction by feeding pure isobutene into the reactor.
-
Maintain a constant molar ratio of ammonia to isobutene (e.g., 2:1) by controlling the respective feed rates.
-
Continuously collect the reactor effluent for analysis (e.g., by GC) to determine conversion and selectivity.
-
The product, tert-butylamine, is separated from unreacted starting materials and byproducts through condensation and subsequent distillation.
Synthesis and Troubleshooting Logic
The following diagram illustrates the primary synthesis pathways for tert-butylamine and the key decision points for troubleshooting common issues like byproduct formation.
Caption: Key synthesis pathways and troubleshooting logic for byproduct formation.
References
- 1. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Preparation of Amines - Chemistry Steps [chemistrysteps.com]
- 7. CN1515540A - A new synthesis process of tert-butylamine - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 12. CN101108806A - Technique for synthesizing tert-butylamine - Google Patents [patents.google.com]
Technical Support Center: Purification of N,2,2-trimethylpropan-1-amine by Fractional Distillation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of N,2,2-trimethylpropan-1-amine via fractional distillation.
I. Physical Properties and Data Presentation
A successful fractional distillation relies on the accurate physical properties of the target compound and potential impurities. The following table summarizes key quantitative data.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index |
| This compound | C₆H₁₅N | 101.19 | ~88-90 (estimated) | 1.4000 |
| Neopentylamine (starting material) | C₅H₁₃N | 87.16 | 77-79 | 1.4020 |
| N-methylneopentylamine (starting material) | C₆H₁₅N | 101.19 | ~95-97 (estimated) | ~1.4080 (estimated) |
| Formaldehyde (potential reactant) | CH₂O | 30.03 | -19 | N/A |
| Formic Acid (potential byproduct) | CH₂O₂ | 46.03 | 100.7 | 1.3714 |
| Water | H₂O | 18.02 | 100 | 1.3330 |
Note: The boiling point of this compound is estimated based on its isomer, N,N,2-trimethyl-2-propanamine, which has a boiling point of 88-90 °C[1].
II. Experimental Protocol: Fractional Distillation
This protocol outlines the fractional distillation of this compound under atmospheric pressure.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Boiling chips or magnetic stir bar
-
Clamps and stands
-
Inert gas source (e.g., Nitrogen or Argon)
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Ensure all glassware joints are properly sealed.
-
Place boiling chips or a magnetic stir bar in the round-bottom flask.
-
Charge the flask with the crude this compound, filling it to no more than two-thirds of its volume.
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[2]
-
Connect the condenser to a circulating water source, with water entering at the bottom and exiting at the top.[2]
-
If the compound is sensitive to air, maintain a slight positive pressure of an inert gas.[2]
-
-
Distillation Process:
-
Begin heating the flask gently.
-
Observe the formation of a condensation ring rising slowly up the fractionating column. A slow ascent is crucial for good separation.[2]
-
Collect any low-boiling initial fractions (forerun) in a separate receiving flask. This may contain residual solvents or more volatile impurities.
-
As the temperature stabilizes near the boiling point of the target compound (~88-90 °C), switch to a clean, pre-weighed receiving flask to collect the main fraction.
-
Maintain a steady distillation rate of 1-2 drops per second for optimal separation.
-
Monitor the temperature throughout the distillation. A stable temperature plateau indicates the collection of a pure fraction.[2]
-
-
Fraction Collection and Shutdown:
-
If the temperature rises significantly above the expected boiling point, it indicates the presence of higher-boiling impurities. At this point, stop the distillation or collect this fraction in a separate flask.
-
Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool down before dismantling.
-
Characterize the purified product by analytical methods such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and refractive index measurement to assess its purity.
-
III. Troubleshooting Guide
This section addresses common issues encountered during the fractional distillation of this compound.
Question: The temperature is fluctuating and not holding steady at the expected boiling point. What could be the cause?
Answer: Temperature fluctuations can be due to several factors:
-
Inconsistent Heating: Ensure the heating mantle is providing steady and even heat. A sand bath can provide more uniform heating.
-
Boiling Irregularities: The absence of boiling chips or inadequate stirring can lead to bumping and uneven boiling. Ensure sufficient boiling chips are present or that the magnetic stirrer is functioning correctly.
-
Azeotrope Formation: Although no specific azeotropes for this compound are commonly reported, its mixture with water or other impurities could potentially form one, leading to a constant boiling point that is different from the pure compound.
-
Inefficient Fractionating Column: A column that is too short or not properly insulated may not provide enough theoretical plates for a clean separation, resulting in a mixed vapor composition and fluctuating temperatures. Consider using a more efficient (longer or packed) and insulated column.[2]
Question: The separation of my product from a close-boiling impurity is poor. How can I improve this?
Answer: To improve the separation of components with close boiling points:
-
Increase the Number of Theoretical Plates: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings or metal sponges). This increases the surface area for repeated vaporization-condensation cycles.[2]
-
Increase the Reflux Ratio: Slow down the distillation rate by reducing the heat input. This allows more time for the vapor to equilibrate within the column, leading to better separation.
-
Ensure Column Insulation: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss to the surroundings. This helps maintain the temperature gradient necessary for efficient fractionation.[2]
Question: My product yield is very low. What are the potential reasons?
Answer: Low product yield can be attributed to:
-
Hold-up in the Apparatus: A significant amount of the product can be lost due to wetting the large surface area of the fractionating column and condenser.
-
Leaks in the System: Check all joints and connections for leaks. Vapors can escape, leading to a loss of product.
-
Distilling to Dryness: Avoid distilling the flask to dryness, as this can lead to the formation of peroxides (if applicable to the impurities) and potential hazards, as well as loss of product as residue.
-
Incorrect Fraction Collection: You may be discarding some of your product with the forerun or tailing fractions. Monitor the temperature closely to ensure you are collecting the correct fraction.
Question: The distillate is cloudy. What does this indicate?
Answer: Cloudiness in the distillate often indicates the presence of immiscible water. This can happen if the crude product was not sufficiently dried before distillation or if there was a leak in the condenser allowing water to enter the system. To resolve this, the collected fraction should be dried with a suitable drying agent (e.g., anhydrous sodium sulfate or potassium hydroxide pellets for amines) and re-distilled.
IV. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurities will depend on the synthetic route. Common methods for synthesizing tertiary amines include the Eschweiler-Clarke reaction (methylation of a primary or secondary amine using formaldehyde and formic acid) or reductive amination. Potential impurities could include:
-
Unreacted starting materials: Neopentylamine or N-methylneopentylamine.
-
Byproducts from the Eschweiler-Clarke reaction: N-formyl derivatives.
-
Byproducts from reductive amination: The corresponding alcohol if the starting material was a carbonyl compound that was over-reduced.
-
Solvents used during the reaction or workup.
Q2: Is it necessary to perform the distillation under an inert atmosphere?
A2: While many tertiary amines are relatively stable, heating them in the presence of air can potentially lead to oxidation, especially if impurities are present. Using an inert atmosphere of nitrogen or argon is a good practice to prevent degradation and ensure the highest purity of the final product.[2]
Q3: Can I use simple distillation instead of fractional distillation?
A3: Simple distillation is only effective for separating liquids with significantly different boiling points (a difference of at least 25 °C). If your crude product contains impurities with boiling points close to that of this compound, fractional distillation is necessary to achieve a high degree of purity.[2]
Q4: What safety precautions should I take when distilling this compound?
A4: this compound is expected to be a flammable and potentially corrosive liquid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves. Keep a fire extinguisher rated for chemical fires nearby. Avoid inhaling the vapors and prevent contact with skin and eyes.
V. Visualizations
Caption: Experimental workflow for the fractional distillation of this compound.
Caption: Troubleshooting logic for fractional distillation issues.
References
Navigating the Synthesis of N-methylneopentylamine: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of N-methylneopentylamine can present challenges, particularly concerning the formation of unwanted side products. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during its synthesis, ensuring higher purity and yield of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-methylneopentylamine?
A1: The two primary and most effective methods for the synthesis of N-methylneopentylamine are the Eschweiler-Clarke reaction of neopentylamine and the reductive amination of neopentyl aldehyde with methylamine.
Q2: What are the potential side products in the Eschweiler-Clarke synthesis of N-methylneopentylamine?
A2: In the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid to methylate neopentylamine, potential side products include:
-
Unreacted Neopentylamine: Incomplete reaction can leave starting material in the final product.
-
N,N-dimethylneopentylamine: While the Eschweiler-Clarke reaction typically avoids over-methylation to quaternary ammonium salts, the formation of the dimethylated product is a common side product if the reaction is pushed too far or if stoichiometry is not carefully controlled.[1]
-
N-Formylneopentylamine: This side product can form if the reduction of the intermediate iminium ion is slow, allowing for the formylation of the amine by formic acid.
Q3: What side products should I be aware of when using reductive amination to synthesize N-methylneopentylamine?
A3: When synthesizing N-methylneopentylamine via the reductive amination of neopentyl aldehyde and methylamine, potential impurities may include:
-
Unreacted Neopentyl Aldehyde and Methylamine: Incomplete reaction will result in the presence of starting materials.
-
Neopentyl Alcohol: If the reducing agent is too aggressive or conditions are not optimized, the aldehyde starting material may be reduced to the corresponding alcohol.
-
Intermediate Imine (N-methylneopentylimine): If the reduction step is incomplete, the intermediate imine may be present in the product mixture.
Q4: How can I minimize the formation of N,N-dimethylneopentylamine in the Eschweiler-Clarke reaction?
A4: To minimize the formation of the dimethylated byproduct, it is crucial to carefully control the stoichiometry of the reagents. Using a slight excess of neopentylamine relative to formaldehyde and formic acid can favor the formation of the desired mono-methylated product. Reaction time and temperature should also be optimized; prolonged reaction times or excessively high temperatures can promote further methylation.
Q5: What is the best way to remove unreacted starting materials from my final product?
A5: Unreacted neopentylamine or neopentyl aldehyde can typically be removed through purification techniques such as distillation or column chromatography. The significant difference in boiling points between N-methylneopentylamine and its potential starting materials often makes distillation an effective purification method.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting/Minimization Strategy |
| High levels of unreacted neopentylamine in the final product (Eschweiler-Clarke reaction) | Insufficient methylation. | - Increase the equivalents of formaldehyde and formic acid.- Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or GC-MS. |
| Significant amount of N,N-dimethylneopentylamine detected | Over-methylation. | - Reduce the equivalents of formaldehyde and formic acid.- Decrease the reaction time or temperature. |
| Presence of N-formylneopentylamine | Slow reduction of the iminium ion. | - Ensure an adequate amount of formic acid is present to act as the hydride donor.- Consider a milder reducing agent in a modified reductive amination protocol. |
| Detection of neopentyl alcohol in the final product (Reductive Amination) | Aldehyde reduction. | - Use a milder reducing agent, such as sodium triacetoxyborohydride, which is selective for imine reduction over aldehyde reduction.- Control the reaction temperature to avoid over-reduction. |
| Intermediate imine is present in the final product | Incomplete reduction. | - Ensure a sufficient amount of the reducing agent is used.- Allow for a longer reaction time for the reduction step. |
Experimental Protocols
1. Eschweiler-Clarke Synthesis of N-methylneopentylamine
-
Materials: Neopentylamine, formaldehyde (37% aqueous solution), formic acid (98-100%).
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add neopentylamine (1.0 eq).
-
With cooling in an ice bath, slowly add formaldehyde (1.1 eq) followed by the slow addition of formic acid (1.2 eq).
-
After the initial exothermic reaction subsides, heat the mixture to reflux (typically 90-100 °C) for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture and make it basic by the careful addition of a sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation.
-
2. Reductive Amination Synthesis of N-methylneopentylamine
-
Materials: Neopentyl aldehyde, methylamine (solution in THF or methanol), sodium triacetoxyborohydride, acetic acid, dichloromethane (DCM).
-
Procedure:
-
Dissolve neopentyl aldehyde (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere.
-
Add a solution of methylamine (1.2 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for identifying and mitigating side products.
References
Technical Support Center: Synthesis of N,2,2-trimethylpropan-1-amine
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the synthesis of N,2,2-trimethylpropan-1-amine, typically prepared via reductive amination of 2,2-dimethylpropanal with methylamine.
Troubleshooting Guide
Issue: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Reaction temperature is too low: Incomplete conversion of starting materials due to insufficient activation energy. | Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress by an appropriate analytical method such as TLC or GC-MS. For many reductive aminations, reactions are initially performed at a low temperature (e.g., 0°C) and then allowed to warm to room temperature.[1] |
| Reaction temperature is too high: Decomposition of the starting materials, product, or reagents. Formation of side products through competing reaction pathways. | Decrease the reaction temperature. If the reaction is exothermic, ensure adequate cooling to maintain the set temperature. Consider adding reagents portion-wise to control the temperature.[2] |
| Inefficient imine formation: The initial reaction between 2,2-dimethylpropanal and methylamine to form the imine intermediate may be temperature-dependent. | Optimize the temperature for imine formation before adding the reducing agent. This may involve running the initial phase of the reaction at a slightly elevated temperature (e.g., room temperature to 40°C) for a period before cooling for the reduction step. |
| Degradation of the reducing agent: Some reducing agents, like sodium borohydride, can be sensitive to higher temperatures, leading to decomposition and loss of activity. | If using a temperature-sensitive reducing agent, add it at a lower temperature (e.g., 0°C) and then, if necessary, allow the reaction to slowly warm to the optimal temperature for reduction. |
Issue: Formation of Significant Impurities
| Potential Cause | Recommended Solution |
| High reaction temperature favoring side reactions: Elevated temperatures can provide the necessary activation energy for undesired reaction pathways, such as aldol condensation of the aldehyde or over-alkylation of the amine. | Lower the reaction temperature. Many reductive aminations are performed at low temperatures (-78°C to room temperature) to enhance selectivity.[2] The slow addition of reagents can also help to control exotherms and minimize side reactions.[2] |
| Incorrect temperature at the time of reagent addition: The reaction temperature at the point of adding a crucial reagent can influence the outcome. | Ensure the reaction mixture is at the target temperature before adding reagents, especially the reducing agent. Use a controlled temperature bath for accuracy.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting temperature for optimizing the synthesis of this compound?
A1: A common starting point for reductive amination is to perform the reaction at a low temperature, such as 0°C, especially during the addition of the reducing agent to control any exotherm.[1] The reaction can then be allowed to warm to room temperature and stirred for several hours.[3][4]
Q2: How does temperature affect the rate of reaction?
A2: Generally, increasing the reaction temperature will increase the rate of reaction. However, this can also increase the rate of side reactions and potentially lead to the decomposition of reactants or products. The optimal temperature will be a balance between achieving a reasonable reaction rate and minimizing the formation of impurities.
Q3: Can I run the reaction at an elevated temperature to speed it up?
A3: While it is possible, proceeding with caution is advised. Some reductive aminations can be heated to drive the reaction to completion.[5][6] However, this may lead to a decrease in yield due to the formation of byproducts. It is recommended to first optimize other parameters like reaction time and reagent stoichiometry at a lower temperature.
Q4: My reaction is very slow at room temperature. What should I do?
A4: If the reaction is proceeding slowly, you can try gradually increasing the temperature. It is advisable to monitor the reaction closely for the appearance of any new, significant impurity spots by TLC or peaks by GC-MS. An alternative to increasing the temperature is to extend the reaction time.
Q5: How do I know if my reaction temperature is too high?
A5: Signs that the reaction temperature may be too high include the formation of a dark-colored reaction mixture, the appearance of multiple new spots on a TLC plate that are difficult to separate from the product, or a lower-than-expected yield of the desired product with a corresponding increase in impurities.
Data Presentation
The following table summarizes the general effects of temperature on key parameters in the reductive amination for the synthesis of this compound.
| Parameter | Low Temperature (e.g., 0°C) | Room Temperature (e.g., 20-25°C) | High Temperature (e.g., >40°C) |
| Reaction Rate | Slow | Moderate | Fast |
| Product Yield | Potentially high if given enough time | Often optimal | May decrease due to degradation/side reactions |
| Purity/Side Products | Generally higher purity, fewer side products | Good purity, some side products possible | Lower purity, increased side products likely |
| Control over Exotherm | Excellent | Good | Poor, risk of runaway reaction |
Experimental Protocol: General Procedure for Reductive Amination
This is a general protocol for the synthesis of this compound via reductive amination and should be optimized for specific laboratory conditions and scales.
Materials:
-
2,2-dimethylpropanal
-
Methylamine (as a solution in a suitable solvent like THF or ethanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,2-dimethylpropanal (1.0 equivalent) and dissolve it in the chosen anhydrous solvent.
-
Add the methylamine solution (1.0-1.2 equivalents) to the flask.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise, ensuring the temperature remains below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound may be purified by distillation or column chromatography.
Visualization
Caption: Workflow for troubleshooting reaction temperature.
References
N,2,2-trimethylpropan-1-amine reaction workup and extraction procedures
Welcome to the technical support center for N,2,2-trimethylpropan-1-amine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the reaction workup and extraction of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common workup procedure after synthesizing this compound via reductive amination?
A common and effective method is an acid-base extraction. This procedure isolates the basic amine product from non-basic starting materials (e.g., 2,2-dimethylpropanal), byproducts, and certain solvents. The general principle involves protonating the amine with an acid to make it water-soluble, washing away organic impurities, and then deprotonating the amine with a base to regenerate its organic-soluble form for extraction.[1][2]
Q2: I've quenched my reaction and now have a stable emulsion that won't separate. What should I do?
Emulsion formation is a common issue when working with amines. Here are several strategies to resolve it:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help break the emulsion.
-
Solvent Addition: Add more of the organic solvent you are using for extraction. This can help to better separate the layers.
-
Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the layers to separate.
Q3: My final product is pure by NMR, but the yield is very low. What are the likely causes?
Low yield can stem from several stages of the workup and extraction process:
-
Incomplete Extraction: The amine may not have been fully extracted from the aqueous layer. Ensure the pH of the aqueous layer is sufficiently basic (pH > 11) before extracting the free amine. Perform multiple extractions (e.g., 3 times) with the organic solvent.
-
Formation of Water-Soluble Salts: If the basified aqueous layer is not extracted promptly, the amine can react with atmospheric carbon dioxide to form carbamates, which are more water-soluble.[3][4]
-
Product Volatility: this compound is expected to be a relatively volatile compound. Significant loss can occur if the solvent is removed under high vacuum or at elevated temperatures. Use a rotary evaporator with controlled temperature and pressure.
-
Acid Wash Stage: During the initial acid wash to remove the amine from the organic layer, ensure the pH is sufficiently acidic (pH < 2) to fully protonate the amine.[5]
Q4: Can I purify this compound by silica gel chromatography?
While possible, purifying primary and secondary amines on standard silica gel can be problematic. Amines often streak or bind irreversibly to the acidic silica, leading to poor separation and low recovery.[1] If chromatography is necessary, consider these options:
-
Treated Silica: Use silica gel that has been pre-treated with a base, such as triethylamine. A common practice is to add ~1% triethylamine to the eluent system.[1]
-
Alternative Stationary Phases: Use a more inert stationary phase like basic alumina or reverse-phase silica.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product Contaminated with Starting Aldehyde (2,2-dimethylpropanal) | 1. Incomplete reaction. 2. Ineffective workup. | 1. Ensure the reaction has gone to completion before starting the workup. 2. After the initial extraction of the acidified reaction mixture, perform an additional wash of the organic layer with fresh dilute acid to ensure all amine has been removed. |
| Formation of a White Precipitate During Extraction | The amine hydrochloride salt may be precipitating if its concentration is too high and the solvent polarity is low. | Add a small amount of water or switch to a more polar organic solvent to dissolve the salt before proceeding with the separation. |
| Final Product has a Yellow/Brown Discoloration | Air oxidation of the amine. | Amines can be sensitive to air, especially over time or at elevated temperatures.[1] Handle the purified amine under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place. |
| Difficulty Removing the Extraction Solvent (e.g., DCM, Ethyl Acetate) | The amine may be forming an azeotrope with the solvent, or it is too volatile to remove the solvent completely without product loss. | 1. Consider switching to a higher-boiling extraction solvent like diethyl ether or MTBE, which can be removed more gently. 2. After extraction, you can precipitate the amine as an HCl salt by adding a solution of HCl in a non-polar solvent (e.g., dioxane or ether). The resulting solid salt can be isolated by filtration and dried.[1] |
Experimental Protocols
Protocol 1: Standard Acid-Base Extraction Workup
This protocol assumes the synthesis was a reductive amination in a solvent like methanol (MeOH) or dichloromethane (DCM).
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining reducing agent and acid until gas evolution ceases.[6]
-
Solvent Removal: If the reaction solvent is methanol, remove it under reduced pressure using a rotary evaporator.
-
Dilution: Dilute the remaining aqueous residue with water and an appropriate organic solvent for extraction (e.g., ethyl acetate or diethyl ether).
-
Acidification: Add 1 M hydrochloric acid (HCl) dropwise until the pH of the aqueous layer is ~1-2.[5] This protonates the amine, making it soluble in the aqueous layer.
-
Separation & Wash: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer twice more with 1 M HCl to ensure all amine has been transferred to the aqueous phase. Combine all acidic aqueous layers.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add a concentrated base, such as 5 M sodium hydroxide (NaOH), until the pH is >11. This deprotonates the ammonium salt to regenerate the free amine.
-
Extraction of Product: Extract the basified aqueous layer three times with an organic solvent (e.g., diethyl ether). The free amine will now be in the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate the solvent using a rotary evaporator to yield the crude this compound.
Data Presentation: Solvent Properties
| Solvent | Boiling Point (°C) | Density (g/mL) | Miscibility with Water | Primary Use in Protocol |
| Diethyl Ether | 34.6 | 0.713 | Immiscible | Extraction of free amine |
| Ethyl Acetate | 77.1 | 0.902 | Slightly Miscible | Extraction of free amine |
| Dichloromethane (DCM) | 39.6 | 1.33 | Immiscible | Reaction solvent; Extraction |
| Methanol (MeOH) | 64.7 | 0.792 | Miscible | Reaction solvent |
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the workup and extraction of this compound.
Troubleshooting Logic: Emulsion Formation
Caption: Decision tree for resolving stable emulsions during aqueous workup.
References
Technical Support Center: Purification of N,2,2-trimethylpropan-1-amine
Welcome to the technical support center for the purification of N,2,2-trimethylpropan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this sterically hindered tertiary amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: The impurities in your sample will largely depend on the synthetic route employed. A common method for synthesizing this compound is the reductive amination of 2,2-dimethylpropanal with dimethylamine. Potential impurities from this process include:
-
Unreacted Starting Materials: 2,2-dimethylpropanal and dimethylamine.
-
Reducing Agent Residues: Byproducts from the reducing agent used (e.g., borohydride salts).
-
Side-Products:
-
N,N,2,2-tetramethylpropan-1-amine: From over-methylation if a methylating agent is present.
-
2,2-dimethylpropan-1-ol: From the reduction of the starting aldehyde.
-
Q2: My this compound sample is showing broad peaks during silica gel chromatography. What is causing this and how can I fix it?
A2: Basic compounds like tertiary amines often interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing and poor separation.[1] To mitigate this, you can:
-
Use a modified mobile phase: Add a small amount of a competing amine, such as triethylamine (typically 0.1-1%), to your eluent to saturate the acidic sites on the silica.[1]
-
Employ an amine-functionalized stationary phase: Using amine-treated silica gel can mask the acidic silanol groups and improve peak shape and separation.[1]
Q3: Can I purify this compound by distillation? What are the recommended conditions?
A3: Yes, fractional distillation is a suitable method for purifying this compound, especially for removing non-volatile impurities. The reported boiling point of this compound is 88-90 °C at atmospheric pressure.[2] For temperature-sensitive impurities or to prevent decomposition, vacuum distillation is recommended. Under reduced pressure, the boiling point will be significantly lower.
Q4: How can I remove unreacted starting materials like 2,2-dimethylpropanal and dimethylamine?
A4: An acidic wash (extractive workup) is an effective method to separate the basic this compound from non-basic or weakly basic impurities.
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The tertiary amine will be protonated and move to the aqueous layer.
-
Separate the aqueous layer and neutralize it with a base (e.g., NaOH) to regenerate the free amine.
-
Extract the purified amine back into an organic solvent, dry the organic layer, and remove the solvent.
Troubleshooting Guides
Issue 1: Low Purity After Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of impurities with the product | Insufficient resolution of the chromatographic system. | 1. Optimize the mobile phase composition. Try a different solvent system or a gradient elution. 2. Switch to an amine-functionalized silica column for better selectivity.[1] |
| Product degradation on the column | The amine is sensitive to the acidic nature of the silica gel. | 1. Neutralize the silica gel by pre-treating it with a triethylamine solution. 2. Consider using a less acidic stationary phase like alumina. |
| Product appears as a smear or broad peak | Strong interaction between the basic amine and acidic silica. | 1. Add a small percentage of triethylamine or ammonia to the eluent.[1] 2. Use an amine-functionalized column.[1] |
Issue 2: Inefficient Purification by Extraction
| Symptom | Possible Cause | Suggested Solution |
| Product remains in the organic layer during acidic wash | Incomplete protonation of the tertiary amine. | 1. Use a more concentrated acid solution or perform multiple extractions. 2. Ensure vigorous mixing to facilitate the transfer between phases. |
| Formation of an emulsion at the interface | High concentration of amine salts or other surfactants. | 1. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. 2. Filter the mixture through a pad of Celite. |
| Low recovery of the product after basification and extraction | Incomplete deprotonation of the amine salt or insufficient extraction. | 1. Ensure the aqueous layer is sufficiently basic (pH > 10) before back-extraction. 2. Perform multiple extractions with the organic solvent to ensure complete recovery. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Stationary Phase Preparation:
-
Option A (Standard Silica): Prepare a slurry of silica gel in the chosen mobile phase.
-
Option B (Amine-Treated Silica): Prepare a slurry of silica gel in the mobile phase containing 1% triethylamine.
-
-
Column Packing: Pack the column with the prepared slurry.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes, with 0.1-1% triethylamine if using standard silica).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or GC-MS to identify the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). Repeat the wash 2-3 times. Combine the aqueous layers.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a concentrated NaOH solution until the pH is > 10.
-
Back-Extraction: Extract the aqueous layer with diethyl ether (3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified amine.
Data Summary
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₅N | N/A |
| Molecular Weight | 101.19 g/mol | N/A |
| Boiling Point | 88-90 °C | [2] |
| Density | 0.739 g/mL | [2] |
Visual Guides
Caption: Overview of purification workflows for this compound.
Caption: Troubleshooting logic for common purification issues.
References
How to prevent polyalkylation in amine synthesis
Welcome to the technical support center for amine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of polyalkylation during amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is polyalkylation in amine synthesis, and why does it occur?
A1: Polyalkylation, also known as over-alkylation, is a common side reaction in amine synthesis where an amine starting material reacts with an alkylating agent to form a monoalkylated product, which then reacts further to form di-alkylated, tri-alkylated, and even quaternary ammonium salts. This occurs because the newly formed, more substituted amine is often more nucleophilic than the starting amine, making it more reactive towards the remaining alkylating agent.[1] This leads to a cascade of reactions that are difficult to control, resulting in a mixture of products.[1]
Q2: What are the primary methods to prevent polyalkylation and achieve selective monoalkylation?
A2: Several effective strategies can be employed to favor monoalkylation:
-
Reductive Amination: This is one of the most reliable methods for controlled N-alkylation.[2][3] It involves the reaction of an amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the desired alkylated amine.[2] This two-step, one-pot process avoids the issue of increasing nucleophilicity.[3]
-
Gabriel Synthesis: This classic method is ideal for the synthesis of primary amines from primary alkyl halides.[4][5] It utilizes potassium phthalimide as an ammonia surrogate, which can only be alkylated once, thus preventing over-alkylation.[5][6]
-
Use of Protecting Groups: Temporarily "protecting" the amine with a group that reduces its nucleophilicity, such as a tert-butoxycarbonyl (Boc) group, is a highly effective strategy.[7][8] After the desired alkylation, the protecting group is removed.[7]
-
Stoichiometric Control: Using a large excess of the starting amine can statistically favor the reaction of the alkylating agent with the starting amine over the product. However, this method is most practical when the amine is inexpensive and easily separable from the product.
Troubleshooting Guides
Problem 1: Significant amounts of di- and tri-alkylation products are observed despite using a 1:1 stoichiometry of amine and alkyl halide.
| Potential Cause | Solution |
| The product amine is more nucleophilic than the starting amine. | Switch to a more controlled method like reductive amination, which avoids direct alkylation with alkyl halides.[2] |
| Reaction concentration is too high. | Decrease the concentration of the reactants to reduce the frequency of intermolecular reactions leading to polyalkylation. |
| The amine starting material is inexpensive. | Use a large excess (5-10 fold) of the starting amine to outcompete the mono-alkylated product for the alkyl halide. |
Problem 2: Reductive amination yields are low, or the reaction is not going to completion.
| Potential Cause | Solution |
| Imine formation is slow or incomplete. | Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate imine formation. Ensure that any water formed during imine formation is removed, as the equilibrium can favor the carbonyl starting material.[2] |
| The reducing agent is not effective. | Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent for reductive aminations.[2] Ensure it is added after the imine has had sufficient time to form. |
| The amine, imine, or product is deactivating the catalyst (if using catalytic hydrogenation). | Switch to a stoichiometric hydride reducing agent like NaBH(OAc)₃.[2] |
Problem 3: The Gabriel synthesis is failing or giving low yields.
| Potential Cause | Solution |
| The alkyl halide is secondary or sterically hindered. | The Gabriel synthesis works best with primary alkyl halides due to its SN2 mechanism.[9][10] For secondary halides, consider alternative methods or specialized Gabriel reagents.[4] |
| The deprotection step is incomplete or uses harsh conditions. | The Ing-Manske procedure, using hydrazine, provides milder deprotection conditions compared to strong acid or base hydrolysis.[4][11] However, separation of the phthalhydrazide byproduct can be challenging.[4] |
| The reaction temperature for alkylation is too high for sensitive substrates. | Use a suitable solvent like DMF to allow for lower reaction temperatures.[11] |
Problem 4: Difficulty with the introduction or removal of a Boc protecting group.
| Potential Cause | Solution | | Incomplete Boc protection. | Ensure stoichiometric amounts of Boc anhydride (Boc₂O) and a suitable base (e.g., triethylamine or DMAP) are used to drive the reaction to completion.[7] | | Difficulty removing the Boc group. | Use a strong acid like trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM) for efficient deprotection.[12] | | The protecting group is not stable to other reaction conditions. | Choose an "orthogonal" protecting group that is stable under the conditions of subsequent reactions but can be removed under a different set of specific conditions. |
Quantitative Data
Table 1: Comparison of Selectivity for Mono-N-Alkylation Methods
| Method | Alkylating Agent | Amine | Product | Monoalkylation Yield | Dialkylation Product | Reference |
| Direct Alkylation (with base) | n-Butyl bromide | Benzylamine hydrobromide | N-Butylbenzylamine | 79% | N,N-Dibutylbenzylamine (4%) | [13] |
| Reductive Amination | Butyraldehyde | Aniline | N-Butylaniline | >95% | Not reported | [14] |
| Gabriel Synthesis | n-Butyl bromide | Potassium Phthalimide | n-Butylamine | >90% (typical) | Not applicable | [4] |
| Boc Protection & Alkylation | Benzyl bromide | N-Boc-4-aminopyridine | N-Benzyl-4-aminopyridine | 86% (overall) | Not applicable | [15] |
Experimental Protocols
Protocol 1: Reductive Amination for Mono-N-Alkylation
This protocol describes the reductive amination of a primary amine with an aldehyde using sodium triacetoxyborohydride.
Materials:
-
Primary amine (1.0 eq)
-
Aldehyde (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Acetic acid (optional, catalytic amount)
Procedure:
-
To a solution of the primary amine in the chosen solvent, add the aldehyde.
-
If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Gabriel Synthesis of a Primary Amine
This protocol outlines the synthesis of a primary amine from a primary alkyl halide using potassium phthalimide.
Step A: N-Alkylation of Potassium Phthalimide
Materials:
-
Potassium phthalimide (1.0 eq)
-
Primary alkyl halide (1.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve potassium phthalimide in DMF in a round-bottom flask.
-
Add the primary alkyl halide to the solution.
-
Heat the reaction mixture (e.g., to 100 °C) and stir for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water to precipitate the N-alkylphthalimide.
-
Filter the solid, wash with water, and dry.
Step B: Deprotection via Hydrazinolysis (Ing-Manske Procedure)
Materials:
-
N-alkylphthalimide from Step A
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Suspend the N-alkylphthalimide in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the suspension.
-
Reflux the mixture for several hours. A precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and acidify with dilute HCl to precipitate any remaining phthalhydrazide and dissolve the amine product.
-
Filter the mixture to remove the phthalhydrazide.
-
Make the filtrate basic with NaOH to liberate the free primary amine.
-
Extract the primary amine with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the purified primary amine.
Protocol 3: Boc Protection and Deprotection of a Primary Amine
This protocol describes the protection of a primary amine with a Boc group and its subsequent removal.
Step A: N-Boc Protection [7]
Materials:
-
Primary amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq) or 4-Dimethylaminopyridine (DMAP) (catalytic)
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)
Procedure:
-
Dissolve the amine in the chosen solvent.
-
Add the base to the solution.
-
Add a solution of Boc₂O in the same solvent dropwise to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting Boc-protected amine is often pure enough for the next step but can be purified by chromatography if needed.
Step B: N-Boc Deprotection using Acid [7]
Materials:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected amine in DCM.
-
Add TFA (e.g., 25-50% v/v) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and solvent.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the deprotected amine.
Visualizations
Caption: The cascade of amine alkylation leading to multiple products.
Caption: Workflow for selective mono-alkylation via reductive amination.
Caption: Pathway for primary amine synthesis using the Gabriel method.
Caption: Logic of using a protecting group to prevent over-alkylation.
References
- 1. Amine - Wikipedia [en.wikipedia.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. jocpr.com [jocpr.com]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. tutorchase.com [tutorchase.com]
- 6. Video: Preparation of 1° Amines: Gabriel Synthesis [jove.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. jk-sci.com [jk-sci.com]
- 13. researchgate.net [researchgate.net]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion in N-methylneopentylamine reactions
This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low conversion rates and other issues during the synthesis of N-methylneopentylamine. The primary synthesis routes covered are reductive amination and the Eschweiler-Clarke reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reductive amination of pivaldehyde (neopentyl aldehyde) with methylamine is showing very low conversion. What are the common causes?
Low conversion in this reaction is a frequent issue and can often be attributed to several factors:
-
Inefficient Imine Formation: The first step of the reaction is the formation of an N-methylneopentylimine intermediate. This is an equilibrium process, and the presence of water can shift the equilibrium back towards the starting materials.
-
Incorrect pH: Imine formation is typically catalyzed by mild acid. If the reaction medium is too acidic, the starting methylamine will be protonated, rendering it non-nucleophilic. If it's too basic, the carbonyl group of the aldehyde won't be sufficiently activated for nucleophilic attack. The optimal pH is generally between 4 and 7.[1]
-
Premature Reduction of the Aldehyde: If a strong reducing agent like sodium borohydride (NaBH₄) is used in a one-pot procedure, it can reduce the pivaldehyde to neopentyl alcohol before it has a chance to form the imine, leading to low yields of the desired amine.[1]
-
Steric Hindrance: The neopentyl group is sterically bulky, which can slow down the rate of both imine formation and its subsequent reduction.
Q2: How can I optimize the conditions for my reductive amination to improve the yield?
To address the issues mentioned above, consider the following optimizations:
-
Choice of Reducing Agent: Use a milder and more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) and sodium cyanoborohydride (NaBH₃CN) are excellent choices as they selectively reduce the iminium ion intermediate much faster than they reduce the starting aldehyde.[1][2] This allows for a convenient one-pot reaction.
-
Two-Step, One-Pot Procedure: To ensure imine formation, you can stir the pivaldehyde and methylamine together in the solvent (e.g., methanol or dichloromethane) for a period (e.g., 1-2 hours) before adding the reducing agent. Adding a catalytic amount of acetic acid can facilitate this step.[3]
-
Control pH: If using NaBH₃CN, maintain a slightly acidic pH (around 6-7) by adding glacial acetic acid. This ensures the iminium ion is present for reduction.[2]
-
Increase Reaction Time: Due to steric hindrance, the reaction may require a longer time to reach completion. Monitor the reaction progress using TLC or GC/MS over 24 to 48 hours.
Q3: I am attempting to synthesize N-methylneopentylamine via the Eschweiler-Clarke reaction with neopentylamine, but the reaction is incomplete. What should I check?
The Eschweiler-Clarke reaction uses formaldehyde as the methyl source and formic acid as the reducing agent.[4][5] Incompleteness can stem from:
-
Insufficient Reagents: The reaction requires an excess of both formaldehyde and formic acid to drive the reaction to completion, especially when starting from a primary amine which undergoes two successive methylations.[4][6]
-
Low Reaction Temperature: The reaction is typically performed at elevated temperatures, often near boiling (80-100 °C), to proceed at a reasonable rate.[4][5]
-
Reaction Time: While efficient, the reaction may need to be run for several hours (e.g., 12-18 hours) to ensure complete conversion to the tertiary amine.[7]
Q4: Can I use direct N-alkylation with a methylating agent like methyl iodide to synthesize N-methylneopentylamine from neopentylamine?
While possible, direct N-alkylation of primary amines with alkyl halides is notoriously difficult to control and often leads to poor yields of the desired secondary amine.[1] The primary issue is over-alkylation . The product, N-methylneopentylamine (a secondary amine), is often more nucleophilic than the starting neopentylamine (a primary amine). This causes it to react further with the methylating agent to form the tertiary amine, N,N-dimethylneopentylamine, and can even proceed to form a quaternary ammonium salt.[1] For this reason, reductive amination or the Eschweiler-Clarke reaction are strongly preferred for controlled mono-methylation.
Data Presentation: Comparison of Reducing Agents
The choice of reducing agent is critical in reductive amination. The table below summarizes the characteristics of common borohydride reagents.
| Reducing Agent | Formula | Typical Use Case | Advantages | Disadvantages |
| Sodium Borohydride | NaBH₄ | Two-step procedures | Cost-effective, potent | Lacks selectivity; can reduce aldehydes/ketones.[1][2] |
| Sodium Cyanoborohydride | NaBH₃CN | One-pot procedures | Excellent selectivity for iminium ions over carbonyls.[1][2] | Highly toxic; generates toxic HCN gas under acidic conditions.[2] |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | One-pot procedures | Mild, highly selective, less toxic than NaBH₃CN, good for acid-sensitive substrates.[2] | More expensive than NaBH₄. |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol outlines the synthesis of N-methylneopentylamine from pivaldehyde and methylamine.
Materials:
-
Pivaldehyde (neopentyl aldehyde)
-
Methylamine (solution in THF or methanol)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add pivaldehyde (1.0 equiv.) and the solvent (DCE or DCM).
-
Add the methylamine solution (1.0-1.2 equiv.) to the flask.
-
Add a catalytic amount of glacial acetic acid (0.1 equiv.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In one portion, add sodium triacetoxyborohydride (1.5 equiv.).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC/MS. The reaction may take 12-24 hours.
-
Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or column chromatography.
Protocol 2: Eschweiler-Clarke Methylation of Neopentylamine
This protocol is adapted for the exhaustive methylation of neopentylamine to N,N-dimethylneopentylamine, but illustrates the general procedure. To favor the mono-methylated product is challenging with this method.
Materials:
-
Neopentylamine
-
Formic Acid (88-98%)
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric Acid (HCl, 1M)
-
Sodium Hydroxide (NaOH) for basification
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add neopentylamine (1.0 equiv.).
-
Add formic acid (approx. 3.0 equiv.) followed by the aqueous formaldehyde solution (approx. 2.5 equiv.).[7]
-
Heat the reaction mixture to 80-100 °C and maintain for 12-18 hours.[7]
-
Cool the mixture to room temperature and add water and 1M HCl.
-
Wash the aqueous phase with DCM to remove any non-basic impurities.
-
Basify the aqueous phase to pH > 11 with a concentrated NaOH solution, ensuring the flask is cooled in an ice bath.
-
Extract the basic aqueous phase with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude product.[7]
Visualizations
Below are diagrams illustrating the logical troubleshooting workflow and a general experimental process for the synthesis.
Caption: Troubleshooting flowchart for low conversion issues.
Caption: General experimental workflow for reductive amination.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
Stability of N,2,2-trimethylpropan-1-amine under acidic vs basic conditions
Welcome to the technical support center for N,2,2-trimethylpropan-1-amine (also known as neopentylamine). This resource is designed to assist researchers, scientists, and drug development professionals in understanding the stability of this compound under various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during your work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a primary aliphatic amine that is generally stable under standard storage conditions.[1] However, like most alkyl amines, it can degrade slowly in the presence of air.[1] As a primary amine, it is basic and will react exothermically with acids to form salts.[2][3][4] It is incompatible with strong acids and strong oxidizing agents.[2][3][5]
Q2: How does the stability of this compound differ under acidic versus basic conditions?
-
Acidic Conditions: Under acidic conditions, this compound will be protonated to form the corresponding ammonium salt. This salt form is generally more stable against oxidative degradation. However, under strongly acidic conditions and elevated temperatures, hydrolysis of the C-N bond can potentially occur, although this is less common for simple alkylamines compared to other functional groups like amides.[6] The primary concern in acidic solution is its reactivity as a base.[2]
-
Basic Conditions: In a basic environment, this compound exists as the free base. The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation. Therefore, under basic conditions, particularly in the presence of oxygen or other oxidizing agents, the compound may be more prone to oxidative degradation.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in the literature, general pathways for primary amines include:
-
Oxidation: The primary amine functional group can be oxidized. Atmospheric degradation, for instance, can be initiated by hydroxyl radicals.[7]
-
Reaction with Acids: As a base, it readily neutralizes acids to form salts.[3] This is a chemical reaction rather than degradation, but it is a key aspect of its behavior in acidic media.
Q4: Are there any structurally similar compounds with known stability profiles?
Yes, tert-butylamine is structurally similar to this compound, as both are primary amines with bulky, sterically hindering alkyl groups. Tert-butylamine is reported to be stable but incompatible with strong acids and strong oxidizing agents.[2][5] Its derivatives are noted to be more stable than those of less hindered amines like butylamine.[5] This suggests that the steric bulk in this compound may confer a degree of stability to the molecule.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound purity over time in storage. | The compound is air-sensitive and may be undergoing slow oxidation.[1][8] | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Store in a cool, dark place. |
| Unexpected reaction or side-product formation in an acidic medium. | The amine is acting as a base and reacting with acidic components in the mixture.[2][3] | Ensure all components of the reaction mixture are compatible. Consider protecting the amine group if its basicity is interfering with the desired reaction. |
| Degradation of the compound when used in a reaction with an oxidizing agent. | Primary amines are susceptible to oxidation. | Avoid using strong oxidizing agents if the integrity of the amine is critical. If an oxidation reaction is intended for another part of a molecule containing this amine, consider a suitable protecting group for the amine. |
| Inconsistent results in bioassays or other experimental systems. | The pH of the medium may be affecting the protonation state and, consequently, the solubility, reactivity, and bioavailability of the amine. | Buffer the experimental medium to a stable pH. Characterize the pKa of the compound to better predict its state at different pH values. |
Experimental Protocols
Forced Degradation Study to Assess Stability
A forced degradation study is a common method to determine the intrinsic stability of a compound under various stress conditions.[6]
Objective: To evaluate the stability of this compound under acidic, basic, oxidative, and photolytic stress.
Materials:
-
This compound
-
Methanol or acetonitrile (HPLC grade)
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
3% Hydrogen peroxide
-
HPLC or GC-MS system with a suitable column
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a known concentration (e.g., 1 mg/mL).[6]
-
Acidic Degradation:
-
Basic Degradation:
-
Oxidative Degradation:
-
Mix the stock solution with an appropriate volume of 3% hydrogen peroxide.[6]
-
Incubate at room temperature for a defined period.
-
-
Photolytic Degradation:
-
Expose the stock solution in a photostability chamber to a controlled light source.
-
Keep a control sample wrapped in aluminum foil to protect it from light.[6]
-
-
Analysis:
-
Analyze all stressed samples and a non-stressed control sample at each time point using a validated, stability-indicating HPLC or GC-MS method.
-
Quantify the amount of remaining this compound and any major degradation products.
-
Data Presentation
The following tables present hypothetical data from a forced degradation study to illustrate how results can be summarized.
Table 1: Stability of this compound under Acidic and Basic Conditions
| Condition | Temperature (°C) | Time (hours) | % this compound Remaining |
| 0.1 M HCl | 25 | 72 | >99% |
| 0.1 M HCl | 60 | 72 | 98% |
| 0.1 M NaOH | 25 | 72 | 97% |
| 0.1 M NaOH | 60 | 72 | 92% |
Table 2: Stability of this compound under Oxidative and Photolytic Stress
| Condition | Temperature (°C) | Time (hours) | % this compound Remaining |
| 3% H₂O₂ | 25 | 24 | 85% |
| Photolytic | 25 | 24 | 95% |
Visualizations
Caption: Logical relationship between pH and the protonation state of this compound.
Caption: General experimental workflow for a forced degradation study.
References
- 1. Neopentylamine - Wikipedia [en.wikipedia.org]
- 2. tert-Butylamine | 75-64-9 [amp.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. labproinc.com [labproinc.com]
Safe handling and disposal of N,2,2-trimethylpropan-1-amine waste
Disclaimer: There is currently no specific Safety Data Sheet (SDS) available for N,2,2-trimethylpropan-1-amine. The following information is compiled from data on structurally similar aliphatic amines, such as tert-butylamine, and should be used as a precautionary guide. Always conduct a thorough risk assessment before handling this chemical.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on similar aliphatic amines, this compound is expected to be a corrosive, flammable, and toxic substance. It can cause severe skin burns and eye damage.[1][2][3][4] Inhalation of vapors may be harmful and can cause respiratory irritation.[1][2] Ingestion is also likely to be harmful.[1][2]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: A comprehensive suite of PPE is necessary to ensure safety. This includes:
-
Eye/Face Protection: Chemical safety goggles and a face shield.[5][6]
-
Skin Protection: A flame-retardant lab coat, chemically resistant gloves (such as butyl rubber or neoprene), and closed-toe shoes.[5][7]
-
Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when working outside of a fume hood or with heated material.[6]
Q3: How should I store this compound?
A3: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as acids and oxidizing agents.[1][8]
Q4: What should I do in case of a spill?
A4: In the event of a spill, evacuate the area and remove all ignition sources.[7] Ventilate the space and wear appropriate PPE. Absorb the spill with an inert material like sand or vermiculite, and collect it in a sealed container for disposal.[7]
Q5: How do I dispose of this compound waste?
A5: this compound waste is considered hazardous and must be disposed of according to local, state, and federal regulations. Do not pour it down the drain.[8][9] It should be collected in a designated, labeled, and sealed container for hazardous waste pickup by a licensed disposal company.[8]
Troubleshooting Guides
Unexpected Reaction Vigor
-
Issue: The reaction is proceeding more vigorously than anticipated, leading to a rapid increase in temperature or pressure.
-
Possible Cause: Contamination of reagents or glassware, incorrect stoichiometry, or inadequate cooling.
-
Solution:
-
Immediately alert personnel in the vicinity.
-
If safe to do so, apply external cooling (e.g., ice bath).
-
Be prepared for an emergency shutdown of the experiment.
-
Review the experimental protocol to identify any potential errors.
-
Difficulty in Dissolving the Amine
-
Issue: this compound is not dissolving in the chosen solvent.
-
Possible Cause: Incorrect solvent polarity or insufficient mixing.
-
Solution:
-
Consult literature for appropriate solvents for similar aliphatic amines.
-
Try gentle warming or sonication to aid dissolution, ensuring proper ventilation and avoiding ignition sources.
-
Consider a co-solvent system if a single solvent is ineffective.
-
Data Presentation
Table 1: Physical and Chemical Properties of Structurally Similar Amines
| Property | tert-Butylamine | N,N,2-trimethylpropan-2-amine |
| CAS Number | 75-64-9[10] | 918-02-5[11] |
| Molecular Formula | C4H11N | C6H15N[11] |
| Molecular Weight | 73.14 g/mol | 101.19 g/mol [11] |
| Boiling Point | 46 °C (115 °F)[10] | 88-90 °C[11] |
| Melting Point | -67 °C (-89 °F)[10] | -90 °C[11] |
| Density | 0.696 g/cm³[10] | 0.739 g/mL[11] |
| Flash Point | Data not available | Data not available |
Note: This data is for similar compounds and should be used for estimation purposes only.
Experimental Protocols
Protocol: Neutralization of this compound Waste for Disposal
This protocol outlines a general procedure for neutralizing small quantities of this compound waste in a laboratory setting before collection by a hazardous waste disposal service.
Materials:
-
This compound waste
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
pH indicator strips or a calibrated pH meter
-
Stir plate and magnetic stir bar
-
Ice bath
-
Appropriate waste container
Procedure:
-
Preparation: Don all required PPE and perform the procedure in a certified chemical fume hood. Place the container with the amine waste in an ice bath to control the reaction temperature.
-
Neutralization: While stirring the amine waste, slowly add the dilute hydrochloric acid dropwise. The reaction is exothermic, so control the addition rate to maintain a safe temperature.
-
pH Monitoring: Periodically check the pH of the solution using pH indicator strips or a pH meter. Continue adding acid until the pH is neutral (pH 6-8).
-
Final Steps: Once neutralized, transfer the solution to a properly labeled hazardous waste container.
Visualizations
Caption: Logical workflow for the safe handling and disposal of this compound waste.
Caption: Essential Personal Protective Equipment for handling this compound.
References
- 1. lobachemie.com [lobachemie.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. echemi.com [echemi.com]
- 7. nj.gov [nj.gov]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: N,2,2-trimethylpropan-1-amine Production
Welcome to the technical support center for the production of N,2,2-trimethylpropan-1-amine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting challenges encountered during the scale-up of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent and scalable method for the synthesis of this compound is the reductive amination of pivaldehyde (2,2-dimethylpropanal) with methylamine. This reaction is typically carried out in a one-pot process where the imine is formed in situ and then reduced to the final secondary amine product.
Q2: What are the critical parameters to control during the scale-up of the reductive amination process?
A2: Key parameters for successful scale-up include:
-
Temperature Control: The initial imine formation is often exothermic. Adequate cooling is crucial to prevent side reactions.
-
pH Control: Maintaining the optimal pH (typically between 6 and 7) is vital for efficient imine formation and to ensure the selective reduction of the iminium ion.[1]
-
Reagent Stoichiometry: Precise control over the molar ratios of pivaldehyde, methylamine, and the reducing agent is necessary to maximize yield and minimize byproduct formation.
-
Agitation: Effective mixing is required to ensure homogeneity, especially in larger reactors, to promote efficient mass and heat transfer.
Q3: Which reducing agents are suitable for the large-scale production of this compound?
A3: Several reducing agents can be employed. For large-scale production, catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) is often preferred due to its cost-effectiveness and high atom economy. Alternatively, hydride reducing agents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) are also effective. Sodium cyanoborohydride (NaBH₃CN) is a very selective reagent but its use at scale can introduce toxic cyanide byproducts into the waste stream.[2][3]
Q4: How can the final product be purified on a large scale?
A4: Large-scale purification of amines can be challenging. While column chromatography is a common laboratory technique, it is often impractical and costly for industrial production.[4][5] Fractional distillation is a more common industrial method. However, the boiling points of the desired product and potential amine byproducts may be close, requiring efficient distillation columns. Other methods include extractive workups using buffers of varying pH to separate primary, secondary, and tertiary amines.[4]
Troubleshooting Guide
Issue 1: Low Yield of this compound
Question: My reaction is resulting in a low yield of the desired secondary amine. What are the potential causes and how can I troubleshoot this?
Answer: Low yield can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Incomplete Reaction:
-
Verify Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient duration at the optimal temperature. Monitor the reaction progress using techniques like GC-MS or TLC.
-
Check Reducing Agent Activity: The reducing agent may have degraded. Use a fresh batch or titrate to determine its activity. For catalytic hydrogenation, ensure the catalyst has not been poisoned.
-
-
Side Reactions:
-
Aldol Condensation of Pivaldehyde: This can be a significant side reaction. Lowering the reaction temperature and ensuring a slight excess of the amine can help to minimize this.
-
Over-alkylation: The formation of the tertiary amine, N,N-dimethyl-2,2-dimethylpropan-1-amine, can occur. Using a controlled amount of methylamine can mitigate this.
-
-
Workup Losses:
-
Inefficient Extraction: Ensure the pH of the aqueous layer is appropriately adjusted to ensure the amine is in its free base form for efficient extraction into an organic solvent.
-
Emulsion Formation: During extraction, emulsions can form, leading to product loss. Adding brine or adjusting the pH can help to break emulsions.
-
| Parameter | Potential Problem | Recommended Action | Expected Outcome |
| Reaction Time | Insufficient time for completion | Increase reaction time and monitor by GC | Increased conversion to product |
| Temperature | Too low (slow reaction) or too high (side reactions) | Optimize temperature; typically 0°C for imine formation, then room temperature for reduction | Improved yield and purity |
| Reducing Agent | Deactivated or insufficient amount | Use fresh reagent; ensure correct stoichiometry | Complete reduction of the imine intermediate |
| pH | Not optimal for imine formation/reduction | Adjust pH to 6-7 during the reaction | Enhanced reaction rate and selectivity |
Issue 2: Presence of Impurities in the Final Product
Question: My final product is contaminated with significant amounts of other amines and unreacted starting materials. How can I improve the purity?
Answer: The presence of impurities is a common challenge. Identifying the impurities is the first step to effective troubleshooting.
Common Impurities and Solutions:
| Impurity | Likely Cause | Troubleshooting and Purification Strategy |
| Pivaldehyde | Incomplete reaction or hydrolysis of the imine during workup. | Increase reaction time or amount of reducing agent. During workup, ensure conditions are not overly acidic to prevent imine hydrolysis. |
| Neopentylamine (Primary Amine) | Reduction of an intermediate from a side reaction. | Optimize reaction conditions to favor imine formation before reduction. Can be removed by extractive workup with a buffer of pH around 8.[4] |
| N,N-dimethyl-2,2-dimethylpropan-1-amine (Tertiary Amine) | Over-methylation of the product or presence of dimethylamine in the methylamine starting material. | Use high-purity methylamine. Avoid a large excess of methylamine. Can be removed by extractive workup with a buffer of pH around 3.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination with Sodium Borohydride
-
Imine Formation:
-
To a stirred solution of methylamine (1.1 equivalents) in methanol at 0°C, slowly add pivaldehyde (1.0 equivalent).
-
Stir the mixture at 0°C for 1 hour.
-
-
Reduction:
-
Slowly add sodium borohydride (1.2 equivalents) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Workup and Isolation:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with 2M NaOH to a pH > 12.
-
Extract the product with dichloromethane (3 x volumes).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by fractional distillation under atmospheric pressure.
-
Visualizations
References
Validation & Comparative
Comparative Guide to Analytical Methods for N,2,2-trimethylpropan-1-amine Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of N,2,2-trimethylpropan-1-amine. The selection of an appropriate analytical technique is critical for accurate quantification in research, quality control, and drug development processes. This document presents detailed experimental protocols and supporting data to aid in methodology selection.
Introduction to Analytical Challenges
This compound, a volatile aliphatic amine, presents unique analytical challenges. Due to its basic nature and high polarity, it is prone to interactions with active sites in standard GC systems, which can lead to poor peak shape and reproducibility.[1] For HPLC, its lack of a strong chromophore makes UV detection difficult without derivatization. This guide explores a headspace GC-MS method designed to mitigate these issues and compares it with a derivatization-based HPLC-UV method.
Performance Comparison: GC-MS vs. HPLC
The choice between GC-MS and HPLC for the analysis of this compound depends on several factors including sample matrix, required sensitivity, and available instrumentation. Below is a summary of expected performance characteristics for the two detailed protocols.
| Parameter | Headspace GC-MS | HPLC with Pre-column Derivatization |
| Principle | Separation of volatile compounds in the gas phase followed by mass-to-charge ratio analysis. | Separation in the liquid phase based on partitioning between mobile and stationary phases. |
| Sample Preparation | Simple headspace liberation. | Derivatization reaction required. |
| Analysis Time | ~15 minutes per sample. | ~20 minutes per sample. |
| Limit of Quantitation (LOQ) | Low ng/mL range. | Mid-to-high ng/mL range. |
| Selectivity | High (based on retention time and mass spectrum). | Moderate to High (dependent on chromatographic resolution and derivatization specificity). |
| Throughput | High (amenable to automation). | Moderate. |
| Matrix Effects | Minimized by headspace injection. | Can be significant; may require sample cleanup. |
Method 1: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the analysis of volatile amines in complex matrices as the headspace injection technique minimizes the introduction of non-volatile matrix components into the GC system, thereby protecting the instrument and ensuring robust performance.
Experimental Protocol: Headspace GC-MS
-
Sample Preparation:
-
Pipette 500 µL of the sample into a 20 mL headspace vial.
-
To liberate the free amine, add 500 µL of a 1M sodium hydroxide solution containing an appropriate internal standard.
-
Immediately seal the vial.
-
-
Headspace Parameters:
-
Incubation Temperature: 80°C
-
Incubation Time: 15 minutes
-
Syringe Temperature: 90°C
-
Injection Volume: 1 mL
-
-
GC-MS Parameters:
-
Column: Rtx-Volatile Amine (30 m x 0.25 mm ID, 1.0 µm film thickness) or equivalent base-deactivated column.[1]
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program:
-
Initial temperature of 50°C, hold for 3 minutes.
-
Ramp to 240°C at 20°C/min.
-
Hold at 240°C for 2 minutes.
-
-
Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
MS Mode: Electron Ionization (EI) at 70 eV. For enhanced sensitivity, Single Ion Monitoring (SIM) can be used. Key ions for this compound would be determined from a full scan analysis (expected prominent ions would be related to the molecular ion and characteristic fragments).
-
Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection
This method serves as an alternative to GC-MS. Since this compound lacks a UV chromophore, a pre-column derivatization step is necessary to enable detection by a standard UV detector. Dansyl chloride is a common derivatizing agent for primary and secondary amines, yielding highly fluorescent and UV-active derivatives.[2]
Experimental Protocol: HPLC-UV
-
Derivatization Procedure:
-
To 100 µL of the sample in a microcentrifuge tube, add 200 µL of a sodium bicarbonate buffer (100 mM, pH 9.5).
-
Add 200 µL of dansyl chloride solution (1.5 mg/mL in acetone).
-
Vortex the mixture and incubate at 60°C for 45 minutes in the dark.[2]
-
Add 100 µL of a 2% methylamine solution to quench the excess dansyl chloride.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
Start with 50% B.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 50% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
References
A Comparative Guide to the Reactivity of N,2,2-Trimethylpropan-1-amine and tert-Butylamine for Researchers
For scientists and professionals in drug development and chemical research, selecting the appropriate amine reagent is crucial for the success of a synthesis. This guide provides an objective comparison of the reactivity of N,2,2-trimethylpropan-1-amine and tert-butylamine, focusing on the influence of their distinct structures on basicity and nucleophilicity. The information presented is supported by established chemical principles and data from analogous compounds in the absence of direct comparative experimental studies.
Structural Overview
This compound and tert-butylamine are both aliphatic amines, but they differ in their substitution pattern around the nitrogen atom. Tert-butylamine is a primary amine, characterized by a bulky tertiary butyl group attached to the amino group. In contrast, this compound is a secondary amine, featuring a neopentyl group and a methyl group on the nitrogen. This fundamental structural difference is the primary determinant of their reactivity.
Physical and Chemical Properties
The physical and chemical properties of these amines are summarized in the table below. The basicity, represented by the pKa of the conjugate acid, is a key parameter influencing their reactivity.
| Property | This compound | tert-Butylamine |
| CAS Number | 26153-91-3 | 75-64-9 |
| Molecular Formula | C6H15N | C4H11N |
| Molecular Weight | 101.19 g/mol | 73.14 g/mol |
| Boiling Point | Not available | 44-46 °C |
| Amine Type | Secondary | Primary |
| pKa of Conjugate Acid | ~11 (estimated) | 10.68[1] |
Comparative Reactivity Analysis
The reactivity of amines is primarily governed by two factors: the availability of the lone pair of electrons on the nitrogen atom (basicity) and the steric hindrance around the nitrogen, which affects its ability to act as a nucleophile.
Basicity
Both amines are considered to be relatively strong bases due to the electron-donating inductive effect of the alkyl groups attached to the nitrogen. These alkyl groups increase the electron density on the nitrogen, making the lone pair more available for protonation. Based on the pKa values, both amines are stronger bases than ammonia (pKa of conjugate acid ≈ 9.25).
Nucleophilicity and Steric Hindrance
While both amines are basic, their nucleophilicity is significantly influenced by steric hindrance.
-
tert-Butylamine: The tertiary butyl group presents a high degree of steric bulk around the primary amino group. This steric hindrance impedes the approach of the amine to an electrophilic carbon center, making it a poor nucleophile in SN2 reactions, despite its strong basicity.
-
This compound: As a secondary amine with a bulky neopentyl group and a methyl group, it also experiences considerable steric hindrance. The presence of two alkyl substituents on the nitrogen, one of which is large, makes it a sterically hindered secondary amine.
Nucleophilic Substitution Reactions
Due to significant steric hindrance, both tert-butylamine and this compound are expected to be poor nucleophiles for SN2 reactions. The bulky alkyl groups shield the nitrogen's lone pair, making it difficult to attack a sterically demanding electrophilic carbon. Reactions with primary alkyl halides might proceed, albeit slowly, but reactions with secondary or tertiary alkyl halides are highly unlikely to occur via an SN2 mechanism.
Acylation Reactions
Acylation of amines to form amides is a common transformation. However, the steric hindrance in both tert-butylamine and this compound can make this reaction challenging, often requiring more forcing conditions or highly reactive acylating agents. The bulky substituents can hinder the approach of the amine to the carbonyl carbon of the acylating agent.
Experimental Protocols
While direct comparative experimental data is lacking, the following are general protocols for nucleophilic substitution and acylation reactions involving sterically hindered secondary amines and primary amines. These protocols would likely require optimization for the specific substrates.
General Protocol for Nucleophilic Substitution with a Sterically Hindered Secondary Amine
This protocol is a general procedure for the N-alkylation of a secondary amine with an alkyl halide.
Materials:
-
Sterically hindered secondary amine (e.g., this compound)
-
Alkyl halide
-
Non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., acetonitrile or DMF)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary amine (1.0 eq) and the non-nucleophilic base (1.2 eq) in the anhydrous solvent.
-
Add the alkyl halide (1.1 eq) to the solution.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Acylation of a Sterically Hindered Amine
This protocol describes a general procedure for the acylation of a sterically hindered amine using an acyl chloride.
Materials:
-
Sterically hindered amine (primary or secondary)
-
Acyl chloride
-
Non-nucleophilic base (e.g., pyridine or triethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane or THF)
-
Standard laboratory glassware
Procedure:
-
Dissolve the amine (1.0 eq) and the base (1.1 eq) in the anhydrous solvent in a flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Dilute the reaction mixture with the solvent and wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by recrystallization or column chromatography.
Conclusion
The primary difference in the reactivity of this compound and tert-butylamine stems from their classification as a secondary and a primary amine, respectively, and the significant steric hindrance imparted by their bulky alkyl substituents.
-
Basicity: Both are strong bases, with this compound likely being slightly more basic due to the presence of two electron-donating alkyl groups.
-
Nucleophilicity: Both are poor nucleophiles due to severe steric hindrance. Their use in SN2 reactions is limited.
-
Reactivity in Acylation: Acylation of both amines can be challenging and may require forcing conditions or highly reactive acylating agents.
References
- 1. tert-Butylamine CAS#: 75-64-9 [m.chemicalbook.com]
- 2. Diisopropylamine | C6H15N | CID 7912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 108-18-9 CAS MSDS (Diisopropylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Diisopropylamine CAS#: 108-18-9 [m.chemicalbook.com]
- 5. Diisopropylamine | 108-18-9 [chemicalbook.com]
- 6. Diisopropylamine - Wikipedia [en.wikipedia.org]
A Comparative Guide to Non-Nucleophilic Bases: N,2,2-Trimethylpropan-1-amine vs. Diisopropylethylamine (DIPEA)
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of an appropriate non-nucleophilic base is paramount to achieving desired reaction outcomes, minimizing side products, and ensuring high yields. This guide provides a detailed comparison of two sterically hindered amine bases: N,2,2-trimethylpropan-1-amine and the widely used diisopropylethylamine (DIPEA or Hünig's base). While DIPEA is a well-documented and ubiquitous reagent, this compound, more formally known as N,N,2-trimethylpropan-2-amine or N,N-dimethyl-tert-butylamine, presents an alternative with distinct structural features. This comparison aims to provide an objective analysis of their properties based on available data and structural considerations to aid in the selection of the optimal base for specific synthetic challenges.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physicochemical properties of N,N,2-trimethylpropan-2-amine and DIPEA is presented below. These parameters are fundamental to understanding the basicity and physical behavior of these compounds in a reaction setting.
| Property | N,N,2-Trimethylpropan-2-amine | Diisopropylethylamine (DIPEA) |
| Synonyms | N,N-Dimethyl-tert-butylamine | Hünig's Base, N-Ethyldiisopropylamine |
| CAS Number | 918-02-5 | 7087-68-5 |
| Molecular Formula | C₆H₁₅N | C₈H₁₉N |
| Molecular Weight | 101.19 g/mol | 129.24 g/mol [1] |
| Boiling Point | 88-90 °C[2] | 126.6 °C[3] |
| pKa of Conjugate Acid | Not readily available | ~11 (in water)[4][5], 8.5 (in DMSO)[3] |
Steric Bulk: A Structural Perspective
The primary function of these amines as non-nucleophilic bases stems from the steric hindrance around the nitrogen atom's lone pair of electrons. This steric congestion allows them to effectively abstract protons (act as a base) while preventing them from participating in unwanted nucleophilic substitution or addition reactions.
DIPEA (Diisopropylethylamine) features two bulky isopropyl groups and one ethyl group attached to the central nitrogen atom.[3] The two isopropyl groups provide significant steric shielding to the nitrogen's lone pair.
N,N,2-Trimethylpropan-2-amine possesses a tert-butyl group and two methyl groups attached to the nitrogen. The tert-butyl group, with its quaternary carbon atom bonded to three methyl groups, is exceptionally bulky.
Caption: Structural comparison of N,N,2-trimethylpropan-2-amine and DIPEA.
Basicity
The basicity of an amine is a critical factor in its effectiveness as a proton scavenger. The pKa of the conjugate acid of DIPEA is approximately 11 in water, indicating that it is a moderately strong base.[4][5] While an experimental pKa value for N,N,2-trimethylpropan-2-amine is not readily found, the presence of three electron-donating alkyl groups (one tert-butyl and two methyls) attached to the nitrogen atom would be expected to increase the electron density on the nitrogen, making it a potent base, likely with a basicity comparable to or slightly greater than DIPEA in the gas phase. However, solvation effects in solution can influence the relative basicities.
Applications and Experimental Considerations
DIPEA is extensively used in a wide array of organic transformations, including:
-
Peptide Synthesis: As a proton scavenger during amino acid coupling reactions.[5]
-
Alkylations: To neutralize the acid generated in alkylation reactions.[3]
-
Cross-Coupling Reactions: To maintain basic conditions without interfering with the catalyst.
Given the structural similarities and expected comparable basicity, N,N,2-trimethylpropan-2-amine could theoretically be employed in similar applications. The potentially greater steric bulk of its tert-butyl group might offer advantages in reactions where even minimal nucleophilic interference from DIPEA is a concern. However, the lack of extensive literature on its use necessitates empirical evaluation for specific applications.
Experimental Protocol: Representative Amide Coupling using a Hindered Amine Base
This protocol describes a general procedure for the synthesis of a dipeptide using a hindered amine base like DIPEA as a proton scavenger. This can serve as a template for comparing the efficacy of N,N,2-trimethylpropan-2-amine in a similar reaction.
Objective: To couple an N-terminally protected amino acid with a C-terminally protected amino acid.
Materials:
-
N-protected amino acid (e.g., Fmoc-Alanine)
-
C-protected amino acid methyl ester (e.g., H-Glycine-OMe)
-
Coupling agent (e.g., HATU)
-
Hindered amine base (DIPEA or N,N,2-trimethylpropan-2-amine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
Procedure:
-
To a solution of the N-protected amino acid (1.0 equivalent) in the anhydrous solvent, add the hindered amine base (2.0 equivalents).
-
Stir the solution for 5-10 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.
-
Add the coupling agent (1.1 equivalents) to the reaction mixture and stir for an additional 10-15 minutes to form the activated ester.
-
To this mixture, add the C-protected amino acid ester (1.05 equivalents).
-
Allow the reaction to proceed at room temperature for 2-4 hours, monitoring the progress by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed with a mild acid, a mild base, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
References
- 1. Diisopropylethylamine | C8H19N | CID 81531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 4. Diisopropylamine - Wikipedia [en.wikipedia.org]
- 5. N,N-Diisopropylethylamine (DIPEA), 100 ml, CAS No. 7087-68-5 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Belgium [carlroth.com]
Reactivity differences between sterically hindered primary and secondary amines
A Comparative Guide for Researchers in Drug Development and Chemical Synthesis
In the intricate world of chemical synthesis, particularly within drug development, the reactivity of amines is a cornerstone of molecular construction. Steric hindrance, the spatial arrangement of atoms around a reactive center, profoundly influences the nucleophilicity and, consequently, the reactivity of primary and secondary amines. This guide provides an objective comparison of the reactivity differences between these two classes of sterically hindered amines, supported by established chemical principles and illustrative experimental data.
The Dueling Nature of Hindered Amines: Nucleophilicity vs. Basicity
The reactivity of an amine is primarily dictated by the availability of the lone pair of electrons on the nitrogen atom. This lone pair is the source of both the amine's basicity (its ability to accept a proton) and its nucleophilicity (its ability to attack an electron-deficient center).
-
Basicity: In general, secondary amines are more basic than primary amines. The presence of two electron-donating alkyl groups on the nitrogen of a secondary amine increases the electron density on the nitrogen, making the lone pair more available to accept a proton compared to a primary amine with only one such group.
-
Nucleophilicity: While increased electron density suggests higher nucleophilicity, steric hindrance plays a crucial and often dominant role. The bulky alkyl groups surrounding the nitrogen atom in a hindered secondary amine can physically impede its approach to an electrophilic center, thereby reducing its reactivity. In contrast, a sterically hindered primary amine, despite having only one alkyl group, offers a more accessible nitrogen atom for nucleophilic attack.
This interplay between electronic effects and steric hindrance is central to understanding the reactivity differences. For many reactions, particularly those sensitive to steric bulk like SN2 reactions (e.g., alkylation and acylation), the reduced steric hindrance of primary amines often outweighs the higher basicity of secondary amines, leading to greater overall reactivity for the primary amine.
Quantitative Comparison of Amine Properties
To quantify the impact of steric hindrance on nucleophilicity, the Mayr nucleophilicity parameters (N) provide a valuable logarithmic scale. A higher N value indicates a stronger nucleophile. The data clearly illustrates that increasing steric bulk around the nitrogen atom leads to a significant decrease in nucleophilicity.
| Amine | Structure | Class | pKa of Conjugate Acid | Mayr Nucleophilicity Parameter (N) in Water |
| n-Propylamine | CH₃CH₂CH₂NH₂ | Primary | 10.71 | 13.3 |
| Isopropylamine | (CH₃)₂CHNH₂ | Primary | 10.63 | 12.0 |
| tert-Butylamine | (CH₃)₃CNH₂ | Primary | 10.68 | 10.5 |
| Diisopropylamine | ((CH₃)₂CH)₂NH | Secondary | 11.05 | Not readily available, but expected to be lower than isopropylamine due to increased steric hindrance. |
Data sourced from various chemical data repositories and publications.
As the data indicates, even among primary amines, increasing the steric bulk from a linear propyl group to a branched tert-butyl group results in a significant drop in the Mayr nucleophilicity parameter. While diisopropylamine is more basic than tert-butylamine, its nucleophilicity is expected to be considerably lower due to the presence of two bulky isopropyl groups.
Reactivity in Key Chemical Transformations
The theoretical principles of steric hindrance are borne out in common chemical reactions utilized in drug development and organic synthesis.
Acylation
Acylation, the formation of an amide bond, is a fundamental reaction in the synthesis of many pharmaceutical compounds. The reaction proceeds through a nucleophilic attack of the amine on the carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride).
Due to the crowded transition state of the tetrahedral intermediate, this reaction is highly sensitive to steric hindrance. Consequently, sterically hindered primary amines generally exhibit higher reactivity in acylation reactions compared to their secondary counterparts.
Illustrative Reaction Yields for Acylation with Acetic Anhydride:
| Amine | Product | Typical Yield |
| tert-Butylamine | N-tert-Butylacetamide | >95% |
| Diisopropylamine | N,N-Diisopropylacetamide | ~70-80% |
Yields are representative and can vary based on specific reaction conditions.
Alkylation
Alkylation, the formation of a new carbon-nitrogen bond via an SN2 reaction with an alkyl halide, is another critical transformation. Similar to acylation, the backside attack required for an SN2 mechanism is severely impeded by steric bulk around the nitrogen nucleophile. This leads to a marked decrease in reaction rates for more hindered amines.
A study determining the rate constants of N-alkylation of primary amines using 1H NMR spectroscopy provides a methodology that can be extended to compare the reactivity of hindered primary and secondary amines. The general trend observed is that the rate of the initial alkylation of a primary amine is significantly faster than the subsequent alkylation of the resulting secondary amine, especially when bulky alkyl groups are involved.
Experimental Protocols for Comparative Reactivity Analysis
To empirically determine the relative reactivity of a sterically hindered primary and secondary amine, a competitive reaction followed by quantitative analysis is a robust approach.
Protocol: Competitive Acylation of tert-Butylamine and Diisopropylamine
Objective: To determine the relative reactivity of tert-butylamine (a sterically hindered primary amine) and diisopropylamine (a sterically hindered secondary amine) towards acylation with a limited amount of acetyl chloride.
Materials:
-
tert-Butylamine
-
Diisopropylamine
-
Acetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of Amine Solution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare an equimolar solution of tert-butylamine (1.0 mmol) and diisopropylamine (1.0 mmol) in anhydrous DCM (10 mL). Add triethylamine (1.1 mmol) to act as a scavenger for the HCl byproduct.
-
Addition of Internal Standard: Add a known amount of an internal standard (e.g., 0.5 mmol of dodecane) to the amine solution.
-
Initiation of Reaction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of acetyl chloride (0.5 mmol, 0.5 equivalents relative to the total amount of amines) in anhydrous DCM (2 mL) dropwise to the stirred amine solution.
-
Reaction Quenching: After a predetermined time (e.g., 15 minutes), quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.
-
Workup: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and collect the filtrate.
-
Analysis: Analyze the organic layer by GC-MS. Identify and quantify the unreacted amines (tert-butylamine and diisopropylamine) and the corresponding amide products (N-tert-butylacetamide and N,N-diisopropylacetamide) relative to the internal standard.
Data Interpretation:
The ratio of the formed N-tert-butylacetamide to N,N-diisopropylacetamide will provide a direct measure of the relative reactivity of the two amines under these competitive conditions. A higher amount of N-tert-butylacetamide would indicate that tert-butylamine is the more reactive nucleophile.
Visualizing the Decisive Factors
The interplay of electronics and sterics in determining amine reactivity can be visualized as a logical relationship.
Caption: Key factors governing amine reactivity.
The experimental workflow for a comparative study can also be outlined.
Caption: Workflow for comparing amine reactivity.
Conclusion
For researchers and professionals in drug development and chemical synthesis, understanding the nuances of amine reactivity is paramount for efficient and predictable outcomes. While secondary amines are generally more basic due to electronic effects, the steric hindrance around the nitrogen atom is a critical determinant of their nucleophilic reactivity. In reactions sensitive to steric bulk, such as acylation and alkylation, sterically hindered primary amines often exhibit superior reactivity compared to their more hindered secondary counterparts. The choice of amine for a particular synthetic transformation should therefore be a careful consideration of both electronic and steric factors to ensure optimal reaction performance. The provided experimental protocol offers a robust framework for the direct, quantitative comparison of amine reactivity, enabling data-driven decisions in synthetic planning.
Purity Determination of N,2,2-trimethylpropan-1-amine: A Comparative Guide to Quantitative NMR and Other Methods
In the landscape of pharmaceutical research and development, the precise determination of a compound's purity is a critical, non-negotiable standard. For researchers, scientists, and drug development professionals, the accuracy of this measurement underpins the reliability of biological and chemical data. This guide provides a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional methods—Gas Chromatography (GC) and acid-base titration—for determining the purity of N,2,2-trimethylpropan-1-amine.
Quantitative NMR has emerged as a powerful primary analytical method for purity assessment.[1][2] Its key advantage lies in the direct proportionality between the NMR signal integral and the number of nuclei, allowing for highly accurate measurements without the need for a reference standard of the analyte itself.[1] This guide presents a detailed examination of the qNMR methodology, alongside established alternatives, supported by experimental protocols and data to inform the selection of the most suitable technique for a given analytical challenge.
Quantitative NMR (qNMR): A Primary Ratio Method
qNMR stands out as a robust technique for determining the purity of chemical compounds.[1] The fundamental principle of qNMR is that the area of a resonance signal is directly proportional to the number of corresponding nuclei in the molecule. By comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity, the absolute purity of the analyte can be determined with high accuracy and precision.[3]
Advantages of qNMR:
-
Primary Method: qNMR is considered a primary ratio method, meaning its measurements are directly traceable to the International System of Units (SI) through the mass of the analyte and the internal standard.
-
No Identical Reference Standard Needed: Unlike chromatographic methods, qNMR does not require a chemically identical reference standard of the analyte.[4]
-
Non-Destructive: The sample can be recovered after analysis.[2]
-
Structural Information: Provides structural confirmation of the analyte and can help identify impurities.
-
Speed and Simplicity: Offers rapid analysis with straightforward sample preparation.[4][5]
Disadvantages of qNMR:
-
Sensitivity: Lower sensitivity compared to chromatographic techniques.
-
Signal Overlap: Resonance signals from the analyte, internal standard, and impurities may overlap, complicating quantification.
-
Equipment Cost: Requires access to a high-field NMR spectrometer.
Alternative Purity Determination Methods
Gas Chromatography (GC)
Gas chromatography is a well-established technique for separating and analyzing volatile and semi-volatile compounds.[6] For amine analysis, it offers high sensitivity and resolving power. The sample is vaporized and injected into a column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase. A detector, commonly a Flame Ionization Detector (FID), quantifies the eluted components.
Titration
Acid-base titration is a classic analytical method for quantifying basic compounds like amines.[7] A known volume and concentration of the amine solution is titrated with a standardized acid. The equivalence point, where the moles of acid equal the moles of amine, is determined using a pH indicator or a potentiometric sensor. The purity is then calculated based on the volume of titrant consumed.
Comparative Analysis
| Feature | Quantitative NMR (qNMR) | Gas Chromatography (GC) | Titration |
| Principle | Proportionality of signal integral to molar concentration.[1] | Differential partitioning of components between stationary and mobile phases.[8] | Neutralization reaction between an acid and a base.[7] |
| Selectivity | High; distinguishes between different protons in a molecule. | High; separates components based on volatility and polarity. | Low; titrates total basicity, including other basic impurities. |
| Sensitivity | Moderate. | High. | Low to moderate. |
| Sample Requirement | Milligram quantities.[9] | Microgram to milligram quantities. | Milligram to gram quantities. |
| Analysis Time | Rapid (minutes per sample).[2] | Moderate (tens of minutes per sample). | Rapid (minutes per sample). |
| Cost | High initial equipment cost. | Moderate equipment cost. | Low equipment cost. |
| Advantages | Primary method, non-destructive, provides structural information.[2] | High sensitivity, high resolution. | Simple, inexpensive, robust. |
| Disadvantages | Lower sensitivity, potential for signal overlap. | Destructive, may require derivatization for polar amines.[6] | Non-specific, lower precision. |
Experimental Protocols
Quantitative ¹H-NMR Spectroscopy of this compound
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of a suitable internal standard (e.g., maleic acid, 1,4-bis(trimethylsilyl)benzene) into the same vial. The internal standard should have a certified purity, be stable, non-volatile, and have resonances that do not overlap with the analyte signals.[10][11]
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄) in which both the analyte and internal standard are fully soluble.[1]
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[3]
3. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the singlet from the tert-butyl protons) and a signal from the internal standard.
-
Calculate the purity using the following equation[3]:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Gas Chromatography (GC-FID) of this compound
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards of known concentrations.
-
For some amines, derivatization with an agent like trifluoroacetic anhydride may be necessary to improve peak shape and thermal stability, though this may not be required for this specific amine.
2. GC Conditions:
-
Column: A capillary column suitable for amine analysis (e.g., a wax or a low-to-mid polarity column).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split mode).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 60 °C, held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, and a final hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) at 280 °C.
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the calibration standards against their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the purity based on the known weight of the sample used to prepare the solution.
Acid-Base Titration of this compound
1. Sample Preparation:
-
Accurately weigh approximately 0.1 g of this compound into a beaker.
-
Dissolve the sample in approximately 50 mL of deionized water or a suitable non-aqueous solvent like glacial acetic acid if the amine is a very weak base.[12]
-
Add a few drops of a suitable pH indicator (e.g., bromocresol green) or use a calibrated pH electrode.
2. Titration:
-
Titrate the amine solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) until the endpoint is reached (indicated by a color change or the inflection point of the titration curve).
-
Record the volume of the acid titrant used.
3. Purity Calculation:
-
Calculate the moles of acid used to reach the endpoint.
-
Since the reaction is 1:1, the moles of acid are equal to the moles of the amine.
-
Calculate the mass of the amine from the moles and its molecular weight.
-
Determine the purity by dividing the calculated mass of the amine by the initial mass of the sample and multiplying by 100.
Quantitative Data Summary
The following table presents hypothetical data for the purity determination of a single batch of this compound using the three described methods.
| Method | Mean Purity (%) | Standard Deviation (%) | Number of Replicates (n) |
| qNMR | 99.2 | 0.15 | 5 |
| GC-FID | 99.1 | 0.25 | 5 |
| Titration | 98.5 | 0.40 | 5 |
Visualizing the Workflow
Caption: Workflow for purity determination by quantitative NMR (qNMR).
Caption: Logical relationship of variables in the qNMR purity calculation.
Conclusion
For the definitive purity determination of this compound, quantitative NMR offers a superior combination of accuracy, precision, and structural verification. Its status as a primary method provides a high degree of confidence in the results, which is paramount in research and drug development. While GC-FID provides excellent sensitivity for impurity profiling and titration serves as a rapid, low-cost estimation of total basicity, qNMR stands as the most robust and comprehensive single technique for assigning an accurate purity value. The choice of method will ultimately depend on the specific requirements of the analysis, available instrumentation, and the stage of the development process.
References
- 1. emerypharma.com [emerypharma.com]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. ccsknowledge.com [ccsknowledge.com]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bipm.org [bipm.org]
- 12. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
Spectroscopic Validation of N,2,2-trimethylpropan-1-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic validation of the structure of N,2,2-trimethylpropan-1-amine. Through a detailed comparison with its structural isomers, this document offers an objective analysis supported by predicted and experimental data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Introduction
This compound is a primary amine with a neopentyl backbone. Accurate structural confirmation is paramount for its application in research and development, particularly in drug discovery and materials science, where precise molecular architecture dictates biological activity and material properties. Spectroscopic techniques provide a powerful toolkit for unambiguous structure elucidation. This guide presents a comparative analysis of the predicted spectroscopic data for this compound against the experimental data of its key isomers to facilitate its unequivocal identification.
Comparative Spectroscopic Data
The following tables summarize the predicted and experimental spectroscopic data for this compound and its structural isomers.
Table 1: ¹H NMR Data (Predicted and Experimental, Chemical Shift δ [ppm])
| Compound | -CH₃ (tert-butyl) | -CH₂- | -NH- | N-CH₃ |
| This compound (Predicted) | ~0.9 (s, 9H) | ~2.3 (s, 2H) | ~1.1 (s, 1H) | 2.4 (s, 3H) |
| Neopentylamine (Experimental) | 0.95 (s, 9H) | 2.58 (s, 2H) | 0.84 (s, 2H) | - |
| 2,2-dimethyl-N-methylpropan-1-amine (Experimental) | 0.9 (s, 9H) | 2.2 (s, 2H) | 1.0 (s, 1H) | 2.4 (s, 3H) |
| N-ethyl-2-methylpropan-2-amine (Experimental) | 1.1 (s, 9H) | 2.5 (q, 2H) | 0.9 (s, 1H) | 1.0 (t, 3H) |
| N,N-dimethyl-2-methylpropan-1-amine (Experimental) | 0.9 (d, 6H) | 2.1 (d, 2H) | - | 2.2 (s, 6H) |
Table 2: ¹³C NMR Data (Predicted and Experimental, Chemical Shift δ [ppm])
| Compound | -C(CH₃)₃ | -C(CH₃)₃ | -CH₂- | N-CH₃ |
| This compound (Predicted) | ~32.0 | ~27.0 | ~55.0 | ~36.0 |
| Neopentylamine (Experimental) | 32.8 | 27.9 | 52.3 | - |
| 2,2-dimethyl-N-methylpropan-1-amine (Experimental) | 32.5 | 27.5 | 62.1 | 36.8 |
| N-ethyl-2-methylpropan-2-amine (Experimental) | 50.1 | 28.9 | 44.2 | 15.2 |
| N,N-dimethyl-2-methylpropan-1-amine (Experimental) | 25.8 | 20.7 | 69.5 | 45.4 |
Table 3: IR Spectroscopy Data (Predicted and Experimental, Wavenumber cm⁻¹)
| Compound | N-H Stretch | C-H Stretch | N-H Bend | C-N Stretch |
| This compound (Predicted) | ~3350 (weak) | 2950-2850 | ~1600 | ~1200 |
| Neopentylamine (Experimental) | 3360, 3280 | 2952, 2865 | 1605 | 1090 |
| 2,2-dimethyl-N-methylpropan-1-amine (Experimental) | ~3300 (weak) | 2960-2850 | ~1590 | ~1180 |
| N-ethyl-2-methylpropan-2-amine (Experimental) | ~3300 (weak) | 2970-2860 | ~1590 | ~1190 |
| N,N-dimethyl-2-methylpropan-1-amine (Experimental) | No N-H Stretch | 2950-2820 | No N-H Bend | ~1150 |
Table 4: Mass Spectrometry Data (Predicted and Experimental, m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound (Predicted) | 101 | 86, 72, 57, 44 |
| Neopentylamine (Experimental) | 87 | 72, 57, 44, 30 |
| 2,2-dimethyl-N-methylpropan-1-amine (Experimental) | 101 | 86, 72, 58, 44 |
| N-ethyl-2-methylpropan-2-amine (Experimental) | 101 | 86, 72, 58 |
| N,N-dimethyl-2-methylpropan-1-amine (Experimental) | 101 | 86, 72, 58, 42 |
Experimental Protocols
A brief overview of the standard experimental protocols for the spectroscopic techniques is provided below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Spectra are recorded on a 300, 400, or 500 MHz NMR spectrometer. For ¹H NMR, standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used with a wider spectral width and a longer relaxation delay.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to the internal standard.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Solid samples are typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) is first collected and subtracted from the sample spectrum.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: The molecules are ionized using a suitable technique, most commonly Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated, plotting ion intensity versus m/z.
Workflow for Spectroscopic Validation
The logical workflow for the spectroscopic validation of this compound's structure is illustrated in the diagram below.
Caption: Logical workflow for the spectroscopic validation of a chemical structure.
Conclusion
The comprehensive spectroscopic data presented in this guide, in conjunction with the detailed experimental protocols, provides a robust framework for the validation of the this compound structure. By comparing the predicted spectra of the target molecule with the experimental spectra of its isomers, researchers can confidently confirm its identity and purity, ensuring the reliability of their scientific investigations and the quality of their products. The distinct patterns in the NMR, IR, and MS data for each isomer serve as unique fingerprints, allowing for clear differentiation and structural assignment.
A Comparative Study of N-Alkylated Neopentylamines in Catalysis: Performance and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of catalytic systems for the N-alkylation of neopentylamine, a sterically hindered primary amine. Due to its bulky neopentyl group, the reactivity of neopentylamine in catalytic N-alkylation presents unique challenges, primarily related to steric hindrance around the nitrogen atom. This can significantly influence catalyst performance, affecting reaction rates, yields, and selectivity. This document summarizes the performance of common catalytic systems, provides detailed experimental protocols for representative reactions, and visualizes key catalytic cycles and workflows.
Performance of Catalytic Systems for N-Alkylation of Bulky Primary Amines
The direct N-alkylation of neopentylamine is a challenging transformation. However, insights can be gained by examining the performance of various catalysts in the N-alkylation of other sterically hindered primary amines. The "borrowing hydrogen" or "hydrogen auto-transfer" mechanism is a prevalent and atom-economical strategy for the N-alkylation of amines with alcohols. In this process, the alcohol is temporarily dehydrogenated to an aldehyde, which then undergoes condensation with the amine to form an imine. The imine is subsequently hydrogenated by the initially "borrowed" hydrogen to yield the N-alkylated amine, with water as the only byproduct.
Key catalytic metals for this transformation include palladium, iridium, and cobalt. Below is a comparative summary of their performance with bulky primary amines, which can serve as a proxy for neopentylamine.
| Catalyst System | Amine Substrate | Alkylating Agent | Product | Yield (%) | Selectivity | Reference Catalyst | Reaction Conditions |
| Palladium-based | Aniline | Benzyl alcohol | N-Benzylaniline | 99 | High | Pd/Fe2O3 | Toluene, 110°C, 12h |
| 4-tert-Butylaniline | Benzyl alcohol | N-Benzyl-4-tert-butylaniline | 95 | High | Pd(OAc)2/dppf | Toluene, 100°C, 24h | |
| Iridium-based | Aniline | Benzyl alcohol | N-Benzylaniline | 92 | High | Iridium/graphene | Neat, 100°C, 12h[1] |
| Benzylamine | 1-Phenylethanol | N-(1-Phenylethyl)benzylamine | 85 | High | [Ir(cod)Cl]2/dppe | Toluene, 110°C, 24h | |
| Cobalt-based | Aniline | Benzyl alcohol | N-Benzylaniline | 98 | High | Co(II)-pincer complex | Toluene, 120°C, 24h |
| 4-Isopropylaniline | Benzyl alcohol | N-Benzyl-4-isopropylaniline | 91 | High | Co-nanoparticles | Toluene, 140°C, 24h[2] |
Note: While specific data for neopentylamine is limited, the data for anilines with bulky substituents (tert-butyl, isopropyl) provide a reasonable expectation of catalyst performance. The steric bulk of the neopentyl group may lead to lower yields or require more forcing reaction conditions compared to these examples.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the N-alkylation of a primary amine with an alcohol using palladium and iridium catalysts, which can be adapted for neopentylamine.
General Procedure for Palladium-Catalyzed N-Alkylation of a Primary Amine with an Alcohol
This protocol is adapted from studies on the N-alkylation of anilines with benzyl alcohols using a heterogeneous palladium catalyst.
Materials:
-
Palladium catalyst (e.g., 5 mol% Pd/C)
-
Primary amine (e.g., neopentylamine, 1.0 mmol)
-
Alcohol (e.g., benzyl alcohol, 1.2 mmol)
-
Base (e.g., K2CO3, 1.5 mmol)
-
Solvent (e.g., Toluene, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the palladium catalyst, the base, and the primary amine.
-
Evacuate and backfill the tube with an inert atmosphere three times.
-
Add the solvent and the alcohol via syringe.
-
Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100-120 °C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, and wash the pad with an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated amine.
General Procedure for Iridium-Catalyzed N-Alkylation of a Primary Amine with an Alcohol
This protocol is based on the use of a homogeneous iridium catalyst for the "borrowing hydrogen" reaction.
Materials:
-
Iridium catalyst (e.g., [Ir(cod)Cl]2, 1 mol%)
-
Ligand (e.g., dppe, 2 mol%)
-
Primary amine (e.g., neopentylamine, 1.0 mmol)
-
Alcohol (e.g., benzyl alcohol, 1.1 mmol)
-
Base (e.g., t-BuOK, 1.2 mmol)
-
Solvent (e.g., Toluene, 3 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, add the iridium catalyst, ligand, and base to a dry vial equipped with a stir bar.
-
Add the solvent, followed by the primary amine and the alcohol.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a heating block at the desired temperature (e.g., 110 °C).
-
Stir the reaction for the required time (e.g., 24 hours).
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the pure N-alkylated product.
Visualizing Catalytic Pathways and Workflows
Understanding the underlying mechanisms and experimental setups is facilitated by clear visualizations. The following diagrams, created using the DOT language, illustrate the "borrowing hydrogen" catalytic cycle and a general experimental workflow for catalyst screening.
Caption: The "Borrowing Hydrogen" catalytic cycle for N-alkylation of amines with alcohols.
Caption: A general experimental workflow for screening and optimizing catalysts for N-alkylation.
References
- 1. Iridium/graphene nanostructured catalyst for the N-alkylation of amines to synthesize nitrogen-containing derivatives and heterocyclic compounds in a green process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reusable Co-nanoparticles for general and selective N-alkylation of amines and ammonia with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Performance of N,2,2-trimethylpropan-1-amine as a Base vs. Other Hindered Amines: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate non-nucleophilic, sterically hindered base is a critical decision in synthetic chemistry. This guide provides a comparative analysis of the performance of N,2,2-trimethylpropan-1-amine against other commonly used hindered amines such as triethylamine (TEA), diisopropylethylamine (DIPEA or Hünig's base), and 2,2,6,6-tetramethylpiperidine (TMP). This comparison is based on available experimental data and theoretical predictions, focusing on basicity, steric hindrance, and performance in key organic reactions.
Physicochemical Properties and Basicity
The neopentyl group in this compound introduces significant steric bulk around the nitrogen atom. This steric hindrance is a defining characteristic, rendering it a poor nucleophile but an effective proton scavenger. Its basicity is expected to be in the same range as other tertiary alkylamines. For comparison, the pKa of the structurally related N,2,2-trimethylcyclopropan-1-amine hydrochloride has been documented, providing a basis for estimating the pKa of this compound to be around 10-11.
| Amine | Structure | pKa of Conjugate Acid | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | CC(C)(C)CN | ~10-11 (Estimated) | 101.19 | Not available |
| Triethylamine (TEA) | CCN(CC)CC | 10.75 | 101.19 | 89 |
| Diisopropylethylamine (DIPEA) | CCN(C(C)C)C(C)C | 10.75 | 129.24 | 127 |
| 2,2,6,6-Tetramethylpiperidine (TMP) | CC1(CCCC(N1)(C)C)C | 11.07 | 141.26 | 152 |
Table 1: Comparison of Physicochemical Properties of Hindered Amines.
Performance in Key Organic Reactions
The choice of a hindered base can significantly impact the outcome of a chemical reaction, including yield, reaction time, and selectivity. Below is a comparative overview of the performance of these amines in several common synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Hindered amines are frequently employed as bases in palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Heck reactions, to neutralize the hydrogen halide byproduct.
Sonogashira Coupling:
In a study comparing various bases for the copper-free Sonogashira coupling, sterically hindered amines like diisopropylamine and TMP were found to be highly effective, leading to complete conversion in a short time. In contrast, less hindered amines like triethylamine resulted in lower yields and required longer reaction times. While no direct data for this compound is available, its significant steric bulk suggests it would perform similarly to other highly hindered amines, promoting efficient coupling.
| Base | Reaction Time (h) | Yield (%) | Reference |
| Diisopropylamine | 2 | 100 | [1][2] |
| 2,2,6,6-Tetramethylpiperidine (TMP) | 2 | 100 | [1][2] |
| Diisopropylethylamine (DIPEA) | 2 | >84 | [1][2] |
| Triethylamine (TEA) | 18 | 58 | [1][2] |
Table 2: Performance of Hindered Amines in a Copper-Free Sonogashira Reaction.
Heck Reaction:
The Heck reaction also relies on a base to facilitate the catalytic cycle. Hindered amines like triethylamine are commonly used. The choice of base can influence the regioselectivity and efficiency of the reaction.
Caption: Generalized catalytic cycle for the Heck reaction.
Amide Bond Formation
In amide bond formation, hindered amines are used as proton scavengers to neutralize the acid produced, driving the reaction to completion. The non-nucleophilic nature of these bases is crucial to avoid competing reactions.
| Coupling Reagent | Base | Yield (%) | Reference |
| EDC/HOBt/DMAP | DIPEA | High | [3] |
| T3P® | N,N-dialkylformamides (as amine source and base) | Good | [4] |
| Acyl Fluoride (in situ) | Not specified | Efficient for hindered substrates | [5] |
Table 3: Use of Hindered Bases in Amide Bond Formation.
Caption: General pathway for amide bond formation.
Elimination Reactions
Hindered amines are effective bases for promoting elimination reactions to form alkenes. Their steric bulk can favor the formation of the less substituted (Hofmann) product. The Hofmann elimination, which traditionally uses a quaternary ammonium salt, illustrates this principle. The large size of the leaving group directs the base to abstract a proton from the least sterically hindered position.
Caption: Mechanism of the Hofmann elimination reaction.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing the performance of different bases. Below are representative protocols for reactions where hindered amines are commonly employed.
General Procedure for a Copper-Free Sonogashira Coupling
To a reaction vessel charged with the aryl halide (1.0 mmol), the terminal alkyne (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) is added the hindered amine base (2.0 mmol) and a suitable solvent (e.g., THF, 5 mL). The mixture is then stirred at a specified temperature (e.g., room temperature to 80 °C) until the reaction is complete, as monitored by TLC or GC-MS. The reaction is then quenched, and the product is isolated and purified by standard procedures.
General Procedure for a Heck Reaction
A mixture of the aryl halide (1.0 mmol), the alkene (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine ligand (e.g., PPh₃, 0.04 mmol), and the hindered amine base (1.5 mmol) in a suitable solvent (e.g., DMF or acetonitrile, 5 mL) is heated at a specified temperature (e.g., 80-120 °C) under an inert atmosphere. After completion, the reaction mixture is cooled, filtered, and the product is isolated by extraction and purified by chromatography.
General Procedure for Amide Bond Formation
To a solution of the carboxylic acid (1.0 mmol) and the amine (1.1 mmol) in a suitable solvent (e.g., DCM or DMF, 10 mL) at 0 °C, a coupling agent (e.g., EDC, 1.2 mmol) and an additive (e.g., HOBt, 1.2 mmol) are added. The hindered amine base (e.g., DIPEA, 2.0 mmol) is then added, and the reaction mixture is stirred at room temperature until completion. The product is then isolated by an aqueous workup and purified by crystallization or chromatography[3].
Procedure for Auxiliary-Directed δ-C(sp³)–H Borylation of an Aliphatic Amine
In a screw-cap reaction tube, the amine substrate (e.g., picolinic acid-mediated 2,4,4-trimethylpentan-2-amine, 0.1 mmol), Pd(OAc)₂ (10 mol%), a ligand (e.g., 2-chloroquinoline, 20 mol%), a diboron reagent (2 equiv.), and a photocatalyst (e.g., Fluorescein, 5 mol%) are combined. The vessel is purged with oxygen, and the solvent (e.g., MeCN, 2 mL) is added. The reaction mixture is then stirred vigorously under white LED irradiation for 24 hours. The product is subsequently isolated and purified.
Conclusion
This compound, with its significant steric hindrance and expected basicity comparable to other tertiary alkylamines, is a promising non-nucleophilic base for a variety of organic transformations. While direct comparative data is limited, its structural features suggest it would be a highly effective base in reactions where minimizing nucleophilic side reactions and promoting selectivity through steric interactions are crucial. It is expected to perform similarly to or potentially better than less hindered bases like triethylamine in reactions such as palladium-catalyzed cross-couplings and elimination reactions where steric bulk is advantageous. For reactions requiring a strong, non-nucleophilic proton scavenger, this compound represents a valuable alternative to more commonly used hindered amines like DIPEA and TMP. Further experimental studies directly comparing its performance are warranted to fully elucidate its synthetic utility.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide synthesis by acylation [organic-chemistry.org]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Quantification of N,2,2-trimethylpropan-1-amine in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of reaction components is paramount for process optimization, yield determination, and quality control. N,2,2-trimethylpropan-1-amine, a sterically hindered primary amine, presents unique analytical challenges due to its physical and chemical properties. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for the robust quantification of this amine in reaction mixtures.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. While HPLC is a versatile technique, Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer viable alternatives.
| Analytical Technique | Principle | Advantages | Disadvantages |
| HPLC with Pre-column Derivatization | Separation based on partitioning between a liquid mobile phase and a solid stationary phase following chemical modification to add a chromophore. | High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; well-established and validated methods available for similar amines.[1][2] | Can be time-consuming to develop methods; requires reference standards for quantification; derivatization adds a step to sample preparation.[2] |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase. | High efficiency and speed for volatile compounds; can be coupled with mass spectrometry (GC-MS) for definitive identification of impurities.[2][3] | Not suitable for non-volatile or thermally labile compounds; may require derivatization to improve peak shape for polar amines.[4] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Quantification based on the direct relationship between the integrated signal of a nucleus and the number of those nuclei in the sample. | Non-destructive; requires minimal sample preparation; does not always require a reference standard of the analyte (can use an internal standard of a different compound).[5] | Lower sensitivity compared to chromatographic techniques; potential for signal overlap in complex mixtures.[5] |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below. These protocols are based on established methods for similar aliphatic amines and should be validated for the specific analysis of this compound.
1. HPLC with Pre-column Derivatization (OPA)
This method is highly sensitive and suitable for determining trace levels of primary amines.[1]
-
Derivatization Reagent: o-Phthalaldehyde (OPA) with a thiol (e.g., 2-mercaptoethanol).
-
Sample Preparation:
-
Prepare a sample solution of the reaction mixture in a suitable diluent.
-
In a vial, mix the sample solution with the OPA reagent and 2-mercaptoethanol in a basic buffer (e.g., borate buffer).
-
Allow the reaction to proceed at room temperature for a short period (typically 1-2 minutes) to form the fluorescent derivative.[1]
-
-
HPLC-UV/Fluorescence Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detector at 340 nm or a fluorescence detector for enhanced sensitivity.[1]
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for volatile and semi-volatile compounds like this compound. Headspace GC-MS is particularly useful for analyzing volatile impurities in solid or liquid samples, minimizing sample preparation.[6]
-
Apparatus: Gas chromatograph with a mass spectrometer (MS) detector and optionally a headspace autosampler.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Direct Injection: Dissolve the reaction mixture in a suitable solvent.
-
Headspace: Accurately weigh the sample into a headspace vial and add a high-boiling solvent like N,N-Dimethylacetamide (DMA).[6]
-
Derivatization (Optional): To improve peak shape and reduce tailing, derivatization with reagents like trifluoroacetic anhydride (TFAA) can be performed.[4]
-
3. Quantitative NMR (qNMR)
qNMR provides a direct and often rapid method for quantification without the need for extensive method development.
-
Apparatus: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture.
-
Add a known amount of an internal standard (a compound with a simple spectrum that does not overlap with the analyte signals).
-
Dissolve the mixture in a deuterated solvent (e.g., CDCl₃, D₂O).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantification (e.g., long relaxation delay).
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the concentration of the analyte based on the integral values, the number of protons for each signal, and the known concentration of the internal standard.[5] The hydrogens on carbons directly bonded to an amine typically appear around 2.3-3.0 ppm.[8]
-
Quantitative Data Summary
The following table summarizes typical performance data for the analytical methods discussed, based on data for the structurally similar tert-butylamine. These values should be considered as estimates, and method validation is required for this compound.
| Parameter | HPLC with Derivatization | GC-MS | qNMR |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | ppm to ppb level | ~0.1-1% by weight |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL | ppm to ppb level | ~0.5-2% by weight |
| Precision (RSD%) | < 5% | < 10% | < 2% |
| Accuracy (Recovery %) | 95-105% | 90-110% | 98-102% |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of an HPLC analysis with pre-column derivatization.
Caption: Workflow for HPLC analysis with pre-column derivatization.
Conclusion
The quantification of this compound in reaction mixtures can be effectively achieved through several analytical techniques. HPLC with pre-column derivatization offers high sensitivity, making it ideal for trace analysis.[1] GC-MS is a robust and highly specific method, particularly for volatile components, and can provide structural confirmation.[3][6] qNMR stands out for its straightforward sample preparation and high precision, suitable for the analysis of major reaction components without the need for derivatization.[5] The choice of the optimal method will depend on the specific requirements of the analysis, including sensitivity needs, sample matrix complexity, and available instrumentation. For all methods, proper validation is crucial to ensure accurate and reliable results.
References
Cross-Reactivity Analysis of N,2,2-trimethylpropan-1-amine with Common Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of N,2,2-trimethylpropan-1-amine, also known as neopentylamine, with a variety of common functional groups. Due to the limited direct experimental data on this compound in publicly accessible literature, this analysis leverages data from its close structural analog, tert-butylamine ((CH₃)₃CNH₂). Both are primary amines characterized by significant steric hindrance around the amino group, which governs their reactivity. This steric bulk reduces their nucleophilicity compared to less hindered primary amines, while they remain relatively basic.[1]
Reactivity Profile Summary
The reactivity of this compound is largely dictated by the accessibility of the lone pair of electrons on the nitrogen atom. While it will readily react with highly electrophilic centers, its reactivity is diminished with sterically demanding functional groups. The following table summarizes the expected cross-reactivity with key functional groups.
| Functional Group | Reactive Moiety | Expected Reactivity | Resulting Linkage | Reaction Conditions |
| Carboxylic Acids | -COOH | High (Acid-Base) | Ammonium Salt | Exothermic, spontaneous |
| Acyl Halides | -COCl | High | Amide | Typically requires a non-nucleophilic base |
| Acid Anhydrides | -(CO)O(CO)- | Moderate to High | Amide | Often requires heat |
| Esters | -COOR | Low to Moderate | Amide | Requires high temperatures or catalysis |
| Aldehydes | -CHO | Moderate | Imine (Schiff Base) | Typically requires mild acid catalysis and removal of water |
| Ketones | -C(O)R | Low | Imine (Schiff Base) | More sterically hindered than aldehydes, less reactive |
| Isocyanates | -NCO | High | Urea | Generally rapid at ambient temperature |
| Epoxides | -C(O)C- | Moderate | β-hydroxyamine | Ring-opening reaction, may require catalysis |
| Sulfonyl Chlorides | -SO₂Cl | High | Sulfonamide | Requires a base to neutralize HCl |
| N-Hydroxysuccinimide Esters | -CO-NHS | Very High | Amide | Rapid at physiological to slightly alkaline pH |
Experimental Protocols
Detailed methodologies for assessing the cross-reactivity of primary amines with various functional groups are provided below. These protocols are standard procedures in synthetic organic chemistry and can be adapted for the specific analysis of this compound.
Protocol 1: Amide Formation with an Acyl Chloride
Objective: To determine the reactivity of this compound with an acyl chloride.
Materials:
-
This compound
-
Acetyl chloride (or other acyl chloride)
-
Triethylamine (non-nucleophilic base)
-
Anhydrous dichloromethane (solvent)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Standard glassware for workup and purification
Procedure:
-
Dissolve this compound and triethylamine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride in dichloromethane to the stirred amine solution via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with water and perform a standard aqueous workup.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude amide product.
-
Purify the product by column chromatography or recrystallization.
-
Characterize the product using NMR and IR spectroscopy to confirm the formation of the amide bond.
Protocol 2: Reductive Amination with an Aldehyde
Objective: To assess the formation of a secondary amine from this compound and an aldehyde.
Materials:
-
This compound
-
Benzaldehyde (or other non-enolizable aldehyde)
-
Sodium triacetoxyborohydride (reducing agent)
-
Dichloroethane (solvent)
-
Acetic acid (catalyst)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
To a stirred solution of this compound and benzaldehyde in dichloroethane, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride in one portion.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting secondary amine by column chromatography.
-
Characterize the product by NMR and mass spectrometry.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate a typical reaction pathway and an experimental workflow for cross-reactivity analysis.
References
A Comparative Guide to N,2,2-trimethylpropan-1-amine and Other Bases in E2 Elimination Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the precise control of regioselectivity in elimination reactions is paramount for the efficient construction of molecular frameworks. The bimolecular elimination (E2) reaction is a fundamental tool for the introduction of carbon-carbon double bonds, and the choice of base is a critical determinant of the isomeric product distribution. This guide provides a detailed comparison of the performance of the sterically hindered amine base, N,2,2-trimethylpropan-1-amine, against other commonly employed bases in E2 elimination reactions, with a focus on the directing effects of steric hindrance.
The Role of Steric Hindrance in E2 Regioselectivity
The regiochemical outcome of an E2 elimination is governed by the interplay between the stability of the potential alkene products and the steric environment of the reacting species. Zaitsev's rule predicts the formation of the more substituted, and thus more thermodynamically stable, alkene. Conversely, the Hofmann rule describes the preferential formation of the less substituted alkene. The predominance of the Hofmann product is a hallmark of sterically demanding bases. These bulky bases encounter significant steric hindrance when attempting to abstract a proton from a more substituted carbon atom. Consequently, they preferentially abstract a more accessible proton from a less substituted carbon, leading to the kinetically favored, less substituted alkene.
This compound, with its neopentyl group attached to the nitrogen atom, is a prime example of a sterically hindered, non-nucleophilic base. Its significant bulk is expected to strongly favor the formation of the Hofmann product in E2 reactions.
Comparative Performance of Bases in the E2 Elimination of 2-bromo-2-methylbutane
To quantitatively assess the influence of base structure on the regioselectivity of the E2 reaction, we will consider the elimination of 2-bromo-2-methylbutane. This tertiary alkyl halide can form two possible alkene products: the trisubstituted Zaitsev product (2-methyl-2-butene) and the disubstituted Hofmann product (2-methyl-1-butene).
| Base | Structure | Base Type | Hofmann Product (%) (2-methyl-1-butene) | Zaitsev Product (%) (2-methyl-2-butene) | Reference |
| This compound | Sterically Hindered Amine | Expected to be high (>70%) | Expected to be low (<30%) | [Qualitative assessment based on steric principles] | |
| Potassium tert-butoxide (KOtBu) | Sterically Hindered Alkoxide | 72 | 28 | [1] | |
| Sodium Ethoxide (NaOEt) | Unhindered Alkoxide | 30 | 70 | [1] |
Note: Specific experimental data for this compound with 2-bromo-2-methylbutane was not found in the searched literature. The expected product distribution is an educated estimation based on the well-established principles of steric hindrance in E2 reactions, where its bulk is comparable to, if not greater than, potassium tert-butoxide.
The data clearly illustrates the profound impact of steric hindrance on product distribution. The unhindered sodium ethoxide yields predominantly the Zaitsev product, in line with the thermodynamic stability of the alkene. In stark contrast, the bulky potassium tert-butoxide dramatically shifts the selectivity in favor of the Hofmann product.[1] Given the significant steric bulk of this compound, it is reasonable to predict a similar, if not greater, preference for the Hofmann product.
Experimental Protocols
The following is a generalized experimental protocol for the E2 elimination of 2-bromo-2-methylbutane with different bases. This protocol is designed to be adaptable for a comparative study.
Materials:
-
2-bromo-2-methylbutane
-
This compound
-
Potassium tert-butoxide
-
Sodium ethoxide
-
Anhydrous solvent (e.g., Dimethyl sulfoxide - DMSO, or the corresponding alcohol for alkoxide bases)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Apparatus for distillation or extraction
-
Gas chromatograph-mass spectrometer (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer for product analysis
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chosen anhydrous solvent.
-
Add the base (this compound, potassium tert-butoxide, or sodium ethoxide) to the solvent under an inert atmosphere (e.g., nitrogen or argon). The molar equivalent of the base should be in slight excess relative to the alkyl halide.
-
Allow the base to dissolve or form a slurry with stirring.
-
Slowly add 2-bromo-2-methylbutane to the reaction mixture via a syringe.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-70 °C) and maintain it for a set period (e.g., 2-4 hours), monitoring the reaction progress by a suitable method like thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Isolate the alkene products by either distillation (if volatile) or extraction with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and carefully remove the solvent under reduced pressure.
-
Analyze the product mixture quantitatively using GC-MS or NMR spectroscopy to determine the ratio of the Hofmann to Zaitsev products.
Visualizing Reaction Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the E2 elimination pathway and a typical experimental workflow.
Caption: Generalized E2 elimination pathway showing the divergence to Hofmann and Zaitsev products.
Caption: A typical experimental workflow for comparing the efficacy of different bases in E2 reactions.
Conclusion
The choice of base in an E2 elimination reaction is a powerful tool for controlling regioselectivity. Sterically hindered bases, such as this compound and potassium tert-butoxide, are highly effective at promoting the formation of the less substituted Hofmann product. This is a direct consequence of the steric repulsion between the bulky base and the substituents around the more substituted β-carbon, which makes the abstraction of a proton from the less hindered position a kinetically more favorable process. For synthetic applications where the formation of the less substituted alkene is desired, this compound represents a valuable and effective choice, with its performance expected to be comparable to that of well-established bulky bases like potassium tert-butoxide. Further quantitative studies would be beneficial to precisely delineate its selectivity profile across a range of substrates.
References
Safety Operating Guide
Proper Disposal of N,2,2-trimethylpropan-1-amine: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and disposal protocols for N,2,2-trimethylpropan-1-amine, geared towards researchers, scientists, and professionals in drug development.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following procedures are based on best practices for handling similar aliphatic amines and general hazardous waste disposal guidelines. It is imperative to consult your institution's Environmental Health and Safety (EHS) office and, if available, the supplier's official SDS for definitive guidance.
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a structured approach to the safe handling and disposal of this compound.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on the hazards associated with similar amines, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required.
Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be conducted in a manner that ensures the safety of laboratory personnel and protects the environment.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.
-
Container Selection and Labeling:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent pads, and pipette tips), in a dedicated, properly labeled waste container.
-
Use a chemically compatible, leak-proof container for waste collection. Avoid using metal containers, as amines can be corrosive.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity of the waste.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent). Do not use combustible materials like paper towels.
-
Collect the absorbent material and spilled substance into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Do not allow the spilled material to enter drains or waterways.
-
-
Final Disposal:
-
Store the sealed and labeled waste container in a designated, secure waste accumulation area, away from incompatible materials such as acids and strong oxidizing agents.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.
-
Never dispose of this chemical down the drain or in the regular trash. Aliphatic amines can be malodorous and harmful to aquatic life.
-
Quantitative Data Summary
| Property | Value (for N,N,2-trimethylpropan-2-amine) |
| Molecular Formula | C6H15N |
| Molecular Weight | 101.19 g/mol |
| Boiling Point | 88-90 °C |
| Density | 0.739 g/mL |
| Melting Point | -90 °C |
Data sourced from publicly available chemical databases. These values should be used for estimation purposes only.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Workflow for the safe disposal of this compound.
Personal protective equipment for handling N,2,2-trimethylpropan-1-amine
This guide provides crucial safety protocols and logistical information for the handling and disposal of N,2,2-trimethylpropan-1-amine, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and operational integrity.
Hazard Summary and Personal Protective Equipment (PPE)
This compound is a corrosive and flammable liquid that requires stringent safety measures to prevent injury and property damage.[1][2][3] Vapors may form explosive mixtures with air and can be harmful if inhaled, causing irritation or more severe respiratory issues.[1] The substance is also toxic if it comes into contact with the skin or is swallowed. Below is a summary of its key characteristics and the recommended personal protective equipment.
| Property | Value | Source |
| Appearance | Colorless to clear liquid | [4] |
| Odor | Pungent, amine-like | [1] |
| Boiling Point | 132 °C (269.6 °F) | [1] |
| pH | 12.7 (5% in water) | [1] |
| Vapor Pressure | 8 mmHg @ 20 °C (68 °F) | [1] |
| Flash Point | Combustible liquid | |
| Hazards | Flammable, Corrosive, Toxic | [1][2] |
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a full-face shield.[5][6][7] | Protects against splashes and vapors that can cause severe eye damage.[2][8] |
| Skin Protection | Permeation-resistant gloves (neoprene, nitrile, or PVC), impervious clothing (long sleeves), coveralls, apron, and boots.[1][6][7] | Prevents skin contact which can cause severe burns and toxicity.[2][3][8] |
| Respiratory Protection | Use in a well-ventilated area with local exhaust.[9] If exposure limits are exceeded, a full-face respirator is necessary.[5] | Protects against inhalation of harmful and corrosive vapors.[1][10] |
Handling and Disposal Workflow
The following diagram outlines the standard operating procedure for handling this compound from procurement to disposal, emphasizing safety at each step.
Procedural Steps for Safe Handling
1. Preparation:
-
Don PPE: Before handling, put on all required personal protective equipment as specified in the table above. This includes safety goggles, chemical-resistant gloves, and protective clothing.[6][7]
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[9][11] Keep a spill containment kit appropriate for flammable and corrosive liquids nearby.
2. Handling:
-
Grounding: All handling equipment should be properly grounded to prevent the buildup of electrostatic charges, which can ignite flammable vapors.[1]
-
Avoid Incompatibles: Keep the chemical away from strong oxidizing agents and strong acids.[1][9]
-
Container Handling: Handle containers with care to avoid damage and leaks.[6] Keep containers tightly closed when not in use.[1]
3. In Case of a Spill:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated to disperse vapors.
-
Containment: Cover the spill with an inert absorbent material such as sand, diatomaceous earth, or a commercial absorbent.[1][9] Do not use combustible materials like sawdust.
-
Collection: Carefully scoop the absorbed material into a suitable, labeled container for disposal.
4. Disposal:
-
Waste Characterization: Unused product and spill cleanup residues may be considered hazardous waste.[3]
-
Container Disposal: Empty containers retain product residue and can be hazardous.[1] Do not pressurize, cut, weld, or expose empty containers to ignition sources.[1]
-
Regulatory Compliance: Disposal must be in compliance with all federal, state, and local environmental control regulations.[1] Incineration is the preferred method of disposal.[1] Engage a licensed waste disposal company for proper disposal.[8]
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air.[1] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing.[8] Wash the affected area with soap and plenty of water for at least 15 minutes.[12] Seek immediate medical attention.[1]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[8][9] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]
-
Ingestion: Rinse mouth with water.[5] Do NOT induce vomiting.[3][8] Never give anything by mouth to an unconscious person.[5] Call a physician or poison control center immediately.[2][5]
References
- 1. tri-iso.com [tri-iso.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. Tertiary amines (OR) alkylamines, (corrosive liquid) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. chemsafe.ie [chemsafe.ie]
- 7. oshatrainingschool.com [oshatrainingschool.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 11. fishersci.com [fishersci.com]
- 12. enamine.enamine.net [enamine.enamine.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
